Capmatinib Hydrochloride
Description
Structure
3D Structure of Parent
Properties
CAS No. |
1865733-40-9 |
|---|---|
Molecular Formula |
C23H21Cl2FN6O2 |
Molecular Weight |
503.4 g/mol |
IUPAC Name |
2-fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1,2,4]triazin-2-yl]benzamide;hydrate;dihydrochloride |
InChI |
InChI=1S/C23H17FN6O.2ClH.H2O/c1-25-22(31)18-6-5-16(11-19(18)24)21-13-28-23-27-12-17(30(23)29-21)10-14-4-7-20-15(9-14)3-2-8-26-20;;;/h2-9,11-13H,10H2,1H3,(H,25,31);2*1H;1H2 |
InChI Key |
COWBUPJEEDYWKD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)C2=NN3C(=CN=C3N=C2)CC4=CC5=C(C=C4)N=CC=C5)F.O.Cl.Cl |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Pharmacology and Pharmacodynamics of Capmatinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
Capmatinib Hydrochloride (brand name Tabrecta®) is a potent and selective inhibitor of the mesenchymal-epithelial transition (MET) receptor tyrosine kinase.[1] Developed by Novartis, it represents a significant advancement in precision oncology, specifically for treating non-small cell lung cancer (NSCLC) with MET dysregulations.[2] Aberrant MET signaling, driven by mechanisms such as MET exon 14 skipping (METex14) mutations or gene amplification, is a key oncogenic driver in a subset of NSCLC cases, occurring in approximately 3-4% of patients. These alterations lead to constitutive activation of the MET receptor, promoting tumor cell proliferation, survival, invasion, and metastasis.[3]
Capmatinib was granted accelerated approval by the U.S. Food and Drug Administration (FDA) for adult patients with metastatic NSCLC whose tumors harbor a METex14 skipping mutation.[2][4] This guide provides a comprehensive technical overview of the pharmacology, pharmacodynamics, clinical efficacy, and underlying experimental validation of this compound.
Mechanism of Action
Capmatinib is a reversible, ATP-competitive, Type Ib inhibitor that selectively targets the MET kinase domain.[5][6] Its chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][4][5][7]triazin-2-yl]benzamide—hydrogen chloride—water (1/2/1).[5][8]
The MET receptor is normally activated by its ligand, hepatocyte growth factor (HGF).[9] In cancer, MET dysregulation, particularly through METex14 skipping mutations, results in a mutant protein with a missing regulatory domain. This impairs the ubiquitin-mediated degradation of the receptor, leading to enhanced MET protein stability and prolonged, ligand-independent downstream signaling.[10][11][12]
Capmatinib binds to the ATP-binding pocket of the MET receptor, including the mutant variant produced by exon 14 skipping, thereby inhibiting its autophosphorylation.[8][9] This blockade prevents the activation of critical downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for tumor growth and survival.[5][10] By shutting down these oncogenic signals, Capmatinib induces cell death and inhibits the proliferation of MET-dependent tumor cells.[2][13][3]
Pharmacodynamics
Capmatinib is a highly selective MET inhibitor, demonstrating over a 1,000-fold selectivity for MET compared to a large panel of other human kinases.[5] This high selectivity minimizes off-target effects and contributes to its manageable safety profile.[9]
Preclinical studies have established a clear link between MET inhibition and antitumor activity. In xenograft models of NSCLC with METex14 mutations or MET amplification, Capmatinib treatment resulted in significant tumor regression.[1] A direct relationship between pharmacodynamics and efficacy was observed, where deep tumor regression was associated with over 90% inhibition of MET phosphorylation throughout most of the dosing interval.[1]
Table 1: In Vitro Potency of Capmatinib
| Assay Type | Target | IC50 Value | Reference |
|---|---|---|---|
| Cell-free Kinase Assay | MET | 0.13 nM | [5] |
| Cell-based Assay (Lung Cancer Lines) | MET | 0.3–0.7 nM |[5] |
Pharmacokinetics
Capmatinib exhibits linear pharmacokinetics, with exposure increasing proportionally over a dose range of 200–400 mg.[5] It is rapidly absorbed following oral administration and can be taken with or without food.[14][15] While a high-fat meal increased the AUC by 46% in healthy subjects, this effect was not deemed clinically meaningful in cancer patients, supporting dosing without food restrictions.[4][8]
Table 2: Summary of Capmatinib Pharmacokinetic Parameters
| Parameter | Value | Reference(s) |
|---|---|---|
| Absorption | ||
| Time to Peak (Tmax) | ~1-2 hours (fasted) | [13][4][16] |
| ~4.0-5.6 hours (with high-fat meal) | [14][17] | |
| Oral Bioavailability | >70% | [4] |
| Distribution | ||
| Apparent Volume of Distribution (Vd) | 164 L | [4] |
| Plasma Protein Binding | ~96% | [4] |
| Metabolism | ||
| Primary Pathways | CYP3A4 and Aldehyde Oxidase | [4][5] |
| Major Metabolite | M16 (formed by lactam formation) | [18] |
| Excretion | ||
| Elimination Half-life (t1/2) | ~6.5 - 7.8 hours | [4][18] |
| Apparent Clearance (CL/F) | 24 L/h | [4] |
| Route of Excretion | 78% in feces (42% as unchanged drug), 22% in urine |[4][5] |
Drug Interactions:
-
CYP3A4 Inhibitors: Strong CYP3A4 inhibitors can increase Capmatinib exposure, potentially increasing the risk of adverse reactions.[2][19][20]
-
CYP3A4 Inducers: Strong and moderate CYP3A4 inducers can decrease Capmatinib exposure, which may reduce its antitumor activity.[8][19][20]
-
Other Transporters: Capmatinib is an inhibitor of CYP1A2, P-glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP), which may increase the exposure of substrates of these proteins.[10][19][20]
Clinical Efficacy
The pivotal GEOMETRY mono-1 Phase II trial established the clinical efficacy and safety of Capmatinib in patients with advanced NSCLC harboring METex14 skipping mutations.[5][21] The study demonstrated substantial antitumor activity, particularly in treatment-naïve patients.[22]
Table 3: Efficacy Results from the GEOMETRY mono-1 Trial (METex14 Cohort)
| Patient Cohort | N | Overall Response Rate (ORR) (95% CI) | Median Duration of Response (DOR) (95% CI) | Median Progression-Free Survival (PFS) (95% CI) | Median Overall Survival (OS) (95% CI) | Reference(s) |
|---|---|---|---|---|---|---|
| Treatment-Naïve | 60 | 66% (51.9%–77.5%) | 12.6 months (5.6–NE) | 12.4 months (8.2–NE) | 20.8 months (12.4–25.4) | [23][21][22][24] |
| Previously Treated | 100 | 44% (34.1%–54.3%) | 9.7 months (5.6–13.0) | 5.5 months (4.2–8.1) | 16.8 months (11.6–23.8) | [23][21][22][24] |
(CI = Confidence Interval; NE = Not Evaluable)
Safety and Tolerability
Capmatinib is generally well-tolerated, with most adverse events (AEs) being mild to moderate in severity.[6] The most common AEs observed in clinical trials are summarized below.
Table 4: Common Adverse Reactions (≥20% Incidence) in GEOMETRY mono-1
| Adverse Reaction | Incidence (All Grades) | Incidence (Grade 3/4) | Reference(s) |
|---|---|---|---|
| Peripheral Edema | 52% | 17% | [13][24][25] |
| Nausea | 44% | 2.5% | [13][5][25] |
| Fatigue | 32% | 7% | [13][25] |
| Vomiting | 28% | 2.2% | [13][25] |
| Dyspnea | 24% | 8% | [13][25] |
| Decreased Appetite | 21% | 1.9% |[13][25] |
Key Warnings and Precautions:
-
Interstitial Lung Disease (ILD)/Pneumonitis: Potentially fatal ILD/pneumonitis can occur. Patients should be monitored for pulmonary symptoms.[4][7][26]
-
Hepatotoxicity: Increases in liver function tests (ALT, AST) have been observed. Liver function should be monitored regularly.[13][7]
-
Pancreatic Toxicity: Elevations in amylase and lipase levels have occurred.[13]
-
Photosensitivity: Capmatinib may cause photosensitivity reactions. Patients should be advised to limit direct UV exposure.[4][7]
Mechanisms of Resistance
As with other targeted therapies, acquired resistance to Capmatinib can develop. Preclinical and clinical investigations have identified several mechanisms:
-
Bypass Signaling Pathway Activation: Upregulation of alternative signaling pathways, most commonly involving the Epidermal Growth Factor Receptor (EGFR), can overcome MET inhibition. This can occur through MET-EGFR heterodimerization or increased expression of EGFR and its ligands.[27][28][29]
-
Downstream Genetic Alterations: Amplification or mutation of genes downstream of MET, such as PIK3CA or KRAS, can reactivate pro-survival signaling independently of MET.[16][27][29]
-
On-Target Secondary Mutations: Acquired mutations in the MET kinase domain, such as D1228 and Y1230 substitutions, can interfere with Capmatinib binding and lead to resistance.[5][16]
Key Experimental Methodologies
The preclinical characterization of Capmatinib involved a range of standard and advanced experimental protocols to establish its selectivity, potency, and antitumor activity.
8.1 In Vitro Assays
-
Kinase Selectivity Screening: The selectivity of Capmatinib was assessed against large panels of recombinant human kinases (e.g., >400 kinases).[1][5] Enzyme inhibition was typically measured using radiometric or fluorescence-based assays to determine IC50 values and confirm high selectivity for MET.
-
Cellular Proliferation/Viability Assays: The antiproliferative effect of Capmatinib was tested across extensive panels of cancer cell lines, including those in the Cancer Cell Line Encyclopedia.[16][30] Assays such as those using resazurin (e.g., CellTiter-Blue) or ATP measurement (e.g., CellTiter-Glo) were used to determine the concentration-dependent inhibition of cell growth over 72-96 hours.[30][31]
-
Target Engagement and Pathway Modulation: Western blotting was used extensively to confirm the mechanism of action.[32] Cells were treated with Capmatinib for short durations (e.g., 2 hours), followed by lysis and immunoblotting for phosphorylated MET (p-MET) and total MET, as well as key downstream effectors like p-AKT, p-ERK, and p-STAT3, to demonstrate pathway inhibition.[33]
8.2 In Vivo Models
-
Xenograft Studies: The antitumor efficacy of Capmatinib was evaluated in immunodeficient mice bearing subcutaneous tumors from either established cancer cell lines (Cell Line-Derived Xenografts, CDX) or patient tumors (Patient-Derived Xenografts, PDX).[30][34] These models included those with known MET amplification or METex14 skipping mutations.[1]
-
Experimental Workflow: A typical workflow involved implanting tumor cells or fragments into mice. Once tumors reached a specified volume (e.g., 100-200 mm³), animals were randomized into vehicle control and treatment groups. Capmatinib was administered orally (e.g., 10 mg/kg twice daily), and tumor volumes were measured regularly with calipers. At the end of the study, tumors were often harvested for pharmacodynamic analysis (e.g., Western blot or ELISA for p-MET) to confirm target inhibition in the tumor tissue.[16][34]
References
- 1. cdn.medpath.com [cdn.medpath.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | C23H21Cl2FN6O2 | CID 122201352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capmatinib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 8. novartis.com [novartis.com]
- 9. What is the mechanism of this compound? [synapse.patsnap.com]
- 10. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. targetedonc.com [targetedonc.com]
- 12. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors - OAK Open Access Archive [oak.novartis.com]
- 15. pdf.hres.ca [pdf.hres.ca]
- 16. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. discovery.csiro.au [discovery.csiro.au]
- 18. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Capmatinib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Capmatinib for Patients with NSCLC with MET Exon 14 Mutation [theoncologynurse.com]
- 22. cancernetwork.com [cancernetwork.com]
- 23. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Capmatinib in MET Exon 14–Mutated NSCLC - The ASCO Post [ascopost.com]
- 25. reference.medscape.com [reference.medscape.com]
- 26. drugs.com [drugs.com]
- 27. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 29. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. aacrjournals.org [aacrjournals.org]
- 31. aacrjournals.org [aacrjournals.org]
- 32. MET Inhibitor Capmatinib Radiosensitizes MET Exon 14-Mutated and MET-Amplified Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 33. researchgate.net [researchgate.net]
- 34. researchgate.net [researchgate.net]
A Comprehensive Preclinical Overview of Capmatinib Hydrochloride: In Vitro and In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib Hydrochloride (INC280), marketed as Tabrecta®, is a potent and selective inhibitor of the MET (mesenchymal-epithelial transition) receptor tyrosine kinase.[1][2][3] Dysregulation of the MET signaling pathway—through mechanisms such as MET exon 14 (METex14) skipping mutations, gene amplification, or protein overexpression—is a known oncogenic driver in various cancers, notably in non-small cell lung cancer (NSCLC).[1][4][5] This technical guide provides an in-depth summary of the pivotal in vitro and in vivo preclinical studies that have elucidated the mechanism of action, efficacy, and pharmacokinetic profile of Capmatinib, forming the foundation for its successful clinical development.
Mechanism of Action
Capmatinib is an orally bioavailable, ATP-competitive, and reversible inhibitor of the MET receptor tyrosine kinase.[6] Under normal physiological conditions, the MET receptor is activated upon binding its ligand, hepatocyte growth factor (HGF), leading to the activation of downstream signaling cascades like the RAS/RAF/MEK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[2][7]
In cancer cells with aberrant MET activation (e.g., METex14 skipping, which impairs the receptor's negative regulation), this signaling becomes constitutive and uncontrolled, driving tumor growth and metastasis.[2][8] Capmatinib selectively binds to the ATP-binding site of the MET kinase, inhibiting its autophosphorylation and the subsequent phosphorylation of its downstream targets.[2][7][9] This blockade effectively shuts down the oncogenic signaling, leading to the inhibition of proliferation and the induction of apoptosis in MET-dependent tumor cells.[1][9][10] Preclinical studies have demonstrated that Capmatinib is highly selective for MET over a wide range of other human kinases.[11][12]
Caption: Capmatinib inhibits HGF-mediated MET receptor phosphorylation, blocking downstream signaling.
In Vitro Preclinical Studies
The preclinical evaluation of Capmatinib involved extensive in vitro assays to determine its potency, selectivity, and cellular activity against a broad panel of cancer cell lines.
Cellular Activity and Selectivity
Capmatinib demonstrated high potency against cancer models characterized by MET amplification, significant MET overexpression, METex14 skipping mutations, or MET activation through HGF expression.[13][14] Kinase screening panels revealed that Capmatinib is highly selective for MET, with over 1000-fold selectivity against a panel of 442 kinases and 10,000-fold selectivity in other studies.[6][11][12] This high degree of selectivity is crucial for minimizing off-target effects.[7]
Quantitative Data: In Vitro Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference |
| Ba/F3 | Pro-B Cell Line | METex14 (engineered) | 0.6 | [6] |
| Various Lung Cancer Lines | NSCLC | MET-dependent | 0.3 - 0.7 | [15] |
| Biochemical Assay | - | MET Kinase | 0.13 | [15][16] |
Experimental Protocols
Kinase Selectivity Assay:
-
Objective: To determine the selectivity of Capmatinib for MET against a panel of other kinases.
-
Methodology: The inhibitory activity of Capmatinib was tested at a specific concentration (e.g., 10 µM) against a large panel of purified human kinases (e.g., 442 kinases).[11] The percentage of inhibition for each kinase was measured using radiometric or fluorescence-based assays that quantify kinase activity. For kinases showing significant inhibition, full IC50 curves were generated to determine potency.
Cell Proliferation Assay:
-
Objective: To assess the effect of Capmatinib on the growth of cancer cell lines.
-
Methodology: Cancer cell lines with known MET status were seeded in 96-well plates. The cells were treated with a range of concentrations of Capmatinib for a specified period (e.g., 72 hours). Cell viability was then measured using reagents like CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells. Data were normalized to vehicle-treated controls, and IC50 values were calculated.[13]
Caption: Standard workflow for determining the in vitro potency (IC50) of Capmatinib.
In Vivo Preclinical Studies
The antitumor activity of Capmatinib was evaluated in various in vivo models, including cell line-derived xenografts (CDX) and patient-derived xenografts (PDX), which more closely mimic human tumors.
Antitumor Efficacy
Capmatinib demonstrated significant antitumor activity in murine xenograft models derived from human lung tumors with METex14 skipping mutations or MET amplification.[9] In vivo responses were often more pronounced than those observed in vitro, particularly in models with autocrine MET/HGF signaling.[13] The drug was effective as a single agent in models where MET was the dominant oncogenic driver.[13][14]
Quantitative Data: In Vivo Efficacy
| Model Type | Cancer Type | MET Alteration | Dosing Regimen | Tumor Growth Inhibition (TGI) / Response | Reference |
| CDX (HCC827 GR) | NSCLC | EGFR mutant, MET amplification | 3 mg/kg, once daily | Enhanced activity in combination with gefitinib | [13] |
| PDX (X-1787) | NSCLC | EML4-ALK, high MET mRNA | Combination with ceritinib | Enhanced anticancer activity | [13] |
| PDX | NSCLC | METex14 | Not specified | Tumor regression | [3] |
| CDX (U87-MG) | Glioblastoma | MET/HGF autocrine | Not specified | Dramatic in vivo response | [13] |
Experimental Protocols
Xenograft Tumor Model Study:
-
Objective: To evaluate the in vivo antitumor efficacy of Capmatinib.
-
Methodology:
-
Implantation: Human cancer cells (CDX) or tumor fragments (PDX) are subcutaneously implanted into immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization & Treatment: Mice are randomized into vehicle control and treatment groups. Capmatinib is administered orally at specified doses and schedules (e.g., 3 mg/kg daily).[13]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size or after a fixed duration. Efficacy is assessed by comparing tumor growth between treated and control groups (e.g., calculating Tumor Growth Inhibition percentage).
-
Caption: General experimental workflow for preclinical in vivo xenograft studies.
Preclinical Pharmacokinetics
Pharmacokinetic (PK) studies in animals are essential to understand a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Following oral administration in rats, Capmatinib is absorbed, and its exposure (AUC and Cmax) increases in a dose-proportional manner.[17] In human studies, which are informed by preclinical data, Capmatinib is rapidly absorbed, with peak plasma concentrations (Tmax) reached in approximately 1-2 hours.[1][9][10] The drug has an estimated oral absorption of over 70% and a half-life of about 6.5 hours.[1][10] It is primarily metabolized by CYP3A4 and aldehyde oxidase.[8][10]
Quantitative Data: Preclinical & Clinical Pharmacokinetics
| Parameter | Value | Species | Reference |
| Tmax (Peak Plasma Time) | ~1-2 hours | Human | [1][9][10] |
| Oral Absorption | >70% | Human | [1] |
| Half-life (t1/2) | ~6.5 hours | Human | [10][11] |
| Plasma Protein Binding | ~96% | Human | [8][11] |
| Metabolism | CYP3A4, Aldehyde Oxidase | Human | [8][10] |
| Dose Proportionality (AUC & Cmax) | Linear over 200-400 mg | Human | [1] |
Combination Studies and Resistance Mechanisms
Preclinical studies have been critical in identifying rational combination strategies and understanding potential mechanisms of resistance to Capmatinib.
Combination Therapy
MET activation is a known mechanism of resistance to EGFR inhibitors in lung cancer.[13] Preclinical models have shown that combining Capmatinib with EGFR inhibitors (like gefitinib) can overcome this resistance in tumors with co-occurring EGFR mutations and MET amplification.[10][13] Similarly, enhanced activity was seen when combining Capmatinib with ALK inhibitors in models with corresponding alterations.[13] These findings provide a strong rationale for clinical trials investigating Capmatinib in combination regimens.[18]
Resistance Mechanisms
Despite the efficacy of MET inhibitors, acquired resistance can emerge. Preclinical studies using Capmatinib-resistant cell lines have identified several potential mechanisms:
-
Bypass Signaling: Activation of alternative signaling pathways, such as the EGFR and/or PI3K pathways, can bypass the MET blockade.[19][20]
-
Downstream Alterations: Genetic changes in downstream effectors like PIK3CA can render the cells independent of MET signaling.[19]
-
MYC Amplification: Overexpression of the MYC oncogene has been identified as a potential driver of both primary and acquired resistance.[20]
Caption: Acquired resistance to Capmatinib can occur via activation of bypass pathways.
Conclusion
The comprehensive preclinical evaluation of this compound has successfully characterized it as a highly potent and selective MET inhibitor. In vitro studies established its activity against cancer cells with specific MET alterations, while in vivo models confirmed its robust antitumor efficacy.[3][4][13] These foundational studies were instrumental in defining the predictive biomarkers—namely METex14 skipping and MET amplification—that are critical for identifying patients most likely to benefit from Capmatinib therapy.[13][21] Furthermore, preclinical research continues to guide the development of rational combination strategies and to uncover mechanisms of resistance, paving the way for the next generation of treatments for MET-driven cancers.[5][19]
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer-A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review [mdpi.com]
- 16. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitation of capmatinib, a mesenchymal-epithelial transition factor inhibitor by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. aging-us.com [aging-us.com]
- 19. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. targetedonc.com [targetedonc.com]
Chemical structure and properties of Capmatinib Hydrochloride.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib, an orally bioavailable and potent inhibitor of the c-Met receptor tyrosine kinase, has emerged as a significant therapeutic agent in the management of non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping mutations. This technical guide provides an in-depth overview of the chemical structure, physicochemical and pharmacological properties, and the mechanism of action of its hydrochloride salt. Detailed experimental methodologies and a summary of key quantitative data are presented to support further research and development efforts in the field of oncology.
Chemical Structure and Physicochemical Properties
Capmatinib Hydrochloride is the dihydrochloride monohydrate salt of Capmatinib.[1][2] Its chemical name is 2-Fluoro-N-methyl-4-[7-(quinolin-6-ylmethyl)imidazo[1,2-b][1][2][3]triazin-2-yl]benzamide dihydrochloride monohydrate.[2]
Chemical Structure:
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Chemical Formula | C₂₃H₂₁Cl₂FN₆O₂ | [1][3] |
| Molecular Weight | 503.36 g/mol (dihydrochloride monohydrate) | [1][3] |
| CAS Number | 1865733-40-9 (dihydrochloride monohydrate) | [4] |
| Appearance | Yellow powder | [1][3] |
| pKa | pKa1: 0.9 (calculated), pKa2: 4.5 (experimentally) | [1][3] |
| Solubility | Slightly soluble in acidic aqueous solutions (pH 1 and 2), with decreasing solubility towards neutral conditions. Soluble in DMSO. | [1][3][5] |
| Log of Distribution Coefficient (n-octanol/acetate buffer pH 4.0) | 1.2 | [1][3] |
| Melting Point | >250°C (decomposes) | [6] |
Pharmacological Properties
Capmatinib is a highly potent and selective, ATP-competitive inhibitor of the c-Met kinase.[6] Its inhibitory activity has been characterized in various preclinical models.
Table 2: In Vitro Inhibitory Activity of Capmatinib
| Parameter | Value | Cell Line/System | Reference(s) |
| c-Met Kinase Activity (IC₅₀) | 0.13 nM | Biochemical Assay | [7][8] |
| c-Met Phosphorylation (IC₅₀) | ~1 nM | Cellular Assays | [7][9] |
| Cell Viability/Proliferation (IC₅₀) | 1.2 nM | SNU-5 (gastric cancer) | [7] |
| Cell Migration (IC₅₀) | ~2 nM | H441 (lung cancer) | [7] |
Pharmacokinetic Properties
Clinical and preclinical studies have elucidated the pharmacokinetic profile of this compound in humans and animal models.
Table 3: Human Pharmacokinetic Parameters of Capmatinib
| Parameter | Value | Condition | Reference(s) |
| Time to Peak Plasma Concentration (Tₘₐₓ) | 1-2 hours | Single oral dose | [10] |
| Oral Bioavailability | >70% | Single 400 mg oral dose | [4] |
| Plasma Protein Binding | ~96% | In humans | [3] |
| Metabolism | Primarily by CYP3A4 and aldehyde oxidase | In humans | [11] |
| Elimination Half-life (t₁/₂) | 6.5 hours | In humans | [11] |
| Excretion | 78% in feces (42% as unchanged drug), 22% in urine | Single oral dose in humans | [3] |
Mechanism of Action and Signaling Pathways
Capmatinib exerts its anti-tumor activity by inhibiting the hepatocyte growth factor (HGF)/c-Met signaling pathway. Aberrant activation of this pathway, through mechanisms such as MET amplification or MET exon 14 skipping mutations, is a key driver in various cancers.[12] Inhibition of c-Met by Capmatinib blocks downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and STAT3 pathways, thereby inhibiting cancer cell proliferation, survival, migration, and invasion.[9][13]
Caption: c-Met Signaling Pathway Inhibition by Capmatinib.
Experimental Protocols
Determination of c-Met Kinase Inhibitory Activity (IC₅₀)
A common method to determine the half-maximal inhibitory concentration (IC₅₀) of Capmatinib against c-Met is through a biochemical kinase assay.
Workflow for IC₅₀ Determination:
Caption: Experimental Workflow for c-Met Kinase IC₅₀ Determination.
Key Methodological Considerations:
-
Enzyme Source: Recombinant human c-Met kinase domain.
-
Substrate: A generic tyrosine kinase substrate such as poly(Glu,Tyr) is often used.
-
Detection Method: Radiometric assays using [γ-³³P]-ATP are a sensitive method. Alternatively, fluorescence- or luminescence-based assays (e.g., ADP-Glo™) can be employed.
-
Data Analysis: The concentration of inhibitor that reduces enzyme activity by 50% is calculated using non-linear regression analysis of the dose-response curve.[8]
Quantification of Capmatinib in Plasma by LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the quantitative analysis of Capmatinib in biological matrices.
Workflow for LC-MS/MS Quantification:
Caption: Workflow for Capmatinib Quantification in Plasma by LC-MS/MS.
Typical LC-MS/MS Parameters:
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma sample cleanup.[3]
-
Chromatography: Reversed-phase chromatography using a C18 column is typically employed for separation.[3]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity.[3]
-
MRM Transitions: For Capmatinib, a common transition is m/z 413.15 → 128.05. An isotopically labeled internal standard (e.g., [¹³CD₃]Capmatinib) is used for accurate quantification.[4]
-
Conclusion
This compound is a potent and selective c-Met inhibitor with a well-characterized chemical structure and favorable pharmacological and pharmacokinetic properties. The information and methodologies presented in this guide are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation into the therapeutic potential of Capmatinib and other c-Met targeted therapies.
References
- 1. Development and full validation of an LC-MS/MS methodology to quantify capmatinib (INC280) following intragastric administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. impactfactor.org [impactfactor.org]
- 3. Quantitation of capmatinib, a mesenchymal-epithelial transition factor inhibitor by UPLC-MS/MS in rat plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. japsonline.com [japsonline.com]
- 5. Development and validation of and LC-MS/MS method to quantify Capmatinib in human plasma: Application to a pharmacokinetic study in rabbits | Journal of Applied Pharmaceutical Science [bibliomed.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Role of Capmatinib Hydrochloride in MET Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mesenchymal-Epithelial Transition (MET) signaling pathway is a critical regulator of normal cellular processes, including proliferation, migration, and survival.[1] Aberrant activation of this pathway, primarily through genetic alterations such as MET exon 14 skipping (METex14) mutations or gene amplification, is a known oncogenic driver in various malignancies, most notably in non-small cell lung cancer (NSCLC).[2][3][4] These alterations lead to constitutive kinase activity, promoting uncontrolled cell growth and tumor progression.[1]
Capmatinib hydrochloride (Tabrecta®) is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][3][5][6] Its development represents a significant advancement in precision medicine, offering a targeted therapeutic option for patients with MET-driven cancers.[1] This guide provides an in-depth technical overview of the MET signaling pathway, the mechanism of action of capmatinib, and a summary of its preclinical and clinical activity, supplemented with relevant experimental protocols.
The HGF/MET Signaling Pathway
The MET receptor is activated upon binding of its only known ligand, Hepatocyte Growth Factor (HGF).[1][5] This interaction induces receptor dimerization and autophosphorylation of key tyrosine residues (Tyr-1234, Tyr-1235) within the intracellular kinase domain.[5][7] This phosphorylation event creates a docking site for various downstream adaptor proteins and effectors, including GRB2, GAB1, PI3K, and SRC.[5][8][9]
Activation of these effectors triggers several downstream signaling cascades:
-
RAS/RAF/MEK/ERK (MAPK) Pathway: Primarily regulates cell proliferation and differentiation.[1][9][10]
-
PI3K/AKT/mTOR Pathway: Crucial for promoting cell survival and inhibiting apoptosis.[1][9][10]
-
STAT3 Pathway: Involved in cell transformation and tubulogenesis.[4][9]
In MET-driven cancers, alterations like METex14 skipping mutations cause a structural change that impairs the receptor's negative regulation, leading to ligand-independent, constitutive activation and sustained downstream signaling.[4][11]
Capmatinib: Mechanism of Action
Capmatinib is a Type Ib kinase inhibitor that selectively binds to the ATP-binding pocket of the MET kinase domain.[5] This competitive inhibition prevents the autophosphorylation of the MET receptor, thereby blocking the recruitment and activation of downstream signaling molecules.[1][12] By halting this cascade, capmatinib effectively suppresses the oncogenic signals that drive cell proliferation, survival, and invasion in MET-dependent tumors.[1][4][13] Preclinical studies have shown that capmatinib inhibits the phosphorylation of MET and downstream effectors like AKT and ERK at low nanomolar concentrations.[13][14]
Preclinical Pharmacology
In Vitro Potency and Selectivity
Capmatinib is a highly potent and selective MET inhibitor. Biochemical and cellular assays have demonstrated its ability to inhibit MET phosphorylation and downstream signaling at sub-nanomolar to low-nanomolar concentrations.[5][13]
Table 1: In Vitro Inhibitory Activity of Capmatinib
| Target / Cell Line | Assay Type | IC50 (nM) | Reference |
|---|---|---|---|
| c-MET Kinase | Cell-free enzymatic assay | 0.13 | [6][13] |
| METex14 mutant Ba/F3 cells | Cell Proliferation | 0.6 | [15] |
| MET-amplified SNU-5 cells | Cell Viability | 1.2 | [13] |
| MET-amplified H441 cells | Colony Formation | ~0.5 | [13] |
| HGF-stimulated H441 cells | Cell Migration | ~2.0 |[13] |
A screening against a large panel of over 400 human kinases confirmed the high selectivity of capmatinib for MET, with over 10,000-fold selectivity against most other kinases.[5]
In Vivo Antitumor Activity
In vivo studies using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models have confirmed the antitumor activity of capmatinib.[14][16][17] Significant tumor growth inhibition and regression were observed in models with MET amplification or METex14 skipping mutations.[14][18]
Table 2: Antitumor Efficacy of Capmatinib in Xenograft Models
| Model Type | MET Alteration | Dose Regimen | Outcome | Reference |
|---|---|---|---|---|
| CDX (EBC-1 Lung Cancer) | MET Amplification | 10 mg/kg, twice daily | Profound tumor growth inhibition | [14][18] |
| PDX (Lung Cancer) | METex14 Skipping | 10 mg/kg, twice daily | Significant tumor growth inhibition | [14][18] |
| CDX (HCC827 GR Lung Cancer) | EGFR mutation + MET Amplification | 3 mg/kg, once daily (+ Gefitinib) | Enhanced antitumor activity in combination |[14][17] |
Clinical Efficacy
The pivotal Phase II GEOMETRY mono-1 study evaluated the efficacy and safety of capmatinib (400 mg twice daily) in patients with advanced NSCLC harboring METex14 skipping mutations or MET amplification.[19][20][21][22] The study demonstrated substantial and durable clinical activity, particularly in patients with METex14 mutations, leading to its accelerated FDA approval for this indication.[11][23]
Table 3: Clinical Efficacy of Capmatinib in METex14-mutated NSCLC (GEOMETRY mono-1)
| Patient Cohort | N | Overall Response Rate (ORR) | Median Duration of Response (DOR) | Reference |
|---|---|---|---|---|
| Treatment-Naïve | 60 | 68% (95% CI: 55.0-79.7) | 12.6 months | [20][23][24] |
| Previously Treated | 100 | 44% (95% CI: 34.1-54.3) | 9.7 months |[20][23][24] |
Data as assessed by a blinded independent review committee (BIRC).[21][24]
Key Experimental Protocols
In Vitro Kinase Inhibition Assay (Generic TR-FRET Protocol)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are commonly used to determine the potency of kinase inhibitors.
Objective: To measure the IC50 of capmatinib against the MET kinase.
Principle: The assay measures the inhibition of phosphorylation of a substrate by the kinase. A europium-labeled anti-tag antibody binds the kinase, and an Alexa Fluor-labeled tracer binds the ATP pocket. Inhibition by a compound disrupts FRET between the donor (europium) and acceptor (Alexa Fluor).
Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT). Serially dilute capmatinib in DMSO, then further dilute in assay buffer. Prepare a mixture of MET kinase and Eu-labeled anti-tag antibody. Prepare a solution of the Alexa Fluor-labeled kinase tracer.
-
Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted capmatinib solution or DMSO control.
-
Kinase Addition: Add 5 µL of the kinase/antibody mixture to each well.
-
Tracer Addition: Add 5 µL of the tracer solution to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 620 nm for europium and 665 nm for the acceptor).
-
Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the ratio against the logarithm of capmatinib concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Viability Assay (MTS/MTT Protocol)
Objective: To determine the effect of capmatinib on the proliferation and viability of MET-dependent cancer cells.
Principle: Tetrazolium salts (like MTS) are reduced by metabolically active cells into a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., EBC-1, H441) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a range of concentrations of capmatinib (and a DMSO vehicle control) for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTS reagent (or similar tetrazolium compound) to each well according to the manufacturer's instructions.
-
Incubation: Incubate the plate for 1-4 hours at 37°C, allowing for the conversion of MTS to formazan.
-
Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to calculate the percentage of cell viability. Plot viability against drug concentration to determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a highly potent and selective MET inhibitor that effectively targets the oncogenic signaling driven by MET pathway dysregulation. By directly blocking the kinase activity of the MET receptor, it abrogates downstream signaling, leading to significant antitumor activity in preclinical models and robust, durable responses in patients with METex14-mutated NSCLC. The data summarized herein underscore the critical role of capmatinib as a targeted therapy and highlight the importance of biomarker-driven patient selection in oncology drug development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. ascopubs.org [ascopubs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Capmatinib for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 12. biocomputix.com [biocomputix.com]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capmatinib (INC280) Is Active Against Models of Non-Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. cancernetwork.com [cancernetwork.com]
- 20. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. novartis.com [novartis.com]
- 22. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC [theoncologynurse.com]
- 23. The Current Landscape for MET ex14 Skipping Mutations in Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. GEOMETRY Mono-1 Results: Capmatinib for the Treatment of MET Exon 14–Mutated NSCLC [jhoponline.com]
Cellular uptake and distribution of Capmatinib Hydrochloride.
An In-depth Technical Guide on the Cellular Uptake and Distribution of Capmatinib Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Capmatinib (Tabrecta®), as this compound, is a potent and selective, ATP-competitive, small-molecule inhibitor of the MET (mesenchymal-epithelial transition) receptor tyrosine kinase.[1][2] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors harbor mutations leading to MET exon 14 skipping.[1][3] Dysregulation of the MET signaling pathway is a known oncogenic driver, and Capmatinib effectively blocks this pathway, thereby inhibiting tumor cell proliferation, survival, and migration.[4][5] This technical guide provides a comprehensive overview of the cellular uptake, mechanism of action, and pharmacokinetic distribution of Capmatinib, supported by quantitative data, detailed experimental protocols, and visual diagrams of key pathways and processes.
Mechanism of Action and Cellular Target
Capmatinib's primary molecular target is the c-Met protein, a receptor tyrosine kinase encoded by the MET proto-oncogene.[6] In normal physiological processes, the binding of its ligand, hepatocyte growth factor (HGF), to the MET receptor induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activation triggers a cascade of downstream signaling pathways, including RAS/MAPK, PI3K/AKT, and JAK/STAT, which are crucial for cell proliferation, survival, and motility.[5][7][8]
In certain cancers, aberrant MET activation occurs due to gene amplification, overexpression, or mutations, such as those causing MET exon 14 skipping.[9][10] These mutations often result in a MET protein with a missing regulatory domain, leading to its constitutive activation and sustained oncogenic signaling.[3][6] Capmatinib selectively binds to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and subsequent activation of downstream effectors.[7][11] This action effectively halts the oncogenic signaling cascade, leading to the inhibition of tumor growth and induction of apoptosis in MET-dependent cancer cells.[3][7]
Visualizing the MET Signaling Pathway and Inhibition by Capmatinib
The following diagram illustrates the MET signaling cascade and the point of intervention by Capmatinib.
Caption: MET signaling pathway and its inhibition by Capmatinib.
Cellular Uptake and Pharmacokinetic Profile
The cellular uptake of Capmatinib is primarily governed by its physicochemical properties allowing for oral absorption, followed by systemic distribution. Its pharmacokinetic (PK) profile has been characterized in both healthy volunteers and patients with advanced solid tumors.
Quantitative Pharmacokinetic Data
The key pharmacokinetic parameters of Capmatinib are summarized in the tables below.
Table 1: In Vitro Potency and Selectivity of Capmatinib
| Parameter | Value | Cell/Assay Type | Reference |
| Biochemical IC₅₀ | 0.13 nM | Biochemical Assay | [8][12] |
| Cell-based IC₅₀ | 0.3 - 1.0 nM | Lung Cancer Cell Lines | [8][12] |
| Kinase Selectivity | >10,000-fold for MET | Panel of human kinases | [8] |
Table 2: Human Pharmacokinetic Parameters of Capmatinib (400 mg, twice daily)
| Parameter | Value | Condition | Reference |
| Bioavailability | >70% | Oral Administration | [6] |
| Tₘₐₓ (Time to Peak Conc.) | 1 - 2 hours | Fasted State | [6][8] |
| Tₘₐₓ (Time to Peak Conc.) | 4.0 - 5.6 hours | With High-Fat Meal | [13] |
| Food Effect (High-Fat Meal) | 46% increase in AUC, no change in Cₘₐₓ | Compared to fasted | [6] |
| Apparent Volume of Distribution (Vd/F) | 164 L | Steady-State | [6] |
| Plasma Protein Binding | ~96% | Concentration-independent | [6][8] |
| Elimination Half-Life (t₁/₂) | 6.5 - 7.8 hours | - | [8][14] |
| Apparent Clearance (CL/F) | 24 L/h | Steady-State | [6] |
| Metabolism | CYP3A4 and Aldehyde Oxidase | Primary pathways | [6][8] |
| Route of Excretion | Feces (~78%), Urine (~22%) | - | [6] |
| Unchanged Drug in Excreta | ~42% in feces, negligible in urine | - | [6] |
Distribution
Capmatinib exhibits a moderate-to-high apparent volume of distribution (164 L), indicating distribution into peripheral tissues.[6][14] Preclinical studies and clinical data have demonstrated that Capmatinib can cross the blood-brain barrier (BBB), a critical feature for treating brain metastases, which are common in NSCLC.[15] In patients with measurable brain metastases, Capmatinib has shown significant intracranial objective response rates.[16][17] Its ability to penetrate the CNS is attributed to its lipophilicity and high plasma protein binding.[15]
Experimental Protocols
The characterization of Capmatinib's cellular uptake and distribution relies on a variety of preclinical and clinical experimental designs.
Human Absorption, Distribution, Metabolism, and Excretion (ADME) Study
A pivotal study to understand the clinical pharmacology of Capmatinib was a human ADME study.[14]
-
Objective: To investigate the absorption, metabolism, and excretion of Capmatinib in healthy subjects.
-
Methodology:
-
Subjects: Six healthy male volunteers were enrolled.
-
Dosing: A single oral dose of 600 mg of ¹⁴C-labeled Capmatinib was administered.
-
Sample Collection: Blood, plasma, urine, and feces were collected at predefined intervals for up to 7 days post-dose.
-
Analysis: Total radioactivity was measured in all matrices to determine mass balance. Plasma concentrations of Capmatinib were quantified using a validated LC-MS/MS method. Metabolite profiling was conducted in plasma, urine, and feces using radio-chromatography to identify and quantify metabolic products.
-
-
Key Findings: The study determined that Capmatinib had substantial oral absorption and was extensively metabolized, primarily by CYP3A4 and aldehyde oxidase. The major circulating metabolite was identified as M16. Elimination occurred mainly through biliary/fecal and renal excretion.[14]
Caption: Workflow for a human ADME study of Capmatinib.
Drug-Drug Interaction (DDI) Studies
To assess the impact of co-administered drugs on Capmatinib's pharmacokinetics, DDI studies were conducted.[18]
-
Objective: To evaluate the effect of strong CYP3A inhibitors (e.g., itraconazole) and inducers (e.g., rifampicin) on Capmatinib exposure.
-
Methodology:
-
Design: Open-label, two-cohort (inhibition and induction), two-period studies in healthy subjects.
-
Period 1: Subjects received a single dose of Capmatinib alone.
-
Period 2: Subjects received Capmatinib co-administered with either a CYP3A inhibitor or inducer after a lead-in period for the interacting drug.
-
Analysis: Pharmacokinetic parameters (AUC, Cₘₐₓ) of Capmatinib were determined in each period and compared to assess the magnitude of the interaction.
-
-
Key Findings: Co-administration with a strong CYP3A inhibitor (itraconazole) increased Capmatinib AUC by 42%, while a strong CYP3A inducer (rifampicin) decreased AUC by 66.5%, indicating that CYP3A4 is a clinically relevant metabolic pathway.[18]
Patient Selection Protocol for Clinical Use
The clinical application of Capmatinib is guided by a specific diagnostic protocol to identify the target patient population.
Caption: Patient selection logic for Capmatinib treatment.
Conclusion
This compound is a highly selective MET inhibitor with a well-characterized pharmacokinetic profile that supports its clinical use in MET exon 14 skipping-mutated NSCLC. Its mechanism involves direct, ATP-competitive inhibition of the MET receptor, leading to the blockade of oncogenic downstream signaling. The drug demonstrates good oral bioavailability, distributes into tissues including the central nervous system, and is eliminated primarily via metabolism by CYP3A4 and aldehyde oxidase. The data gathered from rigorous preclinical and clinical studies, including detailed ADME and DDI protocols, provide a strong foundation for its targeted application and inform strategies for managing potential drug interactions in the clinical setting.
References
- 1. Capmatinib - Wikipedia [en.wikipedia.org]
- 2. drugs.com [drugs.com]
- 3. Capmatinib for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. clinicaltrials.eu [clinicaltrials.eu]
- 10. go.drugbank.com [go.drugbank.com]
- 11. This compound | C23H21Cl2FN6O2 | CID 122201352 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and safety of capmatinib with food in patients with MET-dysregulated advanced solid tumors - OAK Open Access Archive [oak.novartis.com]
- 14. Absorption, Distribution, Metabolism, and Excretion of Capmatinib (INC280) in Healthy Male Volunteers and In Vitro Aldehyde Oxidase Phenotyping of the Major Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Capmatinib in MET Exon 14 Skipping Mutation-Positive Lung Adenocarcinoma with Extensive Central Nervous System Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Real-world experience with capmatinib in MET exon 14-mutated non-small cell lung cancer (RECAP): a retrospective analysis from an early access program - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluation of the Pharmacokinetic Drug Interaction of Capmatinib With Itraconazole and Rifampicin and Potential Impact on Renal Transporters in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Capmatinib Hydrochloride in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of Capmatinib Hydrochloride in mouse models, focusing on effective dosages, experimental protocols, and the underlying biological pathways.
Introduction to Capmatinib
Capmatinib (formerly INC280) is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1] Dysregulation of the MET signaling pathway, through mechanisms such as gene amplification, overexpression, or mutations leading to exon 14 skipping, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1] Capmatinib has demonstrated significant antitumor activity in preclinical mouse models with MET-driven tumors and is an approved therapeutic for specific cancer patient populations.
Capmatinib Dosage and Administration in Mouse Models
The effective dosage of Capmatinib in in vivo mouse models can vary depending on the tumor type, the specific MET alteration, and the experimental endpoint. The compound is typically administered orally.
Table 1: Summary of this compound Dosage in In Vivo Mouse Models
| Cancer Type | Mouse Model | Dosage | Administration Route | Reference |
| Non-Small Cell Lung Cancer (MET amplified) | EBC-1 Xenograft | 10 mg/kg twice daily | Oral | [1][2][3] |
| Non-Small Cell Lung Cancer (MET amplified) | Patient-Derived Xenograft (PDX) | 10 mg/kg twice daily | Oral | [1][2][3] |
| Non-Small Cell Lung Cancer (MET exon 14 skipping) | Patient-Derived Xenograft (PDX) | 10 mg/kg twice daily | Oral | [1][2][3] |
| Liver Cancer (MET amplified) | HCCLM3 Xenograft | 5 mg/kg daily | Oral | [1][2][3] |
| Glioblastoma | U-87MG Xenograft | 10 mg/kg once daily | Oral | [4] |
| Non-Small Cell Lung Cancer (EGFR mutant, MET amplified) | HCC827 GR Xenograft | 3 mg/kg once daily (in combination with Gefitinib) | Oral | |
| Non-Small Cell Lung Cancer (EML4-ALK fusion, high MET) | Patient-Derived Xenograft (PDX) | 25 mg/kg once daily (in combination with Ceritinib) | Oral |
Experimental Protocols
In Vivo Efficacy Studies Using Subcutaneous Xenograft Models
This protocol outlines the general procedure for assessing the antitumor efficacy of Capmatinib in a subcutaneous xenograft mouse model.
Materials:
-
Cancer cell line with known MET alteration
-
Immunocompromised mice (e.g., NOD-SCID, BALB/c nude)
-
Matrigel (optional, can enhance tumor take rate)
-
This compound
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Sterile PBS, cell culture medium
-
Syringes and needles (23-27 gauge)
-
Calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase, wash with sterile PBS, and resuspend in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice.
-
Tumor Implantation: Anesthetize the mice. Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week. Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach the desired average size, randomize the mice into treatment and control groups. Administer this compound (at the desired dose and schedule) or the vehicle control orally via gavage.
-
Endpoint Analysis: Continue treatment and tumor monitoring until the tumors in the control group reach a predetermined endpoint (e.g., 1500-2000 mm³). At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or biomarker assessment).
Caption: A general workflow for conducting an in vivo efficacy study of Capmatinib.
Pharmacokinetic Studies
This protocol provides a general framework for conducting pharmacokinetic (PK) studies of Capmatinib in mice.
Materials:
-
Mice (specify strain)
-
This compound
-
Administration vehicle
-
Blood collection supplies (e.g., capillary tubes, syringes with anticoagulant)
-
Anesthesia (as required for blood collection method)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS or other appropriate analytical instrumentation
Procedure:
-
Dosing: Administer a single dose of this compound to the mice via the desired route (typically oral gavage).
-
Blood Collection: Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[5] Common methods for serial blood sampling in mice include saphenous vein, tail vein, or retro-orbital sinus puncture.[6] Terminal blood collection can be performed via cardiac puncture.[6]
-
Plasma Preparation: Immediately after collection, process the blood to obtain plasma by centrifuging at 4°C.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of Capmatinib in the plasma samples using a validated analytical method, such as LC-MS/MS.[7]
-
Data Analysis: Use pharmacokinetic software to analyze the plasma concentration-time data and calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.[8]
MET Signaling Pathway
Capmatinib exerts its antitumor effects by inhibiting the MET receptor tyrosine kinase, thereby blocking downstream signaling pathways that promote cell proliferation, survival, and migration.
Caption: Capmatinib inhibits the MET receptor, blocking key downstream signaling pathways.
Upon binding of its ligand, Hepatocyte Growth Factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of several downstream signaling cascades.[2][3][9] Key pathways include:
-
PI3K/AKT/mTOR Pathway: This pathway is crucial for cell survival and proliferation.[2][3][9]
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a central role in regulating cell growth, differentiation, and survival.[2][3][9]
-
STAT3 Pathway: Activation of STAT3 promotes gene transcription involved in cell proliferation and survival.[9]
By inhibiting MET, Capmatinib effectively blocks these downstream signals, leading to the suppression of tumor growth and induction of apoptosis in MET-dependent cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. interchim.fr [interchim.fr]
- 5. Pharmacokinetics analysis in mice [bio-protocol.org]
- 6. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse pharmacokinetic analysis. [bio-protocol.org]
- 8. Pharmacokinetics of Panaxynol in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Capmatinib Hydrochloride in Cell Culture Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction: Capmatinib Hydrochloride (also known as INC280 or INCB028060) is a potent and selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant activation of the MET signaling pathway, through mechanisms such as MET exon 14 skipping mutations or gene amplification, is a known driver of tumor growth and proliferation in various cancers, including non-small cell lung cancer (NSCLC).[3][4][5] Capmatinib selectively targets MET, blocking its phosphorylation and the subsequent activation of downstream signaling cascades, thereby inhibiting the proliferation and survival of MET-dependent cancer cells.[4][6] These application notes provide detailed protocols for utilizing Capmatinib in standard in vitro cell culture assays to assess its biological activity.
Mechanism of Action: Inhibition of the MET Signaling Pathway
The c-MET receptor, upon binding its ligand, Hepatocyte Growth Factor (HGF), dimerizes and autophosphorylates key tyrosine residues within its kinase domain.[7] This activation triggers a cascade of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which collectively promote cell proliferation, survival, migration, and invasion.[4][6] Capmatinib functions by binding to the ATP-binding pocket of the MET kinase domain, preventing its phosphorylation and effectively shutting down these oncogenic signals.[7]
Caption: MET signaling pathway and the inhibitory action of Capmatinib.
Data Presentation: In Vitro Efficacy of Capmatinib
The potency of Capmatinib varies across different cancer cell lines, largely depending on their MET activation status. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this potency.
| Assay Type | Cell Line / Target | IC50 Value | Reference |
| Cell-Free Kinase Assay | c-MET Enzyme | 0.13 nM | [1][2] |
| Cell-Based Phosphorylation | Lung Cancer Cell Lines | ~1.0 nM | [1] |
| Cell Proliferation | SNU-5 (Gastric Cancer) | 1.2 nM | [1] |
| Cell Proliferation | S114 (Gastric Cancer) | 12.4 nM | [1] |
| Cell Proliferation | Ba/F3 (METex14) | 0.6 nM | [8] |
| Growth Inhibition | NCI-H1993 (NSCLC) | 2.3 nM | [2] |
| Colony Formation | H441 (NSCLC) | ~0.5 nM | [1] |
| Colony Formation | U-87MG (Glioblastoma) | 2.0 nM | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the stock solution is critical for obtaining accurate and reproducible results.
-
Reagent: this compound powder
-
Solvent: Dimethyl sulfoxide (DMSO), cell culture grade
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.12 mg of Capmatinib (MW: 412.42 g/mol ) in 1 mL of DMSO.
-
Facilitate dissolution by vortexing and, if necessary, brief sonication or warming in a 37°C water bath.[1] Ensure the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
-
Note: When preparing working concentrations for cell culture, the final DMSO concentration in the media should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Cell Viability / Proliferation Assay (MTT or equivalent)
This assay measures the metabolic activity of cells as an indicator of their viability and proliferation following treatment with Capmatinib.
Caption: General workflow for a cell viability assay.
-
Materials:
-
96-well flat-bottom cell culture plates
-
Complete cell culture medium
-
Capmatinib stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent or equivalent (e.g., CellTiter-Glo®)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) for MTT assay
-
-
Protocol:
-
Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of medium. Incubate overnight.[9]
-
Drug Treatment: Prepare a series of Capmatinib dilutions in culture medium at 2x the final desired concentrations.
-
Remove the medium from the wells and add 100 µL of the appropriate drug dilution. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[10]
-
MTT Addition: Add 10-20 µL of MTT stock solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, until purple formazan crystals are visible.[11]
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate gently for 15 minutes.[12][13]
-
Data Acquisition: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[11][13]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
-
Western Blotting for Signaling Pathway Analysis
This protocol is used to detect changes in the phosphorylation status of MET and its downstream effectors.
-
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Serum-starve the cells overnight if investigating ligand-stimulated phosphorylation.
-
Pre-treat cells with various concentrations of Capmatinib (e.g., 0.1 nM to 100 nM) for 1-2 hours.[1][14]
-
If applicable, stimulate the cells with HGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Lysis: Immediately place plates on ice, wash cells twice with ice-cold PBS, and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-phospho-MET (Tyr1234/1235), anti-total-MET, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK1/2, anti-total-ERK1/2) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Colony Formation (Clonogenic) Assay
This assay assesses the long-term effect of Capmatinib on the ability of single cells to proliferate and form colonies.[15]
-
Protocol:
-
Cell Seeding: Prepare a single-cell suspension and seed a low number of cells (e.g., 200-1,000 cells/well) into 6-well or 12-well plates.[16]
-
Treatment: Allow cells to attach overnight, then replace the medium with fresh medium containing various concentrations of Capmatinib or vehicle control.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the drug-containing medium every 2-3 days.[17] A colony is typically defined as a cluster of at least 50 cells.[15]
-
Fixation and Staining:
-
Wash the colonies gently with PBS.
-
Fix the colonies with a solution like 10% neutral buffered formalin or ice-cold methanol for 10-15 minutes.
-
Stain the fixed colonies with 0.5% crystal violet solution for 20-30 minutes.[15]
-
-
Quantification:
-
Gently wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of visible colonies in each well, either manually or using an automated colony counter.
-
For quantitative analysis, the crystal violet stain can be solubilized with 10% acetic acid, and the absorbance can be measured at 590 nm.[16]
-
-
Logical Relationships in Experiment Design
The following diagram illustrates the logical flow for determining the dose-dependent effect of Capmatinib.
Caption: Logical workflow for a dose-response experiment.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. emergencydrug.com [emergencydrug.com]
- 6. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. texaschildrens.org [texaschildrens.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. broadpharm.com [broadpharm.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. researchgate.net [researchgate.net]
- 15. Clonogenic assay of cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | The colony forming efficiency assay for toxicity testing of nanomaterials—Modifications for higher-throughput [frontiersin.org]
Capmatinib Hydrochloride: Application Notes and Protocols for Experimental Use
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of Capmatinib Hydrochloride for preclinical research applications. The protocols outlined below are intended to serve as a guide for the effective use of this compound in in vitro and in vivo experimental settings.
Product Information
-
Name: this compound
-
Synonyms: INCB28060, NVP-INC280
-
Mechanism of Action: Capmatinib is a potent and selective ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Aberrant c-MET activation, through mutations, amplification, or overexpression, drives tumor cell proliferation, survival, and migration by activating downstream signaling pathways.[3][4] Capmatinib blocks the phosphorylation of the MET receptor, thereby inhibiting these oncogenic signals.[3][5]
Solubility
This compound exhibits pH-dependent solubility.[4][6] It is more soluble in acidic conditions and shows very low solubility in neutral to alkaline buffers.[4][6] For experimental purposes, Dimethyl Sulfoxide (DMSO) is a common solvent for preparing stock solutions.[1][7]
Table 1: Solubility of this compound
| Solvent/Buffer | Concentration | Temperature | Notes |
| DMSO | 30 mg/mL (59.6 mM) | Not Specified | Sonication is recommended to aid dissolution.[7] |
| DMSO | 5 mg/mL (12.12 mM) | Not Specified | Ultrasonic and warming to 60°C may be required.[1] |
| 0.1N HCl (pH 1.0) | 4.176 mg/mL | 37°C | High solubility in acidic conditions.[6] |
| Acetate Buffer (pH 4.0) | <13.6 µg/mL | 37°C | Very low solubility.[6] |
| Phosphate Buffer (pH 6.8-7.5) | <13.6 µg/mL | 37°C | Very low solubility.[6] |
| Water | < 0.1 mg/mL | Not Specified | Considered insoluble.[1] |
| Ethanol | Not Specified | Not Specified | Considered insoluble.[1] |
Signaling Pathway
Capmatinib targets the c-MET receptor, a key driver in various cancers. Upon binding of its ligand, Hepatocyte Growth Factor (HGF), or through oncogenic mutations, c-MET activates several downstream signaling cascades that promote cell growth, proliferation, survival, and migration. Capmatinib's inhibition of c-MET effectively blocks these pathways.
Caption: Capmatinib inhibits the HGF/c-MET signaling pathway.
Experimental Protocols
Preparation of Stock Solutions for In Vitro Experiments
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can be further diluted in a cell culture medium for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). It is recommended to use fresh DMSO as moisture can reduce solubility.[1]
-
Dissolution: Vortex the solution thoroughly to dissolve the compound. If necessary, sonicate the solution to aid dissolution.[7] Gentle warming may also be applied.
-
Sterilization: While not always necessary for DMSO stocks, if required, the solution can be filtered through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.[7]
Caption: Workflow for preparing this compound stock solution.
Preparation of Dosing Solutions for In Vivo Experiments (Oral Gavage)
This protocol provides a general guideline for preparing this compound for oral administration to mice. The choice of vehicle may depend on the specific experimental requirements and the desired dose.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% Carboxymethylcellulose sodium (CMC-Na) in water, or a formulation of DMSO, PEG300, Tween 80, and saline)
-
Mortar and pestle (optional, for suspension)
-
Homogenizer or sonicator
-
Sterile tubes
Protocol (Suspension in 0.5% CMC-Na):
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare a sterile 0.5% (w/v) solution of CMC-Na in purified water.
-
Suspension: Add a small amount of the vehicle to the powder and triturate to form a uniform paste. Gradually add the remaining vehicle while continuously mixing to create a homogenous suspension.
-
Homogenization: Use a homogenizer or sonicator to ensure a uniform particle size and prevent settling.
-
Administration: The suspension should be administered immediately after preparation to ensure accurate dosing. Mix well before each administration.
Note on Alternative Vehicle: A common vehicle for oral gavage in mice consists of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[8] For compounds with limited solubility, this formulation can improve bioavailability.
General Experimental Workflow for In Vitro Efficacy Testing
The following diagram outlines a typical workflow for evaluating the in vitro efficacy of this compound in cancer cell lines.
Caption: In vitro experimental workflow for this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and cell lines. It is recommended to consult relevant literature and perform pilot experiments to determine the optimal conditions for your research. Always adhere to appropriate laboratory safety procedures when handling chemical compounds.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Capmatinib 2HCl.H2O | c-Met/HGFR | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
Application of Capmatinib Hydrochloride in Xenograft Models: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib hydrochloride, a potent and selective inhibitor of the MET receptor tyrosine kinase, has demonstrated significant antitumor activity in preclinical xenograft models, paving the way for its clinical development and approval for treating non-small cell lung cancer (NSCLC) with MET exon 14 skipping mutations.[1][2] This document provides a comprehensive overview of the application of Capmatinib in xenograft models, including detailed experimental protocols, quantitative efficacy data, and visualization of the underlying signaling pathways and experimental workflows.
Mechanism of Action
Capmatinib is an ATP-competitive inhibitor that targets the MET receptor, also known as hepatocyte growth factor receptor (HGFR).[3][4] Aberrant activation of the MET signaling pathway, through mechanisms such as gene amplification, mutations (like MET exon 14 skipping), or overexpression, is a key driver in various cancers.[3][5] Capmatinib effectively blocks MET phosphorylation and subsequent activation of downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT3 pathways, thereby inhibiting tumor cell proliferation, survival, and migration.[3][4]
Caption: MET signaling pathway and Capmatinib's mechanism of action.
Efficacy of Capmatinib in Xenograft Models
Capmatinib has demonstrated significant anti-tumor efficacy in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of cancers with MET dysregulation.[6][7]
| Xenograft Model | Cancer Type | MET Alteration | Capmatinib Dosage | Key Findings | Reference |
| EBC-1 (CDX) | Lung Cancer | MET Amplification | 10 mg/kg, twice daily | Significant tumor growth inhibition. | [6] |
| HCCLM3 (CDX) | Liver Cancer | MET Amplification | 5 mg/kg, daily | Demonstrated anti-tumor activity. | [6] |
| Lung PDX Models | Lung Cancer | High MET mRNA levels | 10 mg/kg, twice daily | Inhibition of tumor growth. | [6] |
| Lung PDX Model | Lung Cancer | MET exon 14 skipping | 10 mg/kg, twice daily | Anti-tumor efficacy observed. | [6] |
| Patient-Derived Xenograft | NSCLC | Osimertinib Resistance | Combination with Osimertinib | Overcame osimertinib resistance and suppressed tumor growth. | [8] |
| Cell line and PDX | NSCLC | MET exon 14 mutation & MET amplification | Combination with Radiation | Significantly delayed tumor growth compared to either treatment alone. | [9] |
Experimental Protocols
Below are detailed protocols for establishing xenograft models and evaluating the efficacy of Capmatinib.
Cell Line-Derived Xenograft (CDX) Model Protocol
This protocol outlines the steps for creating a CDX model using a cancer cell line with a known MET alteration.
Caption: Workflow for a cell line-derived xenograft (CDX) study.
a. Cell Culture and Preparation:
-
Culture a human cancer cell line with a documented MET alteration (e.g., EBC-1 for MET amplification) in appropriate media and conditions.
-
Harvest cells during the logarithmic growth phase using trypsin.
-
Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a mixture of serum-free medium and Matrigel (1:1 ratio) at a concentration of 5 x 10^6 to 1 x 10^7 cells/mL.[10][11]
b. Animal Husbandry and Tumor Implantation:
-
Use immunocompromised mice (e.g., female BALB/c nude mice, 6-8 weeks old).
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100-200 µL of the cell suspension into the flank of each mouse.[10]
c. Tumor Growth Monitoring and Treatment:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions using calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²) / 2.[11]
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (formulated in an appropriate vehicle) orally via gavage at the desired dose and schedule (e.g., 10 mg/kg, twice daily).[6] The control group should receive the vehicle only.
-
Monitor the body weight of the mice as an indicator of toxicity.
d. Endpoint Analysis:
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Tumor tissue can be processed for further analysis, such as immunohistochemistry (IHC) to assess protein expression and phosphorylation (e.g., phospho-MET) or Western blotting.[9]
Patient-Derived Xenograft (PDX) Model Protocol
PDX models are established by implanting fresh tumor tissue from a patient into an immunocompromised mouse, which can better recapitulate the heterogeneity of human tumors.
a. Tumor Tissue Acquisition and Implantation:
-
Obtain fresh tumor tissue from a patient with a confirmed MET alteration under sterile conditions.
-
Mechanically mince the tumor tissue into small fragments (1-3 mm³).
-
Anesthetize an immunocompromised mouse (e.g., NSG mouse).
-
Implant the tumor fragment subcutaneously into the flank of the mouse.
b. Tumor Propagation and Cohort Expansion:
-
Monitor the mouse for tumor growth.
-
Once the tumor reaches a substantial size (e.g., 1000-1500 mm³), euthanize the mouse and excise the tumor.
-
Divide the tumor into smaller fragments for serial passaging into new cohorts of mice to expand the PDX model.
c. Efficacy Studies:
-
Once a sufficient number of mice with established tumors are available, follow the same procedures for randomization, treatment with Capmatinib, and endpoint analysis as described for the CDX models.[8]
Overcoming Resistance
Acquired resistance to MET inhibitors like Capmatinib can occur. Studies in xenograft models have shown that resistance can be mediated by the activation of alternative signaling pathways, such as the EGFR pathway.[5] In such cases, combination therapies may be effective. For instance, combining Capmatinib with an EGFR inhibitor has been shown to overcome resistance in xenograft models.[5][8]
Caption: Logical flow of resistance development and combination therapy.
Conclusion
Xenograft models are indispensable tools for the preclinical evaluation of targeted therapies like Capmatinib. The protocols and data presented here provide a framework for researchers to design and execute robust in vivo studies to further investigate the efficacy of Capmatinib, explore mechanisms of resistance, and evaluate novel combination strategies. Careful selection of appropriate xenograft models based on the specific MET alteration is crucial for the successful translation of preclinical findings to the clinical setting.[7]
References
- 1. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capmatinib in MET Exon 14 Skipping Mutation-Positive Lung Adenocarcinoma with Extensive Central Nervous System Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 11. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols for Immunohistochemistry in Capmatinib Hydrochloride-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the immunohistochemical (IHC) analysis of tissues treated with Capmatinib Hydrochloride (Tabrecta®), a potent and selective MET tyrosine kinase inhibitor. The following sections detail the mechanism of action of Capmatinib, its effects on key signaling pathways, and step-by-step protocols for IHC staining of relevant biomarkers. This information is intended to guide researchers in assessing the pharmacodynamic effects of Capmatinib and in developing biomarker strategies.
Introduction to Capmatinib and its Mechanism of Action
Capmatinib is a targeted therapy approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[1] Aberrant MET signaling, driven by genetic alterations such as MET exon 14 skipping, gene amplification, or protein overexpression, is a key oncogenic driver in various cancers. These alterations lead to constitutive activation of the MET receptor tyrosine kinase, promoting tumor cell proliferation, survival, invasion, and metastasis.
Capmatinib functions by selectively binding to the ATP-binding site of the MET receptor, inhibiting its kinase activity. This blockade prevents the autophosphorylation of the MET receptor and the subsequent activation of downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways. By inhibiting these pathways, Capmatinib effectively abrogates the oncogenic signals driven by aberrant MET activation.
Key Signaling Pathways Affected by Capmatinib
The efficacy of Capmatinib is directly related to its ability to inhibit the MET signaling cascade. Key components of this pathway that can be assessed by IHC to monitor drug activity include:
-
c-MET: The receptor tyrosine kinase itself. IHC for total c-MET can be used to select patients for treatment and to assess baseline expression levels.
-
Phospho-MET (p-MET): The activated form of the MET receptor. A decrease in p-MET staining intensity post-treatment is a direct indicator of target engagement and inhibition by Capmatinib.
-
Downstream Effectors:
-
Phospho-AKT (p-AKT) and Phospho-ERK (p-ERK): Key nodes in the PI3K/AKT and RAS/MAPK pathways, respectively. Reduced staining for these markers can demonstrate the downstream pharmacological effect of Capmatinib.
-
Ki67: A marker of cellular proliferation. A decrease in the Ki67 labeling index is expected following effective treatment with Capmatinib, indicating a cytostatic or cytotoxic response.
-
Data Presentation: Quantitative Analysis of Biomarker Expression
Table 1: Hypothetical Quantitative IHC Analysis of Xenograft Tumors Treated with Capmatinib
| Treatment Group | Biomarker | Mean H-Score (± SD) | % Change from Control | p-value |
| Vehicle Control | Total c-MET | 250 (± 30) | - | - |
| Phospho-MET (Tyr1234/1235) | 200 (± 25) | - | - | |
| Phospho-AKT (Ser473) | 180 (± 20) | - | - | |
| Ki67 (% positive nuclei) | 75 (± 10) | - | - | |
| Capmatinib (10 mg/kg) | Total c-MET | 240 (± 35) | -4% | >0.05 |
| Phospho-MET (Tyr1234/1235) | 50 (± 15) | -75% | <0.001 | |
| Phospho-AKT (Ser473) | 60 (± 10) | -67% | <0.01 | |
| Ki67 (% positive nuclei) | 25 (± 8) | -67% | <0.01 |
Table 2: Clinical Response in MET-Dysregulated NSCLC Patients Treated with Capmatinib
| Patient Cohort | MET Alteration | Overall Response Rate (ORR) | Reference |
| Treatment-Naïve (n=60) | METex14 | 68% (95% CI: 55.0-79.7) | [2] |
| Previously Treated (n=100) | METex14 | 44% (95% CI: 34.1-54.3) | [2] |
| MET GCN ≥6 (n=15) | Gene Amplification | 47% | [3] |
| MET IHC 3+ (n=37) | Protein Overexpression | 27% | [4] |
Experimental Protocols
The following are detailed protocols for the immunohistochemical analysis of formalin-fixed, paraffin-embedded (FFPE) tissues.
Protocol 1: IHC Staining for Total c-MET (Clone SP44)
This protocol is based on the methodology used in clinical trials for Capmatinib to assess c-MET protein expression.[5]
Materials:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or equivalent clearing agent
-
Ethanol (100%, 95%, 80%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., High pH EDTA buffer)
-
Wash Buffer (e.g., PBS or TBS)
-
Peroxidase block (3% H2O2)
-
Protein block (e.g., normal goat serum)
-
Primary Antibody: CONFIRM anti-Total c-MET (SP44) Rabbit Monoclonal Antibody
-
Polymer-based HRP detection system
-
DAB substrate-chromogen system
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through graded alcohols: 100% ethanol (2 changes for 3 minutes each), 95% ethanol (1 change for 3 minutes), 80% ethanol (1 change for 3 minutes), and 70% ethanol (1 change for 3 minutes).
-
Rinse in deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a high pH EDTA buffer in a steamer or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Staining:
-
Wash slides in wash buffer.
-
Incubate with peroxidase block for 10 minutes to quench endogenous peroxidase activity.
-
Wash slides.
-
Apply protein block and incubate for 20 minutes.
-
Incubate with the primary antibody (anti-Total c-MET, clone SP44) at the optimized dilution for 60 minutes at room temperature.
-
Wash slides.
-
Apply the HRP-polymer secondary antibody and incubate for 30 minutes.
-
Wash slides.
-
Apply DAB solution and incubate until the desired stain intensity is reached (typically 1-5 minutes).
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and clear in xylene.
-
Mount with a permanent mounting medium.
-
Interpretation of Staining:
-
Positive Staining: Brown precipitate in the cytoplasm and/or membrane of tumor cells.
-
Scoring: Staining intensity is typically scored on a scale of 0 to 3+ (0 = no staining, 1+ = weak, 2+ = moderate, 3+ = strong). An H-score can be calculated by multiplying the percentage of cells at each intensity level by the intensity score.
Protocol 2: IHC Staining for Phospho-MET (p-MET)
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Rabbit anti-Phospho-MET (e.g., Tyr1234/1235) antibody.
Procedure:
-
Follow the same procedure as for Total c-MET, with careful optimization of the primary antibody dilution and incubation time. Phospho-specific antibodies may require more stringent blocking and washing steps to minimize background staining.
Protocol 3: IHC Staining for Ki67
Materials:
-
Same as Protocol 1, with the following exception:
-
Primary Antibody: Mouse or Rabbit anti-Ki67 antibody.
Procedure:
-
Follow the same general IHC protocol. Antigen retrieval is typically performed with a citrate buffer (pH 6.0).
Interpretation of Staining:
-
Positive Staining: Brown precipitate localized to the nucleus of proliferating cells.
-
Quantification: The Ki67 labeling index is calculated as the percentage of Ki67-positive tumor cell nuclei among the total number of tumor cells counted.
Visualizations
Caption: Capmatinib inhibits the c-MET receptor, blocking downstream signaling pathways.
Caption: General workflow for immunohistochemical staining of FFPE tissues.
References
- 1. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
Application Notes and Protocols for High-Throughput Screening Assays Using Capmatinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Capmatinib Hydrochloride, known by the trade name Tabrecta®, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2] The c-Met signaling pathway plays a crucial role in cell proliferation, survival, migration, and invasion.[3][4] Dysregulation of this pathway, often through genetic alterations such as MET exon 14 skipping mutations or gene amplification, is a key driver in various cancers, most notably non-small cell lung cancer (NSCLC).[5][6][7] Capmatinib targets the ATP-binding site of the c-Met receptor, inhibiting its kinase activity and downstream signaling.[1][7] These application notes provide an overview of high-throughput screening (HTS) assays relevant to the study of Capmatinib and its effects on the c-Met pathway, along with detailed protocols for their implementation.
Mechanism of Action and Signaling Pathway
Capmatinib is an ATP-competitive inhibitor of c-Met kinase.[8] Upon binding of its ligand, hepatocyte growth factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades including the RAS/MAPK, PI3K/AKT, and STAT pathways.[6][7] Capmatinib blocks this initial phosphorylation step, thereby inhibiting the proliferation and survival of c-Met-dependent cancer cells.[9][10]
Below is a diagram illustrating the c-Met signaling pathway and the point of inhibition by Capmatinib.
Caption: The c-Met signaling pathway and Capmatinib's point of inhibition.
High-Throughput Screening (HTS) Assays
A variety of HTS assays can be employed to identify and characterize c-Met inhibitors like Capmatinib. These can be broadly categorized as biochemical assays and cell-based assays.
Biochemical Assays
Biochemical assays directly measure the enzymatic activity of the isolated c-Met kinase domain. They are useful for primary screening of large compound libraries to identify direct inhibitors.
1. Radiometric Kinase Assay: This is a classic method to measure kinase activity by quantifying the transfer of a radiolabeled phosphate group (from [γ-³³P]-ATP) to a substrate.
2. Luminescence-Based Kinase Assay: These assays, such as the Kinase-Glo® assay, measure the amount of ATP remaining in the reaction after the kinase reaction. A decrease in luminescence indicates higher kinase activity.
Cell-Based Assays
Cell-based assays measure the effect of compounds on c-Met signaling within a cellular context, providing more physiologically relevant data.
1. c-Met Phosphorylation Assays: These assays quantify the phosphorylation status of the c-Met receptor or its downstream targets.
- ELISA (Enzyme-Linked Immunosorbent Assay): A plate-based assay to measure the level of phosphorylated c-Met.
- AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay): A bead-based proximity assay that generates a luminescent signal when a phosphorylated substrate and a detection antibody are brought into close proximity.[11]
- High-Content Imaging (HCI): This method uses automated microscopy and image analysis to quantify the phosphorylation of c-Met at the single-cell level.[11]
2. Cell Proliferation/Viability Assays: These assays measure the effect of c-Met inhibition on the growth and survival of cancer cell lines with MET alterations.
- ATP-Based Luminescence Assays (e.g., CellTiter-Glo®): Measures the amount of ATP present, which is proportional to the number of viable cells.
- Colorimetric Assays (e.g., MTT, XTT): Measures the metabolic activity of viable cells.
3. Reporter Gene Assays: These assays utilize engineered cell lines that express a reporter gene (e.g., luciferase) under the control of a transcription factor downstream of the c-Met pathway.[12][13]
Data Presentation
The following tables summarize key data related to Capmatinib's activity from preclinical and clinical studies.
Table 1: In Vitro Activity of Capmatinib
| Assay Type | Cell Line/Target | IC50 / EC50 | Reference |
|---|---|---|---|
| Biochemical Kinase Assay | Recombinant c-Met | ~1-5 nM | [8] |
| Cell-Based Phospho-c-Met Assay | Various Cancer Cell Lines | Varies by cell line | [9] |
| Cell Viability Assay | MET-amplified Glioblastoma Cells | Varies by cell line |[14] |
Table 2: Clinical Efficacy of Capmatinib in METex14 NSCLC (GEOMETRY mono-1 study)
| Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DoR) | Reference |
|---|---|---|---|
| Treatment-naïve | 68% | 12.6 months | [15][16] |
| Previously treated | 41% | 9.7 months |[17][18] |
Experimental Protocols
Protocol 1: Biochemical c-Met Kinase Assay (Luminescence-Based)
This protocol is adapted for a 384-well plate format suitable for HTS.
Workflow Diagram:
Caption: Workflow for a luminescence-based biochemical kinase assay.
Materials:
-
Recombinant human c-Met kinase domain (BPS Bioscience or similar)[19]
-
Poly [Glu:Tyr] (4:1) substrate (Sigma-Aldrich)
-
ATP (Sigma-Aldrich)
-
Kinase-Glo® MAX Luminescence Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well white, opaque plates (Corning)
-
This compound (Selleck Chemicals or similar)
-
Multichannel pipette or automated liquid handler
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Compound Dispensing: Dispense 50 nL of each compound dilution into the wells of a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme and Substrate Addition: Prepare a master mix of c-Met kinase and poly [Glu:Tyr] substrate in assay buffer. Add 5 µL of this mix to each well.
-
Initiation of Reaction: Prepare a solution of ATP in assay buffer. Add 5 µL of the ATP solution to each well to start the kinase reaction. The final concentrations should be optimized, but a starting point is 10-50 ng/well c-Met, 0.2 mg/mL substrate, and 10 µM ATP.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add 10 µL of Kinase-Glo® reagent to each well.
-
Signal Development: Incubate the plate at room temperature for an additional 10 minutes to allow the luminescent signal to stabilize.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value for Capmatinib.
Protocol 2: Cell-Based c-Met Phosphorylation Assay (AlphaScreen®)
This protocol describes a method to measure the inhibition of HGF-induced c-Met phosphorylation in a cancer cell line (e.g., A549).[20]
Workflow Diagram:
Caption: Workflow for a cell-based AlphaScreen® c-Met phosphorylation assay.
Materials:
-
A549 human lung carcinoma cells (ATCC)
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Serum-free medium
-
Recombinant Human HGF (R&D Systems)
-
This compound
-
AlphaScreen® SureFire® p-MET (Tyr1234/1235) Assay Kit (PerkinElmer)
-
384-well clear-bottom, white-walled tissue culture plates (Corning)
-
Plate reader capable of AlphaScreen® detection
Procedure:
-
Cell Seeding: Seed A549 cells into 384-well plates at a density of 10,000-20,000 cells per well in complete culture medium and incubate overnight.
-
Serum Starvation: The next day, aspirate the medium and replace it with serum-free medium. Incubate for 4-6 hours.
-
Compound Treatment: Add serial dilutions of Capmatinib to the wells and incubate for 1-2 hours at 37°C.
-
HGF Stimulation: Add HGF to a final concentration of 50-100 ng/mL to all wells except the unstimulated controls. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and add the lysis buffer provided in the AlphaScreen® kit. Incubate on an orbital shaker for 10-15 minutes.
-
Detection: Transfer the lysate to a 384-well ProxiPlate. Add the AlphaScreen® acceptor beads, donor beads, and specific antibodies as per the kit instructions.
-
Incubation: Incubate the plate in the dark at room temperature for 2 hours.
-
Data Acquisition: Read the plate on an AlphaScreen®-compatible plate reader.
-
Data Analysis: Determine the IC50 value of Capmatinib by plotting the AlphaScreen® signal against the compound concentration.
Conclusion
The assays and protocols described provide a framework for the high-throughput screening and characterization of c-Met inhibitors like this compound. The choice of assay will depend on the specific research question, with biochemical assays being ideal for primary screening of direct inhibitors and cell-based assays providing more physiologically relevant data on compound efficacy in a cellular environment. The provided data and protocols serve as a valuable resource for researchers in the field of oncology drug discovery and development.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of the c-MET signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. c-MET [stage.abbviescience.com]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. Phase 1 study of capmatinib in MET-positive solid tumor patients: Dose escalation and expansion of selected cohorts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. indigobiosciences.com [indigobiosciences.com]
- 14. mdpi.com [mdpi.com]
- 15. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Capmatinib Demonstrates Significant Antitumor Activity in Patients with Metastatic NSCLC Who Harbor MET Exon 14 Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 17. cancernetwork.com [cancernetwork.com]
- 18. Capmatinib shows impressive results in METex14-mutated NSCLC | MDedge [mdedge.com]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. Biochemical and pharmacological characterization of human c-Met neutralizing monoclonal antibody CE-355621 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of Capmatinib in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Introduction
Capmatinib, marketed under the brand name Tabrecta™, is a potent and selective inhibitor of the MET receptor tyrosine kinase.[1] It is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation that leads to mesenchymal-epithelial transition (MET) exon 14 skipping.[2] The chemical name for Capmatinib is 2-fluoro-N-methyl-4-{7-[(quinolin-6-yl)methyl]imidazo[1,2-b][1][2][3]triazin-2-yl}benzamide, with a molecular formula of C₂₃H₁₇FN₆O and a molecular weight of 412.43 g/mol .[3] Given its therapeutic importance, a reliable and sensitive bioanalytical method for the quantification of Capmatinib in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.
This application note details a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the accurate and precise quantification of Capmatinib in human plasma. The described protocol is essential for clinical and preclinical drug development, enabling researchers to effectively monitor drug concentrations and ensure optimal dosing strategies.
Quantitative Data Summary
The following tables summarize the validation parameters from various published LC-MS/MS methods for Capmatinib quantification, providing a comparative overview of their performance.
Table 1: Linearity and Sensitivity
| Parameter | Method 1 | Method 2 | Method 3 |
| Matrix | Human Plasma | Rat Plasma | Human Plasma |
| Linearity Range (ng/mL) | 1.0 - 28,000.0 | 1 - 2000 | 0.2 - 3200 |
| Correlation Coefficient (r²) | > 0.9992[1][3] | > 0.99[4] | 0.9998 |
| LLOQ (ng/mL) | 1.0[1][3] | 1.0 | 0.2[2] |
Table 2: Accuracy and Precision
| Parameter | Method 1 | Method 2 | Method 3 |
| Intra-day Precision (%CV) | 1.28 - 4.03[1] | 5.08 - 7.36[4] | < 5.18 |
| Inter-day Precision (%CV) | 1.86 - 4.72[1] | 3.18 - 4.99[4] | < 4.39 |
| Intra-day Accuracy (%) | 97.61 - 101.56[1] | 99.24 - 103.59[4] | 3.50 - 4.53 (bias %) |
| Inter-day Accuracy (%) | 94.59 - 106.00[1] | 97.76 - 102.83[4] | -4.17 - 3.95 (bias %) |
Table 3: Recovery
| Parameter | Method 1 | Method 2 |
| Analyte Recovery (%) | 96.26 - 100.77[1] | 99.23 |
| Internal Standard Recovery (%) | Not Reported | 98.31 |
Experimental Protocols
This section provides a detailed protocol for the quantification of Capmatinib in human plasma based on a compilation of validated methods.
1. Materials and Reagents
-
Capmatinib reference standard
-
Internal Standard (IS), e.g., [¹³CD₃]Capmatinib or Canagliflozin[2][3]
-
HPLC grade acetonitrile (ACN), methanol (MeOH), and water
-
Formic acid (HCOOH), analytical grade
-
Ammonium hydroxide, analytical grade
-
Ethyl acetate, analytical grade
-
Human plasma with K₂EDTA as anticoagulant
2. Instrumentation
-
A modular HPLC system, such as a Shimadzu LC-20ADvp, coupled with a tandem mass spectrometer, like an API 6000.[1]
-
Chromatographic Column: Phenomenex Luna C18 (50 mm × 2 mm, 5 µm) or Zorbax ODS (50 mm × 2.1 mm, 3 µm).[2][3]
3. Preparation of Stock and Working Solutions
-
Stock Solutions: Prepare individual stock solutions of Capmatinib and the IS in acetonitrile or methanol at a concentration of 1 mg/mL.[5]
-
Working Solutions: Prepare serial dilutions of the Capmatinib stock solution with a mixture of acetonitrile and water to create calibration standards and quality control (QC) samples. The IS working solution should be prepared at an appropriate concentration (e.g., 750 ng/mL).[2]
4. Sample Preparation
Three primary methods for sample preparation have been successfully employed: Solid Phase Extraction (SPE), Protein Precipitation (PP), and Liquid-Liquid Extraction (LLE).
-
Solid Phase Extraction (SPE) Protocol:
-
To 100 µL of plasma sample, add 50 µL of the IS working solution and vortex for 5 minutes.[3]
-
Add 3 mL of 0.5% ammonium hydroxide in water and centrifuge at 2,000 rpm for 15 minutes at 4°C.[3]
-
Load the supernatant onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with an appropriate solvent.
-
Elute the analyte and IS with a suitable elution solvent.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 300 µL of acetonitrile for injection into the LC-MS/MS system.[3]
-
-
Protein Precipitation (PP) Protocol:
-
To a plasma sample, add acetonitrile (typically in a 1:3 or 1:4 plasma to solvent ratio) to precipitate proteins.
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
Liquid-Liquid Extraction (LLE) Protocol:
-
To 1 mL of plasma sample, add 100 µL of the IS solution.[2]
-
Add 5 mL of ethyl acetate and vortex for 20 seconds.[2]
-
Centrifuge the mixture at 3500 rpm for 15 minutes.[2]
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 45°C.[2]
-
Reconstitute the residue in 100 µL of the mobile phase.[2]
-
5. LC-MS/MS Conditions
-
Chromatographic Conditions:
-
Mass Spectrometric Conditions:
Visualizations
Experimental Workflow Diagram
Caption: A schematic overview of the LC-MS/MS workflow for Capmatinib quantification.
Capmatinib Signaling Pathway Inhibition
Caption: Mechanism of action of Capmatinib in inhibiting the MET signaling pathway.
References
- 1. japsonline.com [japsonline.com]
- 2. impactfactor.org [impactfactor.org]
- 3. japsonline.com [japsonline.com]
- 4. Development and full validation of an LC-MS/MS methodology to quantify capmatinib (INC280) following intragastric administration to rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Following Capmatinib Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing apoptosis in cancer cell lines after treatment with Capmatinib Hydrochloride, a selective MET inhibitor. The described method utilizes Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantitatively measure the induction of programmed cell death.
Introduction to this compound and Apoptosis
This compound, marketed as Tabrecta, is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[1][2][3] The c-Met pathway, when aberrantly activated through mutations (such as MET exon 14 skipping), amplification, or overexpression, plays a crucial role in cell proliferation, survival, and migration in various cancers.[1][2][3][4] Capmatinib functions by binding to the ATP-binding site of the MET receptor, thereby inhibiting its kinase activity and blocking downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK.[1][3] This inhibition of oncogenic signaling can halt cancer cell proliferation and induce apoptosis, or programmed cell death.[1][2]
Apoptosis is a tightly regulated process of cell suicide essential for normal tissue development and homeostasis. A key hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[5][6] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells when conjugated to a fluorochrome.[5] Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptotic or necrotic cells, where membrane integrity is compromised, PI can enter and stain the cellular DNA.[6] Dual staining with fluorescently labeled Annexin V and PI allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[7][8][9]
Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line with known MET dysregulation (e.g., MET amplification or MET exon 14 skipping mutation).
-
This compound: Prepare a stock solution in an appropriate solvent (e.g., DMSO) and dilute to final concentrations in cell culture medium.
-
Cell Culture Medium and Supplements: As required for the specific cell line.
-
Phosphate-Buffered Saline (PBS): Calcium and magnesium-free.
-
Trypsin-EDTA: For detaching adherent cells.
-
Annexin V-FITC/APC Kit: Containing Annexin V conjugate, Propidium Iodide (PI), and a binding buffer.
-
Flow Cytometer: Equipped with appropriate lasers and filters for detecting the chosen fluorochromes (e.g., FITC and PI).
Cell Culture and Treatment
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will ensure they are in the logarithmic growth phase and do not exceed 70-80% confluency at the time of harvesting.
-
Treatment: After allowing the cells to adhere overnight, treat them with varying concentrations of this compound. Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
Staining Protocol for Flow Cytometry
This protocol is adapted from standard Annexin V and PI staining procedures.[5][6][7][10][11]
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium.
-
For suspension cells, directly collect the cells.
-
Collect all cells, including any floating cells from the supernatant of adherent cultures, by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing: Wash the cell pellet twice with cold PBS and centrifuge.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome conjugate) and 5 µL of PI solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[7]
-
-
Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on the flow cytometer within one hour.
-
Flow Cytometry Analysis
-
Gating Strategy:
-
Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
From the single-cell population, create a dot plot of Annexin V fluorescence (e.g., FITC on the x-axis) versus PI fluorescence (e.g., on the y-axis).
-
-
Quadrant Analysis:
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in the following table. This allows for a clear comparison of the effects of different concentrations of this compound on the induction of apoptosis.
| Treatment Group | Concentration (nM) | % Live Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Vehicle Control | 0 | 90.5 ± 2.1 | 4.2 ± 0.8 | 5.3 ± 1.5 |
| Capmatinib HCl | 10 | 75.3 ± 3.5 | 15.8 ± 2.2 | 8.9 ± 1.9 |
| Capmatinib HCl | 50 | 50.1 ± 4.2 | 35.6 ± 3.1 | 14.3 ± 2.7 |
| Capmatinib HCl | 100 | 25.7 ± 3.8 | 50.2 ± 4.5 | 24.1 ± 3.3 |
| Positive Control | Varies | 10.2 ± 1.9 | 45.3 ± 5.1 | 44.5 ± 4.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Visualizations
Caption: Experimental workflow for apoptosis analysis.
Caption: c-Met signaling pathway and Capmatinib inhibition.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. scispace.com [scispace.com]
- 7. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 8. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow cytometry-based apoptosis detection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Acquired Resistance to Capmatinib Hydrochloride In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to Capmatinib Hydrochloride in vitro. The information is designed for scientists and drug development professionals working with cancer cell lines.
Troubleshooting Guide
This section addresses common experimental issues observed when developing and characterizing Capmatinib-resistant cell lines.
Problem 1: My MET-amplified cancer cell line is showing reduced sensitivity to Capmatinib over time, but the MET amplification status appears unchanged.
-
Possible Cause 1: Activation of Bypass Signaling Pathways. The most common mechanism for acquired resistance to Capmatinib in the absence of secondary MET mutations is the activation of alternative signaling pathways that bypass the MET receptor.[1][2][3][4] A frequent culprit is the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.[1][2][3][4] This can occur through several mechanisms:
-
Troubleshooting Steps:
-
Assess EGFR Pathway Activation: Perform Western blot analysis to check the phosphorylation status of EGFR and its downstream effectors, such as AKT and ERK1/2, in your resistant cells compared to the parental, sensitive cells.[5] Persistent phosphorylation of AKT and ERK in the presence of Capmatinib is a strong indicator of bypass signaling.[1][5]
-
Evaluate Ligand Expression: Use quantitative PCR (qPCR) to measure the mRNA expression levels of EGFR ligands, particularly HBEGF.[1][2]
-
Investigate MET-EGFR Heterodimerization: Perform a co-immunoprecipitation (Co-IP) assay to determine if there is an increased physical association between MET and EGFR in the resistant cells.
-
Test Combination Therapy: Treat your resistant cells with a combination of Capmatinib and an EGFR inhibitor (e.g., Afatinib).[1][2][3] A synergistic effect on cell viability would confirm the involvement of EGFR signaling in the resistance mechanism.
-
Problem 2: My Capmatinib-resistant cell line, which initially responded to an EGFR inhibitor, has now developed resistance to the EGFR inhibitor as well.
-
Possible Cause: Secondary Downstream Mutations. Continuous exposure to an EGFR inhibitor can lead to the selection of cells with additional genetic alterations downstream of EGFR. A key example is the amplification of the PIK3CA gene, which encodes the p110α catalytic subunit of PI3-Kinase.[1][2][3][4] This leads to constitutive activation of the PI3K/AKT pathway, rendering the cells resistant to both MET and EGFR inhibition.
-
Troubleshooting Steps:
-
Assess PI3K/AKT Pathway Activation: Conduct a Western blot to check for persistent phosphorylation of AKT in the presence of both Capmatinib and the EGFR inhibitor.
-
Analyze PIK3CA Copy Number: Use qPCR or digital droplet PCR (ddPCR) to determine the copy number of the PIK3CA gene in your dual-resistant cell line compared to the parental and single-agent resistant lines.[1]
-
Test Triple Combination Therapy: Evaluate the efficacy of a triple combination therapy consisting of Capmatinib, an EGFR inhibitor, and a PI3Kα inhibitor (e.g., BYL719/Alpelisib).[1][2][3] Restoration of sensitivity would indicate that PI3K signaling is the new resistance driver.
-
Problem 3: My Capmatinib-resistant cells show a decrease in MET receptor expression or phosphorylation, yet they continue to proliferate.
-
Possible Cause 1: Loss of MET Dependency and Pathway Switching. In some cases, long-term treatment with Capmatinib can lead to a state where the cells are no longer dependent on the MET pathway for survival.[1] They may have fully transitioned to relying on alternative receptor tyrosine kinases (RTKs) or other oncogenic drivers.
-
Possible Cause 2: On-Target Secondary MET Mutations. While less common in the context of bypass signaling, secondary mutations in the MET kinase domain (e.g., D1228N/Y/H, Y1230C) can arise, which may alter the binding of Capmatinib.[6][7] These mutations are more frequently associated with resistance to type I MET inhibitors like Capmatinib.[7]
-
Troubleshooting Steps:
-
Phospho-RTK Array: Perform a phospho-RTK array to screen for the activation of a wide range of other receptor tyrosine kinases that could be driving proliferation.
-
Sanger Sequencing of MET Kinase Domain: Sequence the kinase domain of the MET gene in your resistant cells to check for the presence of known resistance mutations.
-
Switch to a Different Class of MET Inhibitor: If a secondary mutation is identified, consider testing a type II MET inhibitor (e.g., Cabozantinib, Merestinib), which binds to the inactive conformation of MET and may overcome resistance to type I inhibitors.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to Capmatinib observed in vitro?
A1: In vitro studies have identified two main categories of acquired resistance to Capmatinib:
-
Bypass Signaling Activation: This is the most frequently reported mechanism and involves the activation of alternative signaling pathways that circumvent the need for MET signaling. The most prominent of these is the EGFR pathway.[1][2][3][4] Other pathways that can be activated include the KRAS/MAPK and PI3K/AKT pathways.[5][6]
-
On-Target MET Alterations: These are less common but can include secondary mutations in the MET kinase domain (e.g., D1228, Y1230) that interfere with Capmatinib binding.[6][7]
Q2: How can I establish a Capmatinib-resistant cell line in the lab?
A2: A common method is to use a dose-escalation approach. Start by treating a Capmatinib-sensitive cell line (e.g., a MET-amplified line like EBC-1) with a low concentration of Capmatinib (around the IC50).[4] As the cells adapt and resume proliferation, gradually increase the concentration of Capmatinib in the culture medium over several weeks to months.[4] Resistant clones can then be isolated and expanded for further characterization.
Q3: What is the role of MET-EGFR heterodimerization in Capmatinib resistance?
A3: In some resistant cell lines, there is an increased formation of heterodimers between the MET and EGFR receptors.[1][2] This physical association can lead to the transactivation of one receptor by the other, sustaining downstream signaling (e.g., through the AKT and ERK pathways) even when one of the receptors is inhibited by a drug like Capmatinib.[1] This co-dependency makes the cells sensitive to a combination of MET and EGFR inhibitors.[1][2][3]
Q4: Are there any other genetic alterations, besides EGFR and PIK3CA, that have been associated with Capmatinib resistance?
A4: Yes, while EGFR and PI3K pathway alterations are well-documented in vitro, clinical and preclinical studies have identified other genetic alterations that can confer resistance to MET inhibitors. These include amplifications or mutations in genes such as KRAS, BRAF, and HER3.[6] Concurrent amplification of MYC has also been implicated in primary resistance to Capmatinib.[8]
Q5: What are some key combination therapy strategies to overcome Capmatinib resistance in vitro?
A5: Based on the known resistance mechanisms, the following combination strategies are rational to test in vitro:
-
Capmatinib + EGFR inhibitor (e.g., Afatinib, Osimertinib): To target resistance driven by EGFR activation.[1][2][3][9]
-
EGFR inhibitor + PI3Kα inhibitor (e.g., Alpelisib): For cells that have developed secondary resistance to EGFR inhibitors via PIK3CA amplification.[1][2][3]
-
Capmatinib + MEK inhibitor (e.g., Trametinib): To target resistance driven by the MAPK pathway (downstream of KRAS and BRAF).
-
Capmatinib + SHP2 inhibitor: SHP2 is a phosphatase that acts downstream of several RTKs, and its inhibition can block reactivation of the RAS-MAPK pathway.[10]
Data Presentation
Table 1: In Vitro Sensitivity of Parental and Capmatinib-Resistant NSCLC Cell Lines
| Cell Line | Description | Capmatinib IC50 | Afatinib IC50 | Reference |
| EBC-1 | Parental, MET-amplified | 3.70 ± 0.10 nM | - | [2] |
| EBC-CR1 | Capmatinib-Resistant | > 10 µM | Sensitive | [1][2] |
| EBC-CR2 | Capmatinib-Resistant | > 10 µM | Resistant | [1][2] |
| EBC-CR3 | Capmatinib-Resistant, Afatinib-Resistant | > 10 µM | Resistant | [1][2] |
IC50 values represent the concentration of drug required to inhibit cell growth by 50%.
Experimental Protocols
1. Cell Viability Assay (MTT or similar)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of Capmatinib, either alone or in combination with other inhibitors, for 72 hours.[11]
-
Reagent Addition: Add MTT reagent (or a similar viability reagent like WST-1 or PrestoBlue) to each well and incubate for 2-4 hours at 37°C.
-
Signal Measurement: If using MTT, add solubilization solution (e.g., DMSO) and read the absorbance at 570 nm. For other reagents, follow the manufacturer's instructions.
-
Data Analysis: Plot the percentage of cell viability against the drug concentration and calculate the IC50 values using non-linear regression analysis.
2. Western Blot Analysis
-
Cell Lysis: Treat cells with the desired inhibitors for the specified time, then wash with ice-cold PBS and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies (e.g., anti-p-MET, anti-MET, anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH) overnight at 4°C.[5]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[11]
3. Co-Immunoprecipitation (Co-IP)
-
Cell Lysis: Lyse cells in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) with protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the target protein (e.g., anti-MET) overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the immunoprecipitated proteins by Western blotting using an antibody against the suspected interacting protein (e.g., anti-EGFR).
Visualizations
Caption: Signaling pathway in a Capmatinib-sensitive, MET-driven cancer cell.
References
- 1. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 3. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e-crt.org [e-crt.org]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Acquired Resistance Mechanism for MET Tyrosine Kinase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 9. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Capmatinib Hydrochloride Technical Support Center: Troubleshooting Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Capmatinib Hydrochloride in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Capmatinib?
Capmatinib is a potent and selective, ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] In healthy individuals, the MET receptor (also known as hepatocyte growth factor receptor or HGFR) and its ligand, HGF, are involved in cellular processes like organ regeneration and tissue repair.[3] In cancer, aberrant MET activation—caused by mutations (such as MET exon 14 skipping), gene amplification, or protein overexpression—can drive tumor growth, proliferation, and survival.[3][4] Capmatinib binds to the ATP-binding site of the MET receptor, inhibiting its kinase activity.[5] This action blocks the phosphorylation of MET and its downstream signaling proteins, primarily in the PI3K/AKT and RAS/RAF/MEK/ERK pathways, thereby halting the proliferation of MET-dependent cancer cells.[3][5]
Diagram: Capmatinib On-Target MET Signaling Pathway
Caption: On-target pathway of Capmatinib inhibiting HGF-mediated MET signaling.
Q2: I'm observing unexpected cellular phenotypes in my experiments. Could these be off-target effects?
While Capmatinib is highly selective for MET, unexpected phenotypes (e.g., changes in cell morphology, decreased viability in MET-negative cell lines, or modulation of an unrelated pathway) could potentially be due to off-target effects.[1][2] Kinase inhibitors are known to have varying degrees of promiscuity, potentially binding to other kinases or proteins, especially at higher concentrations.[6][7]
Furthermore, Capmatinib is known to be an inhibitor of several non-kinase proteins, including Cytochrome P450 1A2 (CYP1A2), P-Glycoprotein (P-gp), and Breast Cancer Resistance Protein (BCRP).[8] Inhibition of these transporters could alter the intracellular concentration of other compounds in your media or affect cellular metabolism in unexpected ways.
To investigate this, a systematic approach is recommended.
Diagram: Troubleshooting Workflow for Unexpected Phenotypes
Caption: A logical workflow to determine if an observed effect is on-target or off-target.
Q3: How do I differentiate between acquired resistance and off-target effects?
This is a critical distinction.
-
Off-Target Effects occur when Capmatinib directly binds to and inhibits a protein other than MET, causing a distinct biological outcome. This effect can be present from the initial treatment.
-
Acquired Resistance develops under the selective pressure of effective on-target MET inhibition. The cancer cells adapt by activating alternative "bypass" signaling pathways to regain their proliferative advantage, rendering the MET inhibition by Capmatinib ineffective.[9]
Commonly observed resistance mechanisms to Capmatinib are not off-target effects but rather on-target bypass tracks. These include:
-
Activation of EGFR Signaling : This can occur through heterodimerization between MET and EGFR or increased expression of EGFR and its ligands (e.g., HBEGF).[9][10]
-
Genetic Alterations in Downstream Effectors : Amplification of PIK3CA is a known mechanism that allows the cell to bypass the need for upstream MET signaling.[10][11]
-
MYC Amplification : Concurrent amplification of the MYC oncogene has been shown to confer primary resistance to Capmatinib in MET-amplified NSCLC.[12]
Therefore, if you observe a loss of efficacy over time in a previously sensitive MET-dependent model, it is more likely due to acquired resistance than a new off-target effect.
Q4: What are the common adverse events seen in clinical use, and what might they imply for my research?
The clinical safety profile of Capmatinib can provide clues to its biological effects, which may be a combination of on-target effects in normal tissues and potential off-target activities. Understanding these can help you anticipate and interpret unexpected results in your models.
The most common treatment-related adverse events (AEs) are generally mild to moderate.[13][14] However, some can be serious and may warrant monitoring for related phenotypes in your experimental systems.
| Adverse Event (Any Grade) | Frequency (≥20% of Patients) | Potential Biological Implication for Researchers |
| Peripheral Edema | 51-54%[13][15] | On-target MET inhibition can affect vascular integrity. Monitor for changes in cell adhesion, morphology, or fluid balance in 3D cultures. |
| Nausea | 44-46%[13][15] | May involve central nervous system effects or direct impact on gastrointestinal cell signaling. |
| Fatigue | 32%[15] | Suggests broad systemic or metabolic effects. Monitor cellular metabolic rates (e.g., via Seahorse assay) if relevant. |
| Vomiting | 28%[15] | Similar to nausea, may indicate effects beyond the primary tumor target. |
| Dyspnea (Shortness of Breath) | 24%[15] | Can be linked to the serious AE of pneumonitis.[16] In vitro, could relate to unexpected effects on endothelial or epithelial cell function. |
| Decreased Appetite | 21%[15] | May be linked to central or metabolic pathway modulation. |
| Increased Blood Creatinine | 33%[13] | Suggests potential effects on renal cell function or transporters. |
Serious Adverse Events (Less Frequent but Mechanistically Important)
| Serious Adverse Event | Frequency / Note | Potential Biological Implication for Researchers |
| Interstitial Lung Disease (ILD) / Pneumonitis | ~4.8% (can be fatal)[17] | Indicates a potent effect on lung tissue homeostasis. Researchers using lung organoids or co-culture systems should be aware of potential inflammatory or fibrotic responses. |
| Hepatotoxicity (Increased ALT/AST) | Grade 3/4 in ~9% (ALT)[18] | Suggests a direct or indirect effect on hepatocyte health. On-target MET inhibition in the liver (a regenerative organ) is a plausible cause. |
| Pancreatic Toxicity (Increased Amylase/Lipase) | Grade 3/4 in ~9% (Lipase)[17][18] | Indicates potential stress or damage to pancreatic cells. |
| Photosensitivity | Warning issued[18][19] | Suggests the compound may accumulate in the skin or generate reactive oxygen species upon UV exposure. |
Experimental Protocols
Protocol 1: Western Blot for On-Target and Potential Off-Target Pathway Modulation
Objective: To determine if Capmatinib is inhibiting the MET pathway as expected and to probe for activation or inhibition of key resistance-associated or other common signaling pathways.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., MET-amplified EBC-1, MET-negative A549) and allow them to adhere overnight.
-
Starve cells in serum-free media for 4-6 hours if investigating ligand-stimulated signaling.
-
Pre-treat cells with a dose range of Capmatinib (e.g., 0, 10 nM, 100 nM, 1 µM) for 2 hours.
-
If applicable, stimulate with HGF (50 ng/mL) for 15 minutes.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load 20-30 µg of protein per lane on an 8-10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Key antibodies to probe:
-
On-Target: Phospho-MET (Tyr1234/1235), Total MET, Phospho-AKT (Ser473), Total AKT, Phospho-ERK1/2 (Thr202/Tyr204), Total ERK.
-
Potential Resistance/Off-Target: Phospho-EGFR (Tyr1173), Total EGFR.
-
Loading Control: GAPDH or β-Actin.
-
-
Wash membrane 3x with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash 3x with TBST and visualize using an ECL substrate and imaging system.
-
Expected Result: In MET-dependent cells, Capmatinib should decrease p-MET, p-AKT, and p-ERK levels. No change in these pathways in MET-negative cells at low doses would be expected. Changes in p-EGFR could indicate the emergence of a resistance mechanism or a direct off-target effect.
Protocol 2: Kinase Profiling to Identify Off-Target Inhibitory Activity
Objective: To screen Capmatinib against a large panel of purified kinases to identify potential off-target interactions in an unbiased manner. This is typically performed as a service by specialized companies.
Methodology:
-
Assay Principle: The most common format is a radiometric assay using ³³P-ATP or a fluorescence-based assay.[20] The principle is to measure the phosphorylation of a substrate by a specific kinase in the presence and absence of the test compound (Capmatinib).
-
Compound Submission: Provide a high-purity sample of this compound at a known concentration (e.g., 10 mM in DMSO).
-
Screening:
-
The service provider will typically perform an initial screen at a single high concentration of Capmatinib (e.g., 1 µM or 10 µM) against their kinase panel (which can range from 50 to over 400 kinases).[1]
-
The result is reported as "% Inhibition" relative to a DMSO control.
-
-
Follow-up (IC₅₀ Determination):
-
For any kinases that show significant inhibition (e.g., >50%) in the primary screen, a follow-up dose-response curve is performed.
-
Capmatinib is tested in a series of concentrations (e.g., 10-point curve) to determine the IC₅₀ value for that specific off-target kinase.
-
Data Interpretation: The results will provide a "selectivity score" by comparing the IC₅₀ for MET against the IC₅₀ for any identified off-target kinases. A highly selective compound will have a large window (e.g., >1000-fold) between its on-target and off-target potencies.[1] Any off-targets with IC₅₀ values within a relevant concentration range used in your experiments should be further validated in your cellular models.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 11. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MYC amplification-conferred primary resistance to capmatinib in a MET-amplified NSCLC patient: a case report - Choi - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. targetedonc.com [targetedonc.com]
- 14. cancernetwork.com [cancernetwork.com]
- 15. Capmatinib for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 16. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 17. drugs.com [drugs.com]
- 18. Capmatinib for Metastatic NSCLC With MET Exon 14 Skipping Mutation - The ASCO Post [ascopost.com]
- 19. FDA Approves Capmatinib for MET Exon 14 NSCLC [oncodna.com]
- 20. reactionbiology.com [reactionbiology.com]
Technical Support Center: Optimizing Capmatinib Hydrochloride for Cell Viability Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Capmatinib Hydrochloride for cell viability assays.
Troubleshooting Guide
This guide addresses common issues that may arise during cell viability experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High variability between replicate wells | - Inconsistent cell seeding- Edge effects in the plate- Inaccurate drug dilution | - Ensure a homogeneous single-cell suspension before seeding.- Avoid using the outer wells of the plate, or fill them with sterile PBS to maintain humidity.- Prepare fresh drug dilutions for each experiment and ensure thorough mixing. |
| Unexpectedly low or no cell death | - Sub-optimal drug concentration- Short incubation time- Cell line resistance | - Refer to the IC50 values in Table 1 to determine an appropriate starting concentration range.- Extend the incubation period (e.g., 48 to 72 hours).[1]- Confirm that the cell line has MET amplification or MET exon 14 skipping, as Capmatinib is a selective MET inhibitor.[2][3][4][5][6] |
| Precipitation of Capmatinib in culture medium | - Poor solubility of this compound | - this compound is slightly soluble in acidic aqueous solutions and its solubility decreases towards neutral pH.[2][7]- Prepare a high-concentration stock solution in DMSO.[8][9][10] When diluting into culture medium, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent toxicity. |
| Inconsistent results across experiments | - Variation in cell passage number- Differences in reagent lots- Inconsistent incubation conditions | - Use cells within a consistent and low passage number range.- Qualify new lots of reagents (e.g., FBS, media, assay kits) before use in critical experiments.- Ensure consistent temperature, humidity, and CO2 levels in the incubator. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: Capmatinib is a potent and selective inhibitor of the MET receptor tyrosine kinase.[3][5] In cancer cells with alterations such as MET amplification or MET exon 14 skipping mutations, the MET pathway is aberrantly activated, leading to increased cell proliferation, survival, and migration.[4][6] Capmatinib binds to the ATP-binding site of the MET receptor, inhibiting its phosphorylation and the activation of downstream signaling pathways like PI3K/AKT, RAS/RAF/MEK/ERK, and STAT3.[3][6][8] This targeted inhibition leads to reduced tumor cell growth and increased apoptosis (programmed cell death).[3][8]
Q2: What is a typical starting concentration range for this compound in a cell viability assay?
A2: The optimal concentration of this compound is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. Based on published data, a broad range of concentrations from low nanomolar to micromolar should be tested. For example, in some studies, concentrations have ranged from 0 to 10,000 nM.[8] Refer to the IC50 values in Table 1 for guidance on starting ranges for specific cell lines.
Q3: What solvent should I use to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[8][9][10] It is advisable to prepare a high-concentration stock solution (e.g., 10 mM) and store it at -20°C or -80°C.[10] For experiments, the stock solution should be serially diluted in cell culture medium to the desired final concentrations, ensuring the final DMSO concentration in the wells is minimal (ideally below 0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate the cells with this compound?
A4: The incubation time can vary depending on the cell line and the experimental objective. Common incubation times for cell viability assays with Capmatinib range from 48 to 72 hours.[1][11] A time-course experiment may be necessary to determine the optimal endpoint for your specific cell model.
Q5: My cell line does not show sensitivity to Capmatinib. What could be the reason?
A5: Capmatinib is a selective inhibitor of the MET receptor.[3] Its efficacy is most pronounced in cancer cells that are dependent on MET signaling, such as those with MET gene amplification or MET exon 14 skipping mutations.[4][6] If your cell line does not harbor these genetic alterations, it is likely to be insensitive to Capmatinib treatment. It is crucial to select cell lines with a known dependence on the MET pathway for these experiments.
Data Presentation
Table 1: Reported IC50 Values of Capmatinib in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SNU-5 | Gastric Carcinoma | 1.2 | [8] |
| S114 | - | 12.4 | [8] |
| H441 | Non-Small Cell Lung Cancer | ~0.5 | [8] |
| U-87MG | Glioblastoma | 2 | [8] |
| NCI-H1993 | Non-Small Cell Lung Cancer | 2.3 | [9] |
| A549 | Non-Small Cell Lung Cancer | 0.7 | [12] |
| H596 | Non-Small Cell Lung Cancer | - | [12] |
Note: IC50 values can vary depending on the specific assay conditions, such as incubation time and the viability assay used.
Experimental Protocols
Detailed Methodology for a Standard Cell Viability Assay (e.g., MTS/CCK-8)
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.
-
Count the cells and determine the appropriate seeding density. This should be optimized for each cell line to ensure logarithmic growth throughout the experiment. A typical starting point is 5,000-10,000 cells per well in a 96-well plate.
-
Seed the cells in a 96-well plate and incubate overnight to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Thaw a frozen stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. It is good practice to prepare intermediate dilutions to ensure accuracy. Remember to account for the volume of drug solution to be added to each well.
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add the medium containing the different concentrations of this compound to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration) and a no-treatment control.
-
Incubate the plate for the desired period (e.g., 48 or 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
-
Cell Viability Measurement:
-
Follow the manufacturer's protocol for the chosen viability assay (e.g., MTS, CCK-8). This typically involves adding the assay reagent to each well and incubating for a specified time (e.g., 1-4 hours).
-
Measure the absorbance at the recommended wavelength using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium and assay reagent only).
-
Normalize the absorbance values of the treated wells to the vehicle control wells to determine the percentage of cell viability.
-
Plot the percentage of cell viability against the logarithm of the Capmatinib concentration to generate a dose-response curve.
-
Calculate the IC50 value using a suitable software package with a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)).
-
Mandatory Visualizations
Caption: Capmatinib inhibits MET signaling pathways.
Caption: Troubleshooting workflow for cell viability assays.
References
- 1. researchgate.net [researchgate.net]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. oncologynewscentral.com [oncologynewscentral.com]
- 5. Capmatinib Monograph for Professionals - Drugs.com [drugs.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Capmatinib 2HCl.H2O | c-Met/HGFR | TargetMol [targetmol.com]
- 11. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pmda.go.jp [pmda.go.jp]
Managing Capmatinib Hydrochloride Stability in Long-Term Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the stability of Capmatinib Hydrochloride in long-term experiments. Adherence to proper storage, handling, and experimental setup is crucial for obtaining reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: For long-term stability, solid this compound powder should be stored at -20°C.[1] It should be kept in a tightly sealed container in a cool, well-ventilated area, protected from direct sunlight and heat sources.[1][2]
Q2: How should I store this compound solutions for long-term experiments?
A2: For long-term storage, stock solutions of this compound, typically dissolved in a solvent like DMSO, should be stored at -80°C.[1][3] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. For short-term use (within one week), aliquots can be stored at 4°C.[3]
Q3: What solvents are recommended for dissolving this compound?
A3: this compound is soluble in methanol and DMSO.[4][5] It is insoluble in water.[4] For cell-based assays, DMSO is a common solvent; however, the final concentration of DMSO in the culture medium should typically not exceed 0.1% to avoid solvent-induced cellular toxicity.[3]
Q4: Is this compound sensitive to light?
A4: Yes, this compound is known to degrade under photolytic stress conditions.[6][7] Therefore, it is critical to protect both the solid compound and its solutions from light during storage and experiments. Use amber vials or wrap containers with aluminum foil.
Q5: What are the known degradation pathways for this compound?
A5: this compound is susceptible to degradation under acidic, basic, and photolytic conditions.[6][7] It is relatively stable under neutral hydrolysis, oxidation, and thermal stress.[6][7] Degradation in acidic or basic conditions primarily results in the formation of a specific degradation product (DP1), while photolytic degradation yields different products (DP2 and DP3).[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time in a long-term cell culture experiment. | 1. Degradation in aqueous media: this compound has limited stability in aqueous solutions. 2. Adsorption to plasticware: The compound may adsorb to the surface of cell culture plates or tubes. 3. Photodegradation: Exposure to ambient light during incubation or handling. | 1. Prepare fresh working solutions from a frozen stock solution for each experiment or replenish the media with freshly prepared compound at regular intervals. 2. Use low-adsorption plasticware. 3. Minimize light exposure by working in a dimly lit area and keeping plates covered or in a dark incubator. |
| Inconsistent results between experimental replicates. | 1. Inaccurate pipetting of viscous stock solutions (e.g., DMSO). 2. Precipitation of the compound upon dilution into aqueous media. 3. Non-homogenous mixing of the compound in the final culture medium. | 1. Use positive displacement pipettes or reverse pipetting techniques for viscous solutions. 2. Ensure the final solvent concentration is low and compatible with the aqueous buffer. Perform serial dilutions and vortex thoroughly at each step. Visually inspect for any precipitate. 3. Gently swirl the culture plates after adding the compound to ensure even distribution. |
| Unexpected peaks in analytical chromatography (HPLC, LC-MS). | 1. Compound degradation due to improper storage or handling. 2. Contamination of the sample. | 1. Review storage and handling procedures. Analyze a freshly prepared standard to confirm the identity of the main peak and any degradation products. Refer to the degradation pathways mentioned in the FAQs. 2. Ensure all solvents, vials, and equipment are clean. |
Stability Data Summary
The stability of this compound is highly dependent on the storage conditions. The following table summarizes its stability under various stress conditions.
| Condition | Treatment | % Degradation | Degradation Products (DPs) Observed | Reference |
| Acidic Hydrolysis | 2 mL of 5 N HCl for 30 minutes at room temperature | 10.76% | DP-1 | [4] |
| Basic Hydrolysis | 2 mL of 5 N NaOH for 1 hour at room temperature | 11.17% | DP-1 | [4] |
| Oxidative Stress | 2 mL of 30% H₂O₂ for 24 hours at room temperature | 9.64% | DP-1, DP-2 | [4] |
| Thermal Stress | 72 hours at 105°C | 1.12% | Not specified | [4] |
| Photolytic Stress | Not specified | Degrades | DP2, DP3 | [6][7] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Under a fume hood, weigh the desired amount of this compound powder. b. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). c. Vortex the solution until the powder is completely dissolved. Sonication may be used to aid dissolution.[5] d. Aliquot the stock solution into single-use, light-protected (amber) tubes. e. Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of Working Solutions for Cell Culture
-
Materials: this compound stock solution (from Protocol 1), sterile cell culture medium.
-
Procedure: a. Thaw a single-use aliquot of the this compound stock solution at room temperature. b. Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations. c. Ensure thorough mixing at each dilution step by vortexing or gentle pipetting. d. Use the freshly prepared working solutions immediately. Do not store diluted aqueous solutions for extended periods.
Visualizations
Capmatinib Mechanism of Action
Capmatinib is a potent and selective inhibitor of the c-Met receptor tyrosine kinase.[8][9] Aberrant c-Met signaling, often due to mutations or amplification, drives tumor cell proliferation, survival, and invasion through the activation of downstream pathways.[10][11]
Caption: Capmatinib inhibits c-Met signaling pathways.
Experimental Workflow for Stability Testing
A typical workflow for assessing the stability of this compound in a specific experimental condition.
Caption: Workflow for assessing Capmatinib stability.
Logical Relationship for Troubleshooting Inconsistent Results
A decision tree to troubleshoot inconsistent experimental outcomes.
Caption: Troubleshooting inconsistent experimental results.
References
- 1. Capmatinib(INCB28060)|1029712-80-8|MSDS [dcchemicals.com]
- 2. keyorganics.net [keyorganics.net]
- 3. Capmatinib (INCB28060) | c-Met Inhibitor | Anti-tumor | TargetMol [targetmol.com]
- 4. Stability Indicating Assay Method Development and Validation of Capmatinib by RP-HPLC and Characterization of its Degradation Product by LC-MS : Oriental Journal of Chemistry [orientjchem.org]
- 5. Capmatinib xHCl | c-Met/HGFR | TargetMol [targetmol.com]
- 6. Mechanism of capmatinib degradation in stress conditions including degradation product characterization using ultra-high-performance liquid chromatography-quadrupole-time of flight mass spectrometry and stability-indicating analytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. go.drugbank.com [go.drugbank.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
- 11. Capmatinib | C23H17FN6O | CID 25145656 - PubChem [pubchem.ncbi.nlm.nih.gov]
Interpreting unexpected results in Capmatinib Hydrochloride experiments.
Welcome to the technical support center for Capmatinib Hydrochloride experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected results and providing clarity on experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and unexpected outcomes that may arise during in vitro and in vivo experiments with this compound.
Q1: Why am I observing high variability in IC50 values for Capmatinib in my cell viability assays?
A1: High variability in IC50 values is a common issue in in vitro studies and can be attributed to several factors:
-
Cell Line Heterogeneity: Even within the same cancer type, cell lines can exhibit significant genetic and phenotypic differences. The sensitivity to Capmatinib is strongly correlated with the level of MET amplification, the presence of MET exon 14 skipping mutations, or autocrine HGF-MET signaling.[1][2][3] Ensure your cell line has a confirmed MET-dependent phenotype.
-
Assay Method: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity, membrane integrity). Discrepancies between assays like MTT, Alamar Blue, and Acid Phosphatase can lead to different IC50 values.[4][5] Consistency in the chosen assay method is crucial for reproducible results.
-
Experimental Conditions: Factors such as cell seeding density, incubation time with the drug, and even the passage number of the cells can influence the calculated IC50.[5][6] It is important to standardize these parameters across experiments.
-
Drug Stability and Solvent Effects: Ensure that this compound is properly dissolved and that the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to the cells.
Troubleshooting Steps:
-
Confirm MET Status: Use techniques like FISH, qPCR, or NGS to confirm the MET amplification status or the presence of MET exon 14 skipping mutations in your cell line.
-
Standardize Assay Protocol: Adhere to a consistent protocol for cell seeding, drug treatment duration, and the type of viability assay used.
-
Optimize Seeding Density: Perform a preliminary experiment to determine the optimal cell seeding density that allows for logarithmic growth throughout the experiment.
-
Solvent Control: Include a vehicle control (e.g., DMSO at the highest concentration used) to account for any solvent-induced effects.
Q2: My MET-amplified cell line is showing unexpected resistance to Capmatinib. What could be the cause?
A2: Apparent resistance in a MET-amplified cell line can be due to intrinsic or acquired resistance mechanisms.
-
Bypass Signaling Pathways: The activation of alternative signaling pathways can compensate for MET inhibition. A common mechanism is the activation of the EGFR signaling pathway.[7] Co-activation of other receptor tyrosine kinases (RTKs) can also contribute to resistance.
-
Downstream Mutations: Mutations in downstream effector proteins in the MET signaling cascade, such as in the PI3K/AKT pathway, can render the cells independent of MET signaling for survival and proliferation.
-
HGF-Independent MET Activation: While Capmatinib inhibits HGF-stimulated MET activity, some cell lines may have ligand-independent mechanisms of MET activation that are less sensitive to the drug.
-
Incorrect Assessment of MET Amplification: The level of MET amplification can influence sensitivity. Cell lines with low to moderate amplification may not be as dependent on MET signaling as those with high amplification.
Troubleshooting Steps:
-
Investigate Bypass Pathways: Use western blotting to probe for the phosphorylation status of other RTKs like EGFR, HER3, and key downstream signaling molecules like AKT and ERK.[8][9][10]
-
Sequence Downstream Effectors: Consider sequencing key genes in the PI3K/AKT and MAPK pathways to check for activating mutations.
-
Evaluate HGF Expression: Measure the level of HGF expression in your cell culture supernatant, as high levels of HGF can sometimes overcome the inhibitory effects of the drug.
-
Re-evaluate MET Amplification: Quantify the MET gene copy number to ensure it is at a level associated with Capmatinib sensitivity.
Q3: I am observing inconsistent tumor growth inhibition in my Capmatinib-treated xenograft models. Why might this be happening?
A3: Inconsistent results in animal models can stem from a variety of factors related to the model itself, the drug formulation and administration, and experimental design.
-
Tumor Heterogeneity: Patient-derived xenografts (PDXs) and even cell line-derived xenografts (CDXs) can exhibit intra-tumoral heterogeneity, leading to variable responses to treatment.
-
Pharmacokinetics and Drug Delivery: The route of administration, dosing schedule, and formulation of Capmatinib can affect its bioavailability and exposure at the tumor site. In preclinical studies, Capmatinib has been administered at doses ranging from 3 mg/kg to 25 mg/kg once or twice daily.[1][11]
-
Host-Tumor Interactions: The tumor microenvironment in the mouse model can influence drug efficacy.
-
Baseline Tumor Volume: The size of the tumors at the start of treatment can impact the observed response. Larger tumors may be more resistant to therapy.[1][11]
Troubleshooting Steps:
-
Standardize Tumor Inoculation and Growth: Ensure consistent cell numbers and injection sites for tumor implantation. Randomize animals into treatment groups based on tumor volume once they reach a predetermined size.
-
Optimize Dosing Regimen: Review the literature for appropriate dosing schedules for your specific xenograft model. Ensure proper formulation and administration of Capmatinib.
-
Monitor Animal Health: Closely monitor the health and weight of the animals, as adverse effects of the drug could indirectly impact tumor growth.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the effects of individual variability.
Data Presentation
Table 1: In Vitro IC50 Values of Capmatinib in MET-Altered Cancer Cell Lines
| Cell Line | Cancer Type | MET Alteration | IC50 (nM) | Reference |
| Ba/F3 | Pro-B | METex14 | 0.6 | [12][13] |
| EBC-1 | NSCLC | MET Amplification | ~1 | [1] |
| Hs 746T | Gastric | MET Amplification & METex14 | ~10 | [1] |
| NCI-H596 | NSCLC | METex14 | >1000 | [1] |
Table 2: In Vivo Dosing of Capmatinib in Xenograft Models
| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |
| EBC-1 (CDX) | NSCLC | 10 mg/kg, twice daily | Tumor regression | [1][11] |
| HCC827 GR (CDX) | NSCLC | 3 mg/kg, once daily (in combination) | Tumor growth inhibition | [1] |
| X-1787 (PDX) | NSCLC | 25 mg/kg, once daily (in combination) | Tumor growth inhibition | [1] |
| HCCLM3 (CDX) | Liver Cancer | 5 mg/kg, daily | Tumor growth inhibition | [1][11] |
Experimental Protocols
1. Cell Viability Assay (MTT Protocol)
This protocol is adapted from standard MTT assay procedures.[14][15][16][17][18]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound. Include a vehicle-only control. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C in a humidified chamber.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
2. Western Blot for MET Phosphorylation
This protocol provides a general workflow for assessing MET phosphorylation.
-
Cell Lysis: After treatment with Capmatinib, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-MET (Tyr1234/1235) and total MET overnight at 4°C. Also probe for a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. Xenograft Tumor Model Protocol
This is a generalized protocol for establishing and treating xenograft models.[19][20][21]
-
Cell Preparation: Harvest cancer cells in their logarithmic growth phase and resuspend them in a suitable medium (e.g., a mixture of media and Matrigel).
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., NSG or nude mice).
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Measure tumor volume regularly using calipers (Volume = (length x width^2)/2).
-
Randomization and Treatment: Once tumors reach a specified volume (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer Capmatinib or vehicle control according to the planned dosing schedule (e.g., oral gavage).
-
Data Collection: Continue to measure tumor volume and monitor the body weight and overall health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Visualizations
Caption: MET Signaling Pathway and Capmatinib's Mechanism of Action.
Caption: General Experimental Workflows for Capmatinib Studies.
Caption: Troubleshooting Logic for Unexpected In Vitro Resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Capmatinib (INC280) Is Active Against Models of Non-Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How reliable are in vitro IC50 values? Values vary with cytotoxicity assays in human glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Non-uniformity in in vitro drug-induced cytotoxicity as evidenced by differences in IC50 values - implications and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Therapies for Metastatic Non-Small Cell Lung Cancer with MET Exon 14 Alterations: A Spotlight on Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 20. championsoncology.com [championsoncology.com]
- 21. Inhibition of tumor growth in a human neuroblastoma xenograft model with TNP-470 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of Capmatinib Hydrochloride in Primary Cell Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the cytotoxic effects of Capmatinib Hydrochloride in primary cell cultures.
I. Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the c-MET receptor tyrosine kinase.[1][2] Its primary mechanism involves binding to the ATP-binding site of the MET receptor, which inhibits its kinase activity.[2] This blockage prevents the phosphorylation of c-MET and its downstream signaling pathways, such as RAS/MAPK and PI3K/AKT, which are often dysregulated in cancer, leading to reduced cell proliferation and survival.[1][3]
Q2: What are the known cytotoxic effects of Capmatinib in non-cancerous primary cells?
The most documented off-target cytotoxicity of Capmatinib is hepatotoxicity.[4][5] Clinical studies have reported elevations in liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), in patients treated with Capmatinib, indicating potential liver cell injury.[5] Therefore, primary hepatocytes are a key cell type to consider for potential cytotoxicity during in vitro experiments. Other reported adverse effects in humans include interstitial lung disease/pneumonitis.[6][7][8]
Q3: What are the potential mechanisms of Capmatinib-induced cytotoxicity in primary cells?
While the exact mechanisms of off-target cytotoxicity for Capmatinib are not fully elucidated, studies on other tyrosine kinase inhibitors (TKIs) suggest potential mechanisms that may be relevant. These include:
-
Mitochondrial dysfunction: Some TKIs have been shown to be mitochondrial toxicants, leading to a decrease in mitochondrial membrane potential, increased production of reactive oxygen species (ROS), and impaired cellular respiration.[9]
-
Inhibition of glycolysis: Certain TKIs can inhibit glycolysis, leading to a depletion of cellular ATP.[9]
-
Off-target kinase inhibition: Although Capmatinib is highly selective for c-MET, at higher concentrations, it may inhibit other kinases that are important for the survival of primary cells.[10][11]
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is soluble in DMSO.[1][2][12] For in vitro studies, it is recommended to prepare a stock solution in DMSO at a concentration of 5-14 mg/mL.[1][2] It is advisable to use fresh DMSO as moisture can reduce solubility.[2] For working solutions, the DMSO stock can be further diluted in cell culture medium. To prepare an in vivo formulation, a 10% DMSO and 90% corn oil solution can be used.[12] Powdered Capmatinib should be stored at -20°C for long-term storage.[12]
II. Troubleshooting Guides
Guide 1: Unexpectedly High Cytotoxicity in Primary Cell Cultures
| Observation | Potential Cause | Troubleshooting Steps |
| High cell death at expected non-toxic concentrations. | Incorrect concentration: Calculation error or use of concentrations effective in cancer cell lines which may be toxic to primary cells. | 1. Verify calculations and dilutions. 2. Perform a dose-response curve to determine the optimal non-toxic concentration range for your specific primary cell type. Start with a wide range of concentrations (e.g., 0.1 nM to 10 µM).3. Review literature for reported cytotoxic concentrations in similar primary cell types. |
| Solvent toxicity: High final concentration of the solvent (e.g., DMSO) in the culture medium. | 1. Ensure the final DMSO concentration is below 0.5% , and ideally below 0.1%.2. Include a vehicle control (medium with the same concentration of DMSO as the highest Capmatinib concentration) in your experiments. | |
| Sub-optimal cell culture conditions: Primary cells are sensitive to their environment. | 1. Ensure optimal cell seeding density. 2. Use appropriate, high-quality cell culture medium and supplements recommended for your specific primary cell type.3. Regularly monitor pH and nutrient levels of the culture medium. | |
| Contamination: Bacterial, fungal, or mycoplasma contamination can cause cell stress and death. | 1. Visually inspect cultures for signs of contamination. 2. Perform routine mycoplasma testing. |
Guide 2: Inconsistent or Irreproducible Cytotoxicity Results
| Observation | Potential Cause | Troubleshooting Steps |
| High variability between replicate wells or experiments. | Uneven cell seeding: Inconsistent number of cells per well. | 1. Ensure a single-cell suspension before seeding.2. Mix the cell suspension thoroughly before and during plating. |
| Inconsistent drug concentration: Inaccurate pipetting or improper mixing of the compound. | 1. Use calibrated pipettes. 2. Thoroughly mix the diluted drug solution before adding to the wells. | |
| Edge effects: Evaporation from wells on the outer edges of the plate can concentrate the drug and affect cell viability. | 1. Avoid using the outer wells of the plate for experimental conditions.2. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Variability in primary cell lots: Primary cells from different donors can have different sensitivities. | 1. Thaw and test a new vial of cells from a different lot.2. If possible, use cells from the same donor for a set of experiments. |
III. Data Presentation
Table 1: Reported IC50 Values of Capmatinib in Various Cancer Cell Lines (for reference)
| Cell Line | Cancer Type | IC50 (nM) | Incubation Time (h) |
| Ba/F3 (with METex14) | Pro-B cell line | 0.6 | Not specified |
| SNU-5 | Gastric Carcinoma | 1.2 | 72 |
| S114 | Not specified | 12.4 | 72 |
| H441 | Lung Carcinoma | ~0.5 | 72 |
| U-87MG | Glioblastoma | 2 | 72 |
| Data compiled from multiple sources.[1][11][13][14] |
Note: These values are for cancer cell lines and may not be directly applicable to primary cells. A dose-response experiment is crucial to determine the appropriate concentration range for your primary cell culture model.
IV. Experimental Protocols
Protocol 1: General Protocol for Assessing Capmatinib Cytotoxicity in Primary Hepatocytes using MTT Assay
This protocol provides a general framework. Optimization for specific primary cell types and experimental conditions is recommended.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes
-
Appropriate hepatocyte culture medium and supplements
-
Collagen-coated 96-well plates
-
This compound
-
DMSO (cell culture grade)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Thaw and plate primary hepatocytes on collagen-coated 96-well plates at the recommended seeding density.
-
Allow cells to attach and recover for 24-48 hours.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Capmatinib in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration remains below 0.1%.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells.
-
Add 100 µL of fresh medium containing the different concentrations of Capmatinib, vehicle control (DMSO), and a negative control (medium only) to the respective wells.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for another 4 hours at 37°C or overnight at room temperature in the dark.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the negative control and plot the dose-response curve to determine the IC50 value.
-
V. Mandatory Visualizations
Caption: Capmatinib inhibits the c-MET signaling pathway.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting logic for high cytotoxicity.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Severe Hepatotoxicity From Capmatinib: A Case Report and Therapeutic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Severe Hepatotoxicity From Capmatinib: A Case Report and Therapeutic Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Interstitial lung disease associated with capmatinib therapy in a patient with non‐small cell lung cancer harboring a skipping mutation of MET exon 14 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Hepatocellular Toxicity Associated with Tyrosine Kinase Inhibitors: Mitochondrial Damage and Inhibition of Glycolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. interchim.fr [interchim.fr]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Strategies to reduce experimental variability with Capmatinib Hydrochloride.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help minimize experimental variability when working with Capmatinib Hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective, ATP-competitive inhibitor of the MET (Mesenchymal-Epithelial Transition factor) receptor tyrosine kinase.[1][2][3] MET, also known as c-Met or hepatocyte growth factor receptor (HGFR), plays a crucial role in cell proliferation, survival, and migration.[4] Aberrant activation of MET, through mechanisms like MET exon 14 skipping mutations or gene amplification, is an oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC).[1][3][4] Capmatinib binds to the MET kinase domain, preventing its phosphorylation and subsequent activation of downstream signaling pathways such as PI3K/AKT, RAS/MAPK, and STAT3, thereby inhibiting the growth and survival of MET-dependent tumor cells.[5][6]
Q2: How should I prepare and store this compound stock solutions?
Proper preparation and storage of Capmatinib stock solutions are critical to ensure experimental consistency.
-
Solvent: this compound is typically dissolved in dimethyl sulfoxide (DMSO) for in vitro experiments.[2][7]
-
Concentration: A common stock solution concentration is 10 mM in DMSO.[5]
-
Solubilization: To ensure complete dissolution, ultrasonic treatment and gentle warming (up to 60°C) may be necessary.[5] Always use fresh, anhydrous DMSO, as moisture can reduce the solubility of Capmatinib.[2]
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound.[8] When stored correctly, stock solutions in DMSO are generally stable for extended periods. However, for sensitive experiments, it is always best practice to use freshly prepared solutions or solutions that have been stored for no longer than a few months.
Q3: What are the common causes of variability in cell-based assays with Capmatinib?
Several factors can contribute to variability in experimental results:
-
Compound Handling: Improper storage, repeated freeze-thaw cycles of stock solutions, and inaccurate dilutions can lead to inconsistent compound concentrations.
-
Cell Culture Conditions:
-
Cell Density: The density at which cells are seeded can significantly impact the apparent potency (IC50) of a kinase inhibitor.[1] It is crucial to maintain consistent cell seeding densities across experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecule inhibitors, reducing their effective concentration. It is important to either conduct experiments in serum-free media or maintain a consistent serum concentration.
-
Cell Line Integrity: Ensure cell lines are routinely tested for mycoplasma contamination and authenticated to confirm their identity.
-
-
Lot-to-Lot Variability: There can be variations between different manufacturing batches of this compound. It is advisable to purchase a larger quantity from a single lot for a series of experiments.
-
Experimental Controls: The absence of appropriate positive and negative controls can make it difficult to interpret results and identify sources of variability.
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Cell Viability Assays
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inaccurate Drug Concentration | - Prepare fresh dilutions from a new aliquot of the stock solution.- Verify the concentration of the stock solution using spectrophotometry if possible.- Ensure thorough mixing at each dilution step. |
| Cell Seeding Density Variation | - Optimize and standardize the cell seeding density for your specific cell line and assay duration.- Use a cell counter to ensure accurate cell numbers.- Plate all experimental conditions at the same time from a single cell suspension. |
| Fluctuations in Serum Concentration | - If possible, perform the assay in serum-free or low-serum media after allowing cells to attach.- If serum is required, use the same batch and concentration of FBS for all experiments. |
| Cell Line Health and Passage Number | - Use cells within a consistent and low passage number range.- Regularly check for mycoplasma contamination.- Ensure cells are in the logarithmic growth phase at the time of treatment. |
| Incubation Time | - Standardize the incubation time with Capmatinib. For cell viability assays, 72 hours is a common time point.[5][9] |
Issue 2: Weak or No Inhibition of MET Phosphorylation in Western Blots
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Suboptimal Drug Concentration or Treatment Time | - Perform a dose-response and time-course experiment to determine the optimal Capmatinib concentration and incubation time to observe MET dephosphorylation. Inhibition of p-MET can be observed in as little as 20 minutes to 2 hours.[5] |
| Low Basal MET Activation | - Some cell lines may have low endogenous levels of phosphorylated MET. Consider stimulating cells with Hepatocyte Growth Factor (HGF) to induce MET phosphorylation before adding Capmatinib.[2] |
| Antibody Issues | - Use a validated phospho-specific MET antibody. The antibody for Phospho-Met (Tyr1234/1235) is a common choice.[10]- Optimize antibody dilution and incubation conditions.- Include a positive control (e.g., HGF-stimulated cell lysate) and a negative control (unstimulated or vehicle-treated lysate). |
| Lysate Preparation | - Prepare cell lysates on ice using a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target | IC50 | Cell Line | Reference |
| Cell-free Kinase Assay | c-MET | 0.13 nM | N/A | [2][3] |
| Cell-based Phosphorylation Assay | c-MET | ~1 nM | SNU-5 | [5] |
| Cell Viability Assay | - | 1.2 nM | SNU-5 | [5] |
| Cell Viability Assay | - | 12.4 nM | S114 | [5] |
| Cell Viability Assay | - | ~0.5 nM | H441 | [5] |
| Cell Viability Assay | - | 2 nM | U-87MG | [5] |
| Cell Viability Assay | - | 2.3 nM | NCI-H1993 | [2] |
| Cell Migration Assay | - | ~2 nM | H441 | [5] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference |
| DMSO | 5 mg/mL (12.12 mM) | [5] |
| DMF | 1 mg/mL | [11] |
| DMF:PBS (pH 7.2) (1:3) | 0.25 mg/mL | [11] |
| 0.1N HCl (pH 1.0) | 4.176 mg/mL (for free base) | [12] |
| Acetate Buffer (pH 4.0) | <13.6 µg/mL (for free base) | [12] |
| Phosphate Buffer (pH 6.8-7.5) | <13.6 µg/mL (for free base) | [12] |
| Water | 10 mg/mL (with sonication) | [7] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/CCK-8)
This protocol provides a general framework for assessing the effect of Capmatinib on cell viability.
-
Cell Seeding:
-
Harvest cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (should be >90%).
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[13]
-
Incubate the plate overnight at 37°C and 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of Capmatinib in the appropriate culture medium. The final DMSO concentration should not exceed 0.1%.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Capmatinib or vehicle.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).[5][9]
-
-
MTT/CCK-8 Addition and Measurement:
-
For MTT: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[13][14] Then, add 100-150 µL of solubilization solution (e.g., DMSO or a specialized buffer) to each well and mix thoroughly to dissolve the formazan crystals.[14][15]
-
For CCK-8: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.[13]
-
Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8).[13][14]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the absorbance values to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of Capmatinib concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Western Blot for Phospho-MET
This protocol outlines the steps to analyze the inhibition of MET phosphorylation by Capmatinib.
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
If necessary, serum-starve the cells overnight.
-
Pre-treat cells with various concentrations of Capmatinib or vehicle (DMSO) for the desired time (e.g., 2 hours).
-
If investigating ligand-induced phosphorylation, stimulate cells with HGF (e.g., 50 ng/mL) for a short period (e.g., 15-30 minutes) before harvesting.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[10]
-
Incubate the membrane with the primary antibody for phospho-MET (e.g., anti-p-MET Tyr1234/1235) overnight at 4°C with gentle shaking.[10]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody for total MET and a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Capmatinib inhibits MET signaling pathways.
References
- 1. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Targeted Treatment of Non-Small Cell Lung Cancer: Focus on Capmatinib with Companion Diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. MET inhibitor, capmatinib overcomes osimertinib resistance via suppression of MET/Akt/snail signaling in non-small cell lung cancer and decreased generation of cancer-associated fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. interchim.fr [interchim.fr]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-Met (Tyr1234/1235) (D26) XP® Rabbit mAb (#3077) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 11. caymanchem.com [caymanchem.com]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. broadpharm.com [broadpharm.com]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Identifying potential drug-drug interactions with Capmatinib Hydrochloride in co-treatment studies.
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting co-treatment studies involving Capmatinib Hydrochloride. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during in vitro experiments to identify potential drug-drug interactions (DDIs).
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of Capmatinib and which enzymes are involved?
A1: Capmatinib is primarily metabolized by Cytochrome P450 3A4 (CYP3A4) and aldehyde oxidase[1][2][3][4][5]. Understanding these pathways is critical when designing DDI studies, as co-administered drugs that are inhibitors or inducers of these enzymes can significantly alter Capmatinib's plasma concentrations.
Q2: What is the known potential of Capmatinib to inhibit or induce cytochrome P450 (CYP) enzymes?
A2:
-
CYP Inhibition: Capmatinib is a moderate inhibitor of CYP1A2[6][7][8]. Co-administration with Capmatinib can increase the plasma concentrations of drugs that are sensitive CYP1A2 substrates. Preclinical studies also suggested a potential for time-dependent inhibition of CYP3A4, but a clinical study with midazolam (a sensitive CYP3A substrate) did not show a clinically meaningful impact on its exposure[6][7].
-
CYP Induction: Currently, there is limited publicly available quantitative data (e.g., EC50, Emax) to definitively characterize Capmatinib's potential to induce CYP enzymes. Standard in vitro assays using primary human hepatocytes are recommended to evaluate the induction potential for key CYP enzymes such as CYP1A2, CYP2B6, and CYP3A4.
Q3: Does Capmatinib interact with drug transporters?
A3: Yes, Capmatinib is an inhibitor of P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)[4][7][9]. Co-administration of Capmatinib with substrates of these transporters may lead to increased systemic exposure and a higher risk of adverse reactions for the co-administered drug.
Q4: What are the expected effects of co-administering strong CYP3A inhibitors or inducers with Capmatinib?
A4:
-
Strong CYP3A Inhibitors: Co-administration with a strong CYP3A inhibitor, such as itraconazole, has been shown to increase the area under the curve (AUC) of Capmatinib by 42%, which may increase the incidence and severity of adverse reactions[5]. Close monitoring for adverse reactions is recommended when co-administering with strong CYP3A inhibitors.
-
Strong CYP3A Inducers: Co-administration with a strong CYP3A inducer, such as rifampicin, can decrease Capmatinib's AUC by 67% and its maximum concentration (Cmax) by 56%, potentially reducing its anti-tumor activity[5]. It is advisable to avoid co-administration with strong or moderate CYP3A inducers.
Q5: Where can I find detailed protocols for conducting in vitro DDI studies?
A5: Detailed, step-by-step protocols for key experiments such as CYP inhibition and induction assays are provided in the "Experimental Protocols" section of this guide. These protocols are based on established methodologies and regulatory guidance.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the drug-drug interaction potential of this compound.
Table 1: Effect of Co-administered Drugs on Capmatinib Pharmacokinetics
| Co-administered Drug | Effect on Capmatinib | Change in AUC | Change in Cmax | Reference(s) |
| Itraconazole (Strong CYP3A Inhibitor) | Increased exposure | ↑ 42% | No significant change | [5] |
| Rifampicin (Strong CYP3A Inducer) | Decreased exposure | ↓ 67% | ↓ 56% | [5] |
| Rabeprazole (Proton Pump Inhibitor) | Decreased exposure | ↓ 25% | ↓ 38% | [5] |
Table 2: Effect of Capmatinib on Co-administered Drug Pharmacokinetics
| Co-administered Drug (Substrate) | Enzyme/Transporter | Change in AUC | Change in Cmax | Reference(s) |
| Caffeine (CYP1A2) | CYP1A2 | ↑ 134% | No significant change | [6][7][8] |
| Midazolam (CYP3A) | CYP3A | No clinically meaningful effect | ↑ 22% (not clinically meaningful) | [6][7] |
| Digoxin (P-gp) | P-gp | ↑ 47% | ↑ 74% | [4] |
| Rosuvastatin (BCRP) | BCRP | ↑ 108% | ↑ 204% | [5][9] |
Table 3: In Vitro Inhibitory Potential of Capmatinib
| Enzyme/Transporter | IC50 | Reference(s) |
| c-MET | 0.13 nM | |
| P-glycoprotein (P-gp) | Data not available | |
| Breast Cancer Resistance Protein (BCRP) | 16.4 µM | [9] |
Experimental Protocols
Protocol 1: In Vitro CYP1A2 Inhibition Assay using Human Liver Microsomes
Objective: To determine the half-maximal inhibitory concentration (IC50) of Capmatinib for CYP1A2 activity.
Materials:
-
Pooled human liver microsomes (HLMs)
-
This compound
-
Caffeine (CYP1A2 probe substrate)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile or other suitable organic solvent
-
LC-MS/MS system for analysis
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Capmatinib in a suitable solvent (e.g., DMSO).
-
Prepare a stock solution of caffeine in water or buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a microcentrifuge tube, combine the potassium phosphate buffer, HLM suspension, and varying concentrations of Capmatinib (or vehicle control).
-
Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the caffeine substrate.
-
Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specific time (e.g., 30 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Termination:
-
Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
-
Sample Processing and Analysis:
-
Centrifuge the samples to pellet the precipitated protein.
-
Transfer the supernatant to a new tube or a 96-well plate for analysis.
-
Analyze the formation of the caffeine metabolite (e.g., paraxanthine) using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of CYP1A2 activity at each Capmatinib concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Capmatinib concentration and fit the data to a suitable sigmoidal dose-response model to determine the IC50 value.
-
Protocol 2: In Vitro CYP3A4 Induction Assay in Primary Human Hepatocytes
Objective: To evaluate the potential of Capmatinib to induce CYP3A4 expression at the mRNA level.
Materials:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
This compound
-
Rifampicin (positive control for CYP3A4 induction)
-
Vehicle control (e.g., DMSO)
-
RNA isolation kit
-
qRT-PCR reagents and instrument
Procedure:
-
Cell Culture and Treatment:
-
Thaw and plate the cryopreserved human hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to attach and form a monolayer (typically 24-48 hours).
-
Treat the cells with varying concentrations of Capmatinib, rifampicin (positive control), or vehicle control for 48-72 hours, replacing the media with fresh compound daily.
-
-
RNA Isolation:
-
At the end of the treatment period, wash the cells with PBS and lyse them using the lysis buffer from the RNA isolation kit.
-
Isolate total RNA according to the kit manufacturer's instructions.
-
-
qRT-PCR Analysis:
-
Perform reverse transcription of the isolated RNA to synthesize cDNA.
-
Conduct quantitative real-time PCR (qRT-PCR) using primers and probes specific for CYP3A4 and a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis:
-
Calculate the fold change in CYP3A4 mRNA expression for each Capmatinib concentration relative to the vehicle control using the ΔΔCt method.
-
A concentration-dependent increase in mRNA expression of ≥2-fold is generally considered a positive induction signal.
-
If a clear dose-response is observed, calculate the EC50 (concentration at which 50% of the maximal induction is achieved) and Emax (maximal fold induction) values.
-
Troubleshooting Guides
Table 4: Troubleshooting Common Issues in In Vitro DDI Assays
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate data | - Pipetting errors- Inconsistent cell health or density- Reagent instability | - Use calibrated pipettes and proper technique.- Ensure even cell seeding and monitor cell viability.- Prepare fresh reagents and store them appropriately. |
| No or low enzyme/transporter activity | - Inactive enzyme/transporter preparation- Incorrect cofactor concentration- Sub-optimal incubation conditions (pH, temperature) | - Use a new batch of microsomes or cells and verify their activity with a positive control.- Optimize cofactor concentrations.- Verify the pH and temperature of the incubation buffer. |
| Poor solubility of the test compound | - Compound precipitating in the assay medium | - Use a lower concentration of the compound.- Increase the solvent (e.g., DMSO) concentration (typically up to 1% v/v).- Visually inspect for precipitation under a microscope. |
| Unexpectedly high inhibition | - Cytotoxicity of the test compound- Non-specific binding to assay components | - Perform a cytotoxicity assay to determine the non-toxic concentration range.- Evaluate non-specific binding and consider using a lower protein concentration in the assay. |
| Inconsistent results between experiments | - Donor variability in human-derived materials- Differences in experimental conditions | - Use pooled human liver microsomes or hepatocytes from multiple donors to average out variability.- Maintain consistent experimental parameters (e.g., incubation times, reagent lots). |
Visualizations
Caption: Workflow for evaluating drug-drug interactions.
Caption: Capmatinib metabolic pathways and interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical - PMC [pmc.ncbi.nlm.nih.gov]
- 3. P-gp Inhibition Potential in Cell-Based Models: Which “Calculation” Method is the Most Accurate? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bioivt.com [bioivt.com]
- 5. fda.gov [fda.gov]
- 6. xenotech.com [xenotech.com]
- 7. researchgate.net [researchgate.net]
- 8. admescope.com [admescope.com]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Capmatinib Hydrochloride Efficacy Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing animal models to study the efficacy of Capmatinib Hydrochloride.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing suboptimal or no tumor response to Capmatinib in my xenograft model?
A1: Several factors can contribute to a lack of efficacy. Consider the following:
-
Incorrect Model Selection: Capmatinib is a highly selective MET inhibitor.[1][2] Its efficacy is most pronounced in tumor models with specific MET alterations, such as MET amplification or MET exon 14 skipping mutations.[1][3][4][5] Ensure your chosen cell line or patient-derived xenograft (PDX) model has a confirmed MET-driven phenotype.
-
Inadequate Dosing or Formulation: this compound has low solubility in neutral pH solutions.[3] Ensure proper formulation for oral gavage to achieve adequate bioavailability. The dose may also need optimization for your specific model. Preclinical studies have used doses around 10 mg/kg twice daily in mice.[1][6]
-
Development of Resistance: Tumors can develop acquired resistance to Capmatinib. This can occur through secondary mutations in the MET kinase domain (e.g., at residues D1228 and Y1230) or through the activation of bypass signaling pathways, such as the EGFR pathway.[7][8][9]
Q2: How do I select the most appropriate animal model for my Capmatinib study?
A2: Model selection is critical for clinical relevance.[2]
-
Cell Line-Derived Xenografts (CDX): These models are useful for initial efficacy screening. Use cell lines with well-characterized MET status, such as EBC-1 (MET amplified) or others known to harbor MET exon 14 skipping mutations.[1][6]
-
Patient-Derived Xenografts (PDX): PDX models, particularly those derived from non-small cell lung cancer (NSCLC) patients with MET exon 14 skipping, may offer higher translational relevance by better recapitulating human tumor heterogeneity.[1][10]
-
Verification of MET Status: Always independently verify the MET amplification status (e.g., via FISH or qPCR) or the presence of MET exon 14 skipping mutations (via sequencing) in your chosen model before initiating large-scale efficacy studies.
Q3: My model initially responded to Capmatinib but has now started to regrow. What are the likely resistance mechanisms?
A3: Acquired resistance is a known challenge.[7] Key mechanisms include:
-
Bypass Pathway Activation: The tumor may activate alternative receptor tyrosine kinases (RTKs) to bypass the MET blockade. Upregulation of EGFR signaling is a common mechanism.[7]
-
Downstream Mutations: Genetic alterations in downstream signaling molecules, such as PIK3CA, can render the inhibition of MET ineffective.[7]
-
On-Target MET Mutations: Secondary mutations in the MET gene itself can prevent Capmatinib from binding effectively.[8]
Q4: How can I confirm that Capmatinib is hitting its target in my in vivo model?
A4: Pharmacodynamic (PD) studies are essential. A common method is to analyze tumor lysates via Western blot. You should observe a significant decrease in the phosphorylation of MET (p-MET) in tumors from Capmatinib-treated animals compared to vehicle controls, typically within hours of the last dose.[1][6] Total MET levels should remain relatively unchanged, demonstrating specific inhibition of kinase activity.
Data Summary Tables
Table 1: Overview of Preclinical Animal Models for Capmatinib Efficacy
| Model Type | Cancer Type | Key MET Alteration | Representative Model(s) | Reference(s) |
| CDX | Non-Small Cell Lung Cancer | MET Amplification | EBC-1 | [1][6] |
| CDX | Gastric Cancer | HGF Expression (Ligand) | IM95 | [1] |
| CDX | Liver Cancer | MET Amplification | HCCLM3 | [1][6] |
| PDX | Non-Small Cell Lung Cancer | MET Exon 14 Skipping | LU5381 | [1] |
| PDX | Non-Small Cell Lung Cancer | MET Amplification | Various | [6] |
Table 2: Example Dosing Regimens from Murine Xenograft Studies
| Model | Dose | Route of Administration | Frequency | Observed Efficacy | Reference(s) |
| EBC-1 Lung Cancer Xenograft | 10 mg/kg | Oral | Twice Daily | Significant tumor regression | [1][6] |
| HCCLM3 Liver Cancer Xenograft | 5 mg/kg | Oral | Daily | Tumor growth inhibition | [1] |
| LU5381 Lung Cancer PDX | 10 mg/kg | Oral | Twice Daily | Tumor regression (~60%) | [1] |
Table 3: Troubleshooting Guide for In Vivo Experiments
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in tumor growth | Inconsistent cell implantation technique; variable animal health. | Standardize cell number and injection volume; ensure animals are age and weight-matched. |
| No inhibition of p-MET in tumor tissue | Poor drug formulation/solubility; insufficient dose; improper timing of tissue collection. | Verify Capmatinib formulation and solubility[3]; perform a dose-response study; collect tissues at peak plasma concentration (1-2 hours post-dose)[3][11]. |
| Acquired tumor resistance | Activation of bypass pathways (e.g., EGFR); secondary MET mutations. | Analyze resistant tumors for p-EGFR and other activated RTKs; sequence the MET kinase domain. Consider combination therapy studies (e.g., with an EGFR inhibitor)[7]. |
| Animal toxicity (e.g., weight loss) | Dose is too high (exceeds Maximum Tolerated Dose). | Perform a Maximum Tolerated Dose (MTD) study to determine the optimal therapeutic window. Monitor animal weight and health daily[12]. |
Key Experimental Protocols
Protocol 1: Establishment of a Cell Line-Derived Xenograft (CDX) Model
-
Cell Culture: Culture a MET-amplified or MET exon 14 skipping cancer cell line (e.g., EBC-1) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Model: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID), aged 6-8 weeks.[13]
-
Implantation: Resuspend harvested cells in a sterile, serum-free medium or a mixture with Matrigel (1:1 ratio). Subcutaneously inject 5 x 10⁶ to 10 x 10⁷ cells in a volume of 100-200 µL into the flank of each mouse.
-
Tumor Monitoring: Allow tumors to establish. Begin caliper measurements when tumors become palpable. Measure tumor length (L) and width (W) 2-3 times per week. Calculate tumor volume using the formula: Volume = (W² x L) / 2.
-
Randomization: Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups.
Protocol 2: In Vivo Efficacy Study of Capmatinib
-
Drug Formulation: Prepare this compound in an appropriate vehicle for oral gavage. Due to its low solubility at neutral pH, an acidic aqueous solution or a suspension in a vehicle like 0.5% methylcellulose may be required.[3]
-
Dosing: Based on literature and pilot studies, administer the selected dose (e.g., 10 mg/kg) via oral gavage twice daily.[1][6] The control group should receive the vehicle only.
-
Monitoring: Continue to monitor tumor volume 2-3 times per week. Additionally, record animal body weight at each measurement as an indicator of toxicity.[12]
-
Endpoints: Define study endpoints in the protocol. This may include a maximum tumor volume, a specific time point, or signs of significant morbidity (e.g., >20% body weight loss).
-
Data Analysis: At the end of the study, compare the tumor growth curves between the Capmatinib-treated and vehicle-treated groups. Calculate the tumor growth inhibition (TGI).
Protocol 3: Pharmacodynamic Analysis of MET Inhibition
-
Study Design: Use a satellite group of tumor-bearing mice for pharmacodynamic analysis.
-
Dosing and Tissue Collection: Administer a single dose of Capmatinib or vehicle. At a predetermined time point post-dosing (e.g., 2 hours, to coincide with peak plasma concentration[3][11]), euthanize the mice.
-
Tumor Excision: Immediately excise the tumors and snap-freeze them in liquid nitrogen or place them in a lysis buffer containing phosphatase and protease inhibitors.
-
Protein Extraction: Homogenize the tumor tissue and extract total protein. Determine protein concentration using a standard assay (e.g., BCA).
-
Western Blotting: Separate 20-40 µg of protein lysate via SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against phospho-MET (Tyr1234/1235), total MET, and a loading control (e.g., β-actin).
-
Analysis: Quantify band intensity to determine the ratio of p-MET to total MET, normalized to the loading control.
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Capmatinib (INC280) Is Active Against Models of Non-Small Cell Lung Cancer and Other Cancer Types with Defined Mechanisms of MET Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oncologynewscentral.com [oncologynewscentral.com]
- 12. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Initiating and Performing in vivo experiments of anti-cancer treatments in mice (General) [protocols.io]
Validation & Comparative
A Comparative Analysis of Capmatinib Hydrochloride and Crizotinib for MET-Driven Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Capmatinib Hydrochloride and Crizotinib, two pivotal tyrosine kinase inhibitors (TKIs) utilized in the treatment of non-small cell lung cancer (NSCLC) with MET dysregulation. This analysis is supported by experimental data from key clinical trials, detailed experimental protocols, and visualizations of the underlying molecular pathways.
Executive Summary
This compound, a highly selective MET inhibitor, and Crizotinib, a multi-targeted TKI, are both effective in treating NSCLC harboring MET exon 14 skipping (METex14) mutations. While direct head-to-head clinical trials are lacking, data from pivotal studies of each drug allow for a comparative assessment. Capmatinib generally demonstrates higher overall response rates (ORR) and a more favorable safety profile in the METex14 population due to its higher selectivity. Crizotinib, while also active against MET, has a broader kinase inhibition profile that includes ALK and ROS1, which can contribute to a different spectrum of adverse events.
Mechanism of Action and Target Profile
Capmatinib is a potent and selective ATP-competitive inhibitor of the MET receptor tyrosine kinase.[1][2] Its high selectivity is a key differentiator, with a more than 10,000-fold selectivity for MET over a large panel of other human kinases.[3][4] This specificity minimizes off-target effects. Crizotinib, conversely, is a multi-targeted TKI that inhibits MET, as well as anaplastic lymphoma kinase (ALK) and ROS1.[5][6][7] Initially developed as a MET inhibitor, its potent activity against ALK and ROS1 fusions led to its approval for those indications as well.[6][7][8]
The MET signaling pathway, critical in cell proliferation, survival, and migration, is aberrantly activated in some cancers through mechanisms like METex14 skipping mutations.[9][10] Both Capmatinib and Crizotinib function by binding to the ATP-binding pocket of the MET kinase domain, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways.[10][11]
Figure 1: MET Signaling Pathway and Inhibition by Capmatinib and Crizotinib.
Clinical Efficacy in METex14 NSCLC
The primary evidence for the efficacy of Capmatinib and Crizotinib in METex14 NSCLC comes from the Phase II GEOMETRY mono-1 and the Phase I PROFILE 1001 trials, respectively.
| Efficacy Endpoint | Capmatinib (GEOMETRY mono-1)[12][13][14] | Crizotinib (PROFILE 1001)[15] |
| Treatment-Naïve Patients | ||
| Objective Response Rate (ORR) | 68% | 32% |
| Median Duration of Response (mDOR) | 16.6 months | 9.1 months |
| Median Progression-Free Survival (mPFS) | 12.4 months | 7.3 months |
| Previously Treated Patients | ||
| Objective Response Rate (ORR) | 41% | 32% |
| Median Duration of Response (mDOR) | 9.7 months | 9.1 months |
| Median Progression-Free Survival (mPFS) | 5.4 months | 7.3 months |
Table 1: Comparative Efficacy of Capmatinib and Crizotinib in METex14 NSCLC.
Safety and Tolerability
The safety profiles of Capmatinib and Crizotinib reflect their respective selectivity.
| Adverse Event (All Grades) | Capmatinib (GEOMETRY mono-1)[14][16][17] | Crizotinib (PROFILE 1001)[18] |
| Peripheral Edema | 54% | 35% |
| Nausea | 45% | 35% |
| Vomiting | 28% | 24% |
| Increased Blood Creatinine | 27% | Not Reported as a most common AE |
| Vision Disorder | Not Reported as a most common AE | 29% |
| Diarrhea | Not Reported as a most common AE | Not Reported as a most common AE |
| Fatigue | 29% | Not Reported as a most common AE |
| Dyspnea | 20% | Not Reported as a most common AE |
| Decreased Appetite | 20% | Not Reported as a most common AE |
Table 2: Common Adverse Events Associated with Capmatinib and Crizotinib.
Mechanisms of Resistance
Acquired resistance is a significant challenge in targeted cancer therapy. For both Capmatinib and Crizotinib, resistance mechanisms can be categorized as on-target (alterations in the MET gene itself) or off-target (activation of bypass signaling pathways).
Capmatinib:
-
On-target: Acquired MET kinase domain mutations (e.g., D1228 and Y1230 mutations).[4]
-
Off-target: Activation of EGFR signaling, PI3K pathway alterations, and KRAS mutations.[19][20][21]
Crizotinib:
-
On-target: Secondary mutations in the MET kinase domain.
-
Off-target: Amplification of other receptor tyrosine kinases like EGFR or HER2, and mutations in downstream signaling molecules such as KRAS.[22] In the context of its other targets like ALK and ROS1, resistance can also arise from mutations in those respective genes.[23][24]
Experimental Protocols
1. Biochemical Kinase Inhibition Assay
-
Objective: To determine the in vitro potency (IC50) of the inhibitor against the target kinase.
-
Methodology:
-
Reagents: Recombinant human MET kinase domain, a suitable peptide substrate (e.g., poly-Glu-Tyr), ATP, and the test inhibitor (Capmatinib or Crizotinib) at various concentrations.
-
Procedure: The kinase reaction is initiated by adding ATP to a mixture of the enzyme, substrate, and inhibitor in a microplate well.
-
Detection: Kinase activity is measured by quantifying the amount of phosphorylated substrate. Common detection methods include:
-
Radiometric Assay: Utilizes [γ-³²P]ATP, where the incorporation of the radiolabel into the substrate is measured.[6]
-
Luminescence-based Assay: Measures the depletion of ATP using a luciferase-luciferin system (e.g., Kinase-Glo® assay).[7]
-
Fluorescence-based Assay: Employs fluorescently labeled substrates or antibodies for detection (e.g., TR-FRET).[7]
-
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated, and the IC50 value is determined by fitting the data to a dose-response curve.
-
2. Cellular MET Phosphorylation Assay
-
Objective: To assess the inhibitor's ability to block MET signaling within a cellular context.
-
Methodology:
-
Cell Line: A cancer cell line with MET amplification or a METex14 mutation (e.g., EBC-1, MKN-45).[25]
-
Procedure: Cells are treated with varying concentrations of the inhibitor for a specified time, followed by stimulation with Hepatocyte Growth Factor (HGF) to induce MET phosphorylation.
-
Detection: Cell lysates are prepared, and the levels of phosphorylated MET (p-MET) and total MET are determined by Western blotting or ELISA using specific antibodies.
-
Data Analysis: The ratio of p-MET to total MET is calculated and normalized to the untreated control to determine the extent of inhibition.
-
3. In Vivo Tumor Xenograft Model
-
Objective: To evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Methodology:
-
Model: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human cancer cells harboring MET alterations (cell line-derived xenografts - CDX) or with patient tumor fragments (patient-derived xenografts - PDX).[22][24]
-
Treatment: Once tumors reach a palpable size, mice are randomized into treatment (Capmatinib, Crizotinib) and control (vehicle) groups. The drug is administered orally at a specified dose and schedule.
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised, weighed, and may be used for pharmacodynamic and biomarker analysis (e.g., immunohistochemistry for p-MET).
-
Data Analysis: Tumor growth inhibition (TGI) is calculated, and statistical analysis is performed to compare the treatment groups with the control group.
-
Figure 2: Typical Experimental Workflow for MET Inhibitor Development.
Conclusion
Both this compound and Crizotinib are valuable therapeutic options for patients with METex14 NSCLC. The higher selectivity of Capmatinib translates to superior efficacy and a more manageable safety profile in this specific patient population. Crizotinib remains an important therapeutic, particularly given its established role in ALK and ROS1-positive NSCLC, and its activity against MET provides an additional treatment avenue. The choice between these agents in a clinical setting will depend on the specific molecular alterations present in the tumor, prior lines of therapy, and the patient's overall health and comorbidities. For researchers and drug development professionals, the distinct profiles of these two drugs offer valuable insights into the principles of targeted therapy, the importance of kinase selectivity, and the ongoing challenges of acquired resistance.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of standard treatments in non-small-cell lung cancer with METexon14 skipping mutation: a real-world study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 8. Non-small-cell lung cancer: how to manage MET exon 14 skipping mutant disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. meliordiscovery.com [meliordiscovery.com]
- 10. Biochemical Kinase Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 11. Breaking barriers: patient-derived xenograft (PDX) models in lung cancer drug development—are we close to the finish line? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. What's better: Capmatinib vs Crizotinib? – meds.is [meds.is]
- 14. The Clinical Impact of Capmatinib in the Treatment of Advanced Non–Small Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Kinase Profiling & Screening: Choosing a Biochemical Assay Platform [pharma-iq.com]
- 16. researchgate.net [researchgate.net]
- 17. Indirect comparison of capmatinib treatment from GEOMETRY mono-1 trial to SOC in German patients with locally advanced or metastatic NSCLC harboring METex14 skipping mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Tabrecta (capmatinib) vs Xalkori (crizotinib) | Everyone.org [everyone.org]
- 20. drpress.org [drpress.org]
- 21. Cancer cells harboring MET gene amplification activate alternative signaling pathways to escape MET inhibition but remain sensitive to Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. championsoncology.com [championsoncology.com]
- 23. MET immunochemistry: a reliable screening tool for MET exon 14 skipping mutations in non-small cell lung cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. aacrjournals.org [aacrjournals.org]
Validating Cellular Target Engagement of Capmatinib Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental methods to validate the cellular target engagement of Capmatinib Hydrochloride, a potent and selective inhibitor of the MET receptor tyrosine kinase. The following sections detail experimental protocols and comparative data with other MET inhibitors, offering a framework for robust preclinical assessment.
Introduction to Capmatinib and its Target: The MET Signaling Pathway
This compound is a targeted cancer therapy that functions as a selective inhibitor of the MET (mesenchymal-epithelial transition factor) receptor tyrosine kinase.[1][2] The MET receptor, upon binding its ligand, hepatocyte growth factor (HGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][3] These pathways are crucial for cell proliferation, survival, and migration.[1] In several cancers, including non-small cell lung cancer (NSCLC), aberrant MET activation, often due to genetic alterations like MET exon 14 skipping mutations, drives oncogenesis.[2][4] Capmatinib binds to the ATP-binding site of the MET kinase domain, inhibiting its activity and blocking downstream signaling.[1][2]
Below is a diagram illustrating the MET signaling pathway and the mechanism of action of Capmatinib.
Caption: MET Signaling Pathway and Capmatinib Inhibition.
Comparative Analysis of MET Inhibitor Target Engagement
Validating that a drug interacts with its intended target within a cell is a critical step in drug development. Several assays can be employed to measure the target engagement of Capmatinib. Here, we compare Capmatinib with other MET inhibitors, Crizotinib and Tepotinib, using common cellular assays.[5][6]
| Assay | Capmatinib | Crizotinib | Tepotinib | Principle |
| Western Blot (p-MET Y1234/1235) | IC50: ~1-10 nM | IC50: ~5-20 nM | IC50: ~1-5 nM | Measures the inhibition of MET autophosphorylation, a direct indicator of target kinase inhibition. |
| Cellular Thermal Shift Assay (CETSA) | ΔTm: +5-8 °C | ΔTm: +4-7 °C | ΔTm: +6-9 °C | Assesses the thermal stabilization of the MET protein upon drug binding, confirming direct physical interaction. |
| NanoBRET™ Target Engagement Assay | IC50: ~10-50 nM | IC50: ~20-100 nM | IC50: ~5-30 nM | Quantifies the displacement of a fluorescent tracer from a NanoLuc-MET fusion protein in live cells, indicating competitive binding. |
Note: IC50 and ΔTm values are representative and can vary depending on the cell line and experimental conditions.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Western Blot for Phospho-MET (p-MET) Inhibition
This assay directly measures the ability of Capmatinib to inhibit the phosphorylation of MET at key activation loop residues (Tyrosine 1234/1235).
Experimental Workflow:
Caption: Western Blot Workflow for p-MET Inhibition.
Protocol:
-
Cell Culture and Treatment: Plate a MET-dependent cancer cell line (e.g., EBC-1 or Hs746t) and allow cells to adhere overnight. Treat the cells with a serial dilution of this compound (or other MET inhibitors) for a specified time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Normalize protein amounts for each sample, add Laemmli buffer, and denature by heating. Separate the proteins on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with a primary antibody specific for phospho-MET (Tyr1234/1235) overnight at 4°C. Subsequently, probe for total MET and a loading control (e.g., GAPDH or β-actin). Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the p-MET signal to the total MET and loading control signals. Plot the normalized values against the drug concentration to determine the IC50.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct binding of a drug to its target protein in a cellular environment.[7][8] The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[7][8]
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Protocol:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a defined period.
-
Heating: Harvest the cells, resuspend them in PBS with protease inhibitors, and divide the suspension into aliquots. Heat the individual aliquots at different temperatures for a short duration (e.g., 3 minutes) followed by cooling.
-
Cell Lysis: Lyse the cells by repeated freeze-thaw cycles.
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Analysis of Soluble Fraction: Collect the supernatant containing the soluble proteins and analyze the amount of MET protein by Western blot.
-
Data Analysis: Quantify the band intensities for MET at each temperature for both the drug-treated and vehicle-treated samples. Plot the percentage of soluble MET relative to the non-heated control against the temperature to generate melting curves. The shift in the melting temperature (ΔTm) indicates target stabilization by the drug.
Conclusion
The validation of target engagement is a cornerstone of preclinical drug development. The methods outlined in this guide, particularly the combination of a direct functional assay like p-MET Western blotting and a direct binding assay like CETSA, provide a robust strategy for confirming that this compound effectively engages and inhibits its intended target, the MET receptor tyrosine kinase, in a cellular context. Comparing these results with other MET inhibitors provides valuable insights into the relative potency and binding characteristics of the compound.
References
- 1. Kinase Target Engagement | Kinase Affinity Assay [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. drpress.org [drpress.org]
- 7. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Showdown: Capmatinib vs. Tepotinib in MET-Driven Cancers
A comprehensive analysis of preclinical data reveals the distinct and overlapping profiles of two leading MET inhibitors, Capmatinib and Tepotinib. This guide synthesizes available in vitro and in vivo evidence to offer researchers and drug development professionals a detailed comparison of their potency, selectivity, and anti-tumor activity in models of non-small cell lung cancer (NSCLC) and other solid tumors characterized by MET dysregulation.
Capmatinib (Tabrecta®, Novartis) and Tepotinib (Tepmetko®, EMD Serono) are both highly potent and selective ATP-competitive inhibitors of the MET receptor tyrosine kinase, a key driver in various cancers.[1][2][3] Both drugs have received regulatory approval for the treatment of metastatic NSCLC harboring MET exon 14 (METex14) skipping mutations.[4][5] Preclinical studies have been instrumental in defining their therapeutic potential and identifying patient populations most likely to benefit. This guide provides a comparative overview of their performance in preclinical models based on publicly available data.
In Vitro Potency and Selectivity: A Tale of Two Potent Inhibitors
Both Capmatinib and Tepotinib demonstrate high potency against MET kinase activity in biochemical and cell-based assays. Direct comparisons of IC50 values are challenging due to variations in experimental formats across different studies.[6] However, available data indicate that both compounds inhibit MET with IC50 values in the low nanomolar range.[6][7]
Capmatinib has been shown to have a half-maximal inhibitory concentration (IC50) of 0.6 nmol/L in a Ba/F3 cell line with METex14 mutations and exhibits a remarkable 10,000-fold selectivity for c-MET over a broad panel of other human kinases.[1][8] Similarly, Tepotinib inhibits MET kinase with an average IC50 of 1.7 nmol/L and displays high selectivity when screened against over 400 kinases.[9]
Table 1: Comparative In Vitro Activity of Capmatinib and Tepotinib
| Parameter | Capmatinib | Tepotinib | Reference |
| Mechanism of Action | ATP-competitive, Type Ib MET inhibitor | ATP-competitive, Type Ib MET inhibitor | [3][8] |
| MET Kinase Inhibition (IC50) | 0.13 nM (cell-free assay) | 4 nM (cell-free assay) | [7] |
| Cellular MET Inhibition (IC50) | 0.6 nM (Ba/F3 METex14) | 1.7 nM (average) | [1][9] |
| Selectivity | >10,000-fold for MET over a large kinase panel | Highly selective against >400 kinases | [1][8][9] |
| Activity Against MET Alterations | MET amplification, MET overexpression, METex14 skipping, HGF-driven activation | MET amplification, METex14 skipping, HGF-dependent and -independent activation | [2][9] |
MET Signaling Pathway Inhibition
Capmatinib and Tepotinib exert their anti-tumor effects by blocking the MET signaling cascade. Upon binding to its ligand, hepatocyte growth factor (HGF), the MET receptor dimerizes and autophosphorylates, leading to the activation of downstream pathways such as RAS/MAPK, PI3K/AKT, and STAT.[10][11] Both inhibitors effectively prevent this autophosphorylation and subsequent signaling, thereby inhibiting cancer cell proliferation, survival, and migration.[9][12][13]
In Vivo Anti-Tumor Efficacy in Xenograft Models
Both Capmatinib and Tepotinib have demonstrated significant, dose-dependent anti-tumor activity in a variety of preclinical xenograft models, including those derived from cell lines and patients (PDX).[4][10][14] These models represent various cancer types and MET activation mechanisms.
Capmatinib has shown efficacy in mouse xenograft models of lung and liver cancer with MET amplification, overexpression, or mutations.[1] Notably, it induced pronounced regression of even large EBC-1 lung cancer xenograft tumors.[14] Tepotinib has also exhibited marked anti-tumor activity in MET-dependent tumor models, including NSCLC and gastric cancer.[2][10] Preclinical studies have shown that Tepotinib can lead to complete tumor regression in NSCLC xenografts with MET amplification.[15]
Table 2: Summary of In Vivo Efficacy in Preclinical Models
| Model Type | Cancer Type | MET Alteration | Capmatinib Efficacy | Tepotinib Efficacy | Reference |
| Cell Line Xenograft (EBC-1) | Lung Cancer | MET amplification | Pronounced tumor regression | Dose-dependent inhibition of MET phosphorylation and tumor growth | [1][13][14] |
| Cell Line Xenograft (Hs746T) | Gastric Cancer | MET amplification | - | Dose-dependent tumor growth inhibition | [13][16] |
| Patient-Derived Xenograft (PDX) | NSCLC (brain metastases) | MET amplification | - | Pronounced tumor regression, including complete or near-complete regressions | [17][18] |
| Patient-Derived Xenograft (PDX) | HCC | High MET expression | - | Superior efficacy to sorafenib | [19] |
| EGFR-TKI Resistant Xenograft | NSCLC | MET amplification | Restores sensitivity to EGFR inhibitors | Overcomes EGFR-TKI resistance, complete tumor regression in combination | [9][16] |
Brain Penetration and Intracranial Activity
A critical aspect of treating NSCLC is the ability of drugs to cross the blood-brain barrier and target brain metastases. Preclinical data suggest that both Capmatinib and Tepotinib have the capacity for intracranial activity.[16][20]
Tepotinib has been shown to penetrate the blood-brain barrier in rats, with a calculated unbound brain-to-plasma ratio of 0.25, indicating sufficient penetration for target inhibition.[17][18] In orthotopic brain models of MET-driven NSCLC brain metastases, Tepotinib induced pronounced tumor regression.[17][21] Capmatinib has also demonstrated the ability to cross the blood-brain barrier in preclinical models, which is supported by clinical observations of intracranial responses in patients.[20] A direct preclinical comparison of the brain-to-plasma ratio in rats suggests a higher ratio for Tepotinib.[16]
Overcoming Resistance to EGFR Tyrosine Kinase Inhibitors (TKIs)
MET amplification is a known mechanism of acquired resistance to EGFR TKIs in NSCLC.[16][22] Preclinical studies have demonstrated that both Capmatinib and Tepotinib can overcome this resistance. In models of EGFR-mutant NSCLC with acquired MET amplification, Capmatinib restores sensitivity to EGFR inhibitors.[9] Similarly, Tepotinib, both alone and in combination with EGFR TKIs, has been shown to cause significant tumor growth delay and even complete tumor regression in resistant xenograft models.[16]
References
- 1. researchgate.net [researchgate.net]
- 2. The Preclinical Pharmacology of Tepotinib-A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Capmatinib for patients with non-small cell lung cancer with MET exon 14 skipping mutations: A review of preclinical and clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phase II study of tepotinib in patients with advanced solid cancers harboring MET exon 14 skipping mutations or amplification (KCSG AL19-17) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Capmatinib successfully overcomes tepotinib‐induced intolerable peripheral edema - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Tepotinib in patients with non-small cell lung cancer with high-level MET amplification detected by liquid biopsy: VISION Cohort B - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Brain penetration and efficacy of tepotinib in orthotopic patient-derived xenograft models of MET-driven non-small cell lung cancer brain metastases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. ascopubs.org [ascopubs.org]
- 20. aacrjournals.org [aacrjournals.org]
- 21. dovepress.com [dovepress.com]
- 22. ascopubs.org [ascopubs.org]
Reproducibility of Capmatinib Hydrochloride Findings: A Comparative Guide
Capmatinib hydrochloride, marketed as Tabrecta, is a selective MET inhibitor approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation leading to mesenchymal-epithelial transition (MET) exon 14 skipping.[1][2][3] This guide provides a comparative analysis of the reproducibility of published findings on Capmatinib, supported by data from pivotal clinical trials, real-world evidence, and comparison with alternative therapies.
Mechanism of Action
Capmatinib functions as a potent and selective inhibitor of the MET receptor tyrosine kinase.[2][4] In normal cellular processes, the MET receptor is activated by its ligand, hepatocyte growth factor (HGF), which triggers downstream signaling pathways like PI3K/AKT and RAS/RAF/MEK/ERK, crucial for cell proliferation and survival.[2][4] In certain cancers, alterations such as MET exon 14 skipping mutations lead to constitutive activation of the MET receptor, promoting uncontrolled tumor growth.[2][3][5] Capmatinib binds to the ATP-binding site of the MET receptor, inhibiting its kinase activity and thereby blocking these aberrant signaling pathways.[2][4]
Below is a diagram illustrating the MET signaling pathway and the point of intervention by Capmatinib.
Reproducibility and Corroboration of Clinical Findings
Direct reproducibility studies for pivotal clinical trials are uncommon. Instead, the robustness of initial findings is evaluated through subsequent real-world evidence and data from trials of similar compounds.
Pivotal Trial: GEOMETRY mono-1
The approval of Capmatinib was primarily based on the results of the GEOMETRY mono-1 trial, a multicenter, open-label, phase 2 study.[6][7][8] The final results from this trial demonstrated significant efficacy in patients with NSCLC harboring MET exon 14 skipping mutations.[6][7]
Table 1: Key Efficacy Data from the GEOMETRY mono-1 Trial
| Patient Cohort | Overall Response Rate (ORR) | 95% Confidence Interval (CI) | Median Duration of Response (DOR) | 95% Confidence Interval (CI) |
| Treatment-Naïve (n=60) | 68% | 55.0 - 79.7 | 16.6 months | 8.4 - 22.1 |
| Previously Treated (n=100) | 44% | 34.1 - 54.3 | 9.7 months | 5.6 - 13.0 |
Source: FDA approval data and final results from the GEOMETRY mono-1 trial.[6][7]
Real-World Evidence: IFCT-2104 CAPMATU Study
A French multicenter real-world study (IFCT-2104 CAPMATU) evaluated the efficacy and safety of Capmatinib in a cohort of 146 patients with METex14 NSCLC.[9][10] The findings of this study corroborate the results of the GEOMETRY mono-1 trial, demonstrating substantial anti-tumor activity in a real-world setting.
Table 2: Comparison of GEOMETRY mono-1 and Real-World Data (IFCT-2104 CAPMATU)
| Metric | GEOMETRY mono-1 (Treatment-Naïve) | IFCT-2104 CAPMATU (Treatment-Naïve) | GEOMETRY mono-1 (Previously Treated) | IFCT-2104 CAPMATU (Previously Treated - 1 line) | IFCT-2104 CAPMATU (Previously Treated - 2+ lines) |
| Overall Response Rate (ORR) | 68% | 55.3% (for all evaluable patients) | 44% | Not separately reported | Not separately reported |
| Median Progression-Free Survival (PFS) | 12.4 months | 7.7 months | 5.4 months | 6.0 months | 4.1 months |
Source: GEOMETRY mono-1 final results and IFCT-2104 CAPMATU study publication.[6][9][10][11]
While the ORR and PFS in the real-world setting were numerically different, which can be expected due to differences in patient populations and study designs, the data confirms the significant clinical benefit of Capmatinib for this patient population.[10]
Comparison with Alternative MET Inhibitors
Several other MET inhibitors have been developed and tested, providing a basis for comparing the performance of Capmatinib. The most direct competitor is Tepotinib, another selective MET inhibitor approved for a similar indication.
Table 3: Comparative Efficacy of MET Inhibitors in Treatment-Naïve NSCLC with METex14 Skipping
| Drug | Trial | Overall Response Rate (ORR) | Median Progression-Free Survival (mPFS) | Median Overall Survival (mOS) |
| Capmatinib | GEOMETRY mono-1 | 68% | 12.5 months | 21.4 months |
| Tepotinib | VISION | 57.3% | 12.6 months | 21.3 months |
| Crizotinib | PROFILE 1001 | 32% | 7.3 months | Not Reported |
| Savolitinib | Phase II (NCT02897479) | 49.2% | Not Reported | Not Reported |
Source: Published data from respective clinical trials.[11][12][13]
The data suggests that Capmatinib and Tepotinib have comparable efficacy in the first-line treatment of NSCLC with MET exon 14 skipping mutations, and both show improved outcomes compared to the less selective inhibitor, Crizotinib.[12][14][15]
Experimental Protocols
Detailed experimental protocols from industry-sponsored clinical trials are often proprietary. However, a general workflow for the clinical evaluation of a MET inhibitor like Capmatinib can be outlined.
Key Methodologies:
-
Patient Selection: Patients with metastatic NSCLC are screened. An FDA-approved companion diagnostic test is used to identify tumors harboring MET exon 14 skipping mutations.[1][8]
-
Study Design: The GEOMETRY mono-1 trial was a multicenter, non-randomized, open-label, multi-cohort study.[7] Patients were enrolled into cohorts based on their MET status and prior lines of therapy.[12]
-
Treatment: Capmatinib was administered orally at a dose of 400 mg twice daily.[6][7]
-
Efficacy Evaluation: The primary endpoint was the Overall Response Rate (ORR) as determined by a Blinded Independent Review Committee (BIRC) according to the Response Evaluation Criteria in Solid Tumours version 1.1 (RECIST v1.1).[6][7]
-
Safety Evaluation: Adverse events were monitored and graded according to standard criteria. The most common adverse reactions included peripheral edema, nausea, musculoskeletal pain, fatigue, and vomiting.[7][8]
Conclusion
The published findings on this compound demonstrate a high degree of consistency and reproducibility between the pivotal GEOMETRY mono-1 trial and subsequent real-world evidence. The efficacy of Capmatinib is comparable to other selective MET inhibitors, such as Tepotinib, and superior to less selective agents. This body of evidence supports the role of Capmatinib as a standard of care for patients with metastatic NSCLC harboring MET exon 14 skipping mutations.
References
- 1. oncologynewscentral.com [oncologynewscentral.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Tabrecta (Capmatinib Tablets): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FDA approves capmatinib for metastatic non-small cell lung cancer | FDA [fda.gov]
- 8. Tabrecta (Capmatinib) First FDA-Approved Drug for Metastatic NSCLC with MET Exon 14 Skipping Mutation [ahdbonline.com]
- 9. physiciansweekly.com [physiciansweekly.com]
- 10. Capmatinib efficacy for METex14 non-small cell lung cancer patients: Results of the IFCT-2104 CAPMATU study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A narrative review of MET inhibitors in non-small cell lung cancer with MET exon 14 skipping mutations - Santarpia - Translational Lung Cancer Research [tlcr.amegroups.org]
- 13. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. targetedonc.com [targetedonc.com]
- 15. onclive.com [onclive.com]
A Comparative Analysis of Capmatinib Hydrochloride and Other MET Inhibitors in Oncology Research
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of Capmatinib Hydrochloride against other prominent MET inhibitors, including Tepotinib, Savolitinib, and Crizotinib. The following sections detail preclinical potency, clinical efficacy, safety profiles, and mechanisms of action, supported by experimental data and visual representations of key biological pathways and workflows.
Introduction to MET Inhibition
The Mesenchymal-Epithelial Transition (MET) receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in normal cellular processes.[1] However, aberrant MET signaling, driven by mutations (such as MET exon 14 skipping), gene amplification, or protein overexpression, is a known oncogenic driver in various cancers, particularly in non-small cell lung cancer (NSCLC).[2][3] This has led to the development of targeted therapies known as MET inhibitors, which aim to block this dysregulated signaling cascade.[1] Capmatinib (Tabrecta™), a potent and selective MET inhibitor, has received FDA approval for the treatment of adult patients with metastatic NSCLC whose tumors have a mutation that leads to MET exon 14 skipping (METex14).[4][5] This guide provides a comparative analysis of Capmatinib with other notable MET inhibitors.
Preclinical Potency: A Head-to-Head Comparison
The in vitro potency of MET inhibitors is a key indicator of their therapeutic potential. This is often measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a specific biological or biochemical function.
| Inhibitor | Target | IC50 (nM) | Cell Line/Assay Condition |
| Capmatinib | c-MET (kinase activity) | 0.13 | Cell-free assay |
| c-MET phosphorylation | ~1 | SNU-5, S114, H441, U-87MG cells | |
| Cell Proliferation (SNU-5) | 1.2 | SNU-5 gastric cancer cells | |
| Cell Migration (H441) | ~2 | HGF-stimulated NCI-H441 lung carcinoma cells | |
| Tepotinib | c-MET (kinase activity) | 1.7 - 4 | Cell-free and cell-based assays |
| c-MET phosphorylation | 5.4 | HGF-dependent A549 cells | |
| c-MET phosphorylation | 9.2 | EBC-1 cells | |
| Cell Proliferation (MKN-45) | <1 | MKN-45 gastric cancer cells | |
| Savolitinib | c-MET | 5 | Cell-free assay |
| p-MET | 3 | Cell-free assay | |
| MET phosphorylation | 4 | Recombinant MET in vitro | |
| Crizotinib | c-MET | 11 | Cell-based assay |
| ALK | 24 | Cell-based assay | |
| Cell Proliferation (MET-amplified gastric cancer cells) | <200 | MKN45, HSC58, 58As1, 58As9, SNU5, Hs746T |
Experimental Protocol: In Vitro Kinase Inhibition Assay (General Overview)
A common method to determine the IC50 of a kinase inhibitor is a cell-free enzymatic assay. A generalized protocol involves:
-
Reagents and Materials : Recombinant human MET kinase, a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor at various concentrations.
-
Assay Procedure : The MET kinase is incubated with the substrate and ATP in the presence of varying concentrations of the inhibitor.
-
Detection : The phosphorylation of the substrate is quantified, often using methods like Homogeneous Time-Resolved Fluorescence (HTRF) or a mobility shift assay.[6]
-
Data Analysis : The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
Clinical Efficacy in METex14 NSCLC
Clinical trials provide the most robust data for comparing the real-world effectiveness of these inhibitors. The GEOMETRY mono-1 trial for Capmatinib and the VISION trial for Tepotinib are pivotal studies in this context.
| Clinical Trial | Inhibitor | Patient Population | Overall Response Rate (ORR) | Median Duration of Response (DOR) (months) | Median Progression-Free Survival (PFS) (months) |
| GEOMETRY mono-1 | Capmatinib | Treatment-naïve | 68%[7] | 12.6 | 12.4 |
| Previously treated | 44%[7] | 9.7 | 5.4 | ||
| VISION | Tepotinib | Treatment-naïve | 57%[8][9] | 46.4[10] | 12.6[11] |
| Previously treated | 45%[8][9] | 11.1 | Not Reported | ||
| PROFILE 1001 (expansion cohort) | Crizotinib | Previously treated | 32%[12] | 9.1 | 7.3 |
| Phase II Study | Savolitinib | Treatment-naïve & Previously treated | 49.2% | 9.6 | 6.8 |
Experimental Protocol: Phase II Clinical Trial Design (GEOMETRY mono-1 Example)
The GEOMETRY mono-1 was a phase 2, multicohort, multicenter study evaluating Capmatinib in patients with METex14 mutated or MET-amplified advanced NSCLC.[13]
-
Patient Selection : Adult patients with stage IIIB or IV NSCLC with a centrally confirmed METex14 mutation and wild-type ALK and EGFR were enrolled.[13]
-
Treatment Regimen : Patients received 400 mg of Capmatinib orally twice daily in 21-day cycles.[7]
-
Primary Endpoint : The primary endpoint was the Overall Response Rate (ORR) as assessed by a Blinded Independent Review Committee (BIRC) according to RECIST version 1.1.[13]
-
Secondary Endpoints : Key secondary endpoints included the Duration of Response (DOR) by BIRC.[13]
Visualizing the Molecular Landscape
To better understand the context of MET inhibition, the following diagrams illustrate the MET signaling pathway, a typical experimental workflow for inhibitor evaluation, and known mechanisms of resistance to Capmatinib.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. go.drugbank.com [go.drugbank.com]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. novartis.com [novartis.com]
- 5. FDA Approval Summary: Capmatinib and Tepotinib for the Treatment of Metastatic NSCLC Harboring MET Exon 14 Skipping Mutations or Alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pmda.go.jp [pmda.go.jp]
- 7. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacr.org [aacr.org]
- 9. onclive.com [onclive.com]
- 10. esmo.org [esmo.org]
- 11. ascopubs.org [ascopubs.org]
- 12. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Capmatinib in MET Exon 14–Mutated Advanced NSCLC (GEOMETRY Mono-1 Study) - Conference Correspondent [conference-correspondent.com]
Validating Biomarkers for Capmatinib Hydrochloride Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of biomarkers and methodologies for predicting sensitivity to Capmatinib Hydrochloride (Tabrecta®), a potent and selective MET tyrosine kinase inhibitor. Accurate biomarker validation is critical for patient stratification in both clinical trial settings and routine clinical practice, ensuring that this targeted therapy reaches the patient populations most likely to benefit. Capmatinib is approved for the treatment of adult patients with metastatic non-small cell lung cancer (NSCLC) whose tumors have a mutation leading to mesenchymal-epithelial transition (MET) exon 14 skipping.[1][2][3]
The c-MET Signaling Pathway and Capmatinib's Mechanism of Action
The MET proto-oncogene encodes the c-MET receptor, also known as the hepatocyte growth factor receptor (HGFR).[4] Upon binding its ligand, hepatocyte growth factor (HGF), c-MET activates downstream signaling cascades, including the PI3K/AKT, RAS/MAPK, and STAT pathways.[4][5] These pathways are crucial for normal cellular processes like proliferation, survival, and migration.[6] In several cancers, aberrant c-MET activation—driven by mechanisms such as MET exon 14 skipping mutations, gene amplification, or protein overexpression—leads to dysregulated signaling that promotes tumor growth and metastasis.[1][7]
Capmatinib functions by binding to the ATP-binding site of the MET receptor, inhibiting its kinase activity.[6] This action blocks the phosphorylation of c-MET and its downstream effectors, thereby halting the proliferation and survival of MET-dependent cancer cells.[1][2]
Key Predictive Biomarkers for Capmatinib
Clinical data has validated two primary molecular alterations as predictive biomarkers for Capmatinib sensitivity:
-
MET Exon 14 Skipping (METex14): These mutations affect the splice sites of MET exon 14, leading to its exclusion from the final mRNA transcript.[1] The resulting c-MET protein lacks a regulatory domain, which reduces its degradation and leads to prolonged, pathological signaling.[1][8] METex14 mutations are found in approximately 3-4% of NSCLC cases.[3][8]
-
MET Gene Amplification: An increased copy number of the MET gene leads to overexpression of the c-MET receptor, resulting in ligand-independent signaling and oncogenic activity. High-level amplification is a key determinant of response. Clinical studies have demonstrated that a MET gene copy number (GCN) of ≥6, and particularly ≥10, is associated with a greater response to Capmatinib.[9][10]
Comparative Efficacy of Capmatinib Based on Biomarker Status
The Phase II GEOMETRY mono-1 study established the efficacy of Capmatinib in patients with advanced NSCLC harboring these specific biomarkers. The data underscores the importance of identifying the correct patient population.
| Biomarker Status | Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |
| METex14 | Treatment-Naïve | 68%[10] | 10.6 months[11] |
| METex14 | Previously Treated | 41%[10] | 5.42 months |
| MET Amplification (GCN ≥10) | Treatment-Naïve | 40%[10] | 7.3 months[11] |
| MET Amplification (GCN ≥10) | Previously Treated | 29%[10] | 4.07 months |
Data sourced from the GEOMETRY mono-1 clinical trial.[10][11]
Comparison of Biomarker Detection Methodologies
The selection of an appropriate testing methodology is crucial for the accurate detection of MET alterations. While fluorescence in situ hybridization (FISH) is considered the gold standard for amplification, next-generation sequencing (NGS) is preferred for its ability to detect a wide range of alterations simultaneously.[12][13]
| Method | Analyte | Primary Target | Key Advantages | Key Limitations |
| FISH | DNA | Gene Amplification | Gold standard for GCN; quantitative.[12][14] | Low throughput; cannot detect mutations. |
| IHC | Protein | Protein Overexpression | Widely available; cost-effective. | Not a sufficient predictor of response alone.[4] |
| RT-PCR | RNA | METex14 transcript | High sensitivity for known transcripts. | May miss non-canonical splice site mutations. |
| DNA-based NGS | DNA | METex14 mutations, Amplification | High throughput; detects multiple alterations. | Amplicon-based assays may miss many METex14 variants.[15][16] |
| RNA-based NGS | RNA | METex14 fusion transcript | More reliable for METex14 detection than DNA-NGS.[13][15] | RNA quality can be a challenge.[15] |
| Liquid Biopsy (ctDNA) | ctDNA | METex14 mutations, Amplification | Minimally invasive; captures tumor heterogeneity.[17][18] | Lower sensitivity in early-stage disease.[19] |
Experimental Protocols for Key Validation Assays
Below are generalized protocols for the principal methods used to validate Capmatinib sensitivity biomarkers.
Protocol 1: MET Gene Amplification by Fluorescence In Situ Hybridization (FISH)
Objective: To quantify the MET gene copy number relative to the chromosome 7 centromere (CEN7) in formalin-fixed, paraffin-embedded (FFPE) tumor tissue.
Methodology:
-
Sample Preparation: 4-5 µm thick sections are cut from an FFPE tumor block and mounted on positively charged slides.
-
Deparaffinization and Pretreatment: Slides are deparaffinized in xylene, rehydrated through an ethanol gradient, and then treated with a protease solution to digest proteins and allow probe access.
-
Probe Hybridization: A dual-color probe set is applied, containing a probe for the MET locus (e.g., labeled in red) and a probe for the CEN7 control (e.g., labeled in green). The slide is coverslipped, sealed, and co-denatured at ~75°C, followed by hybridization overnight at 37°C.
-
Post-Hybridization Washes: Slides are washed in stringent salt solutions at elevated temperatures to remove non-specifically bound probes.
-
Counterstaining and Visualization: The nuclei are counterstained with DAPI (4',6-diamidino-2-phenylindole). Slides are analyzed under a fluorescence microscope.
-
Scoring: At least 50 non-overlapping tumor cell nuclei are scored. The number of MET signals and CEN7 signals are counted for each nucleus.
-
Interpretation:
Protocol 2: MET Exon 14 Skipping Detection by Next-Generation Sequencing (NGS)
Objective: To identify genetic alterations at the DNA level or fusion transcripts at the RNA level that lead to MET exon 14 skipping.
Methodology:
-
Nucleic Acid Extraction: DNA and/or RNA are extracted from FFPE tumor tissue or a liquid biopsy sample. Quality and quantity are assessed via spectrophotometry and fluorometry.
-
Library Preparation:
-
DNA-based (Hybrid Capture): DNA is fragmented, and adapters are ligated to the ends. Long biotinylated probes ("baits") complementary to the MET gene (including flanking intronic regions of exon 14) are used to capture the target regions. This method is superior to amplicon-based approaches, which can miss many causative mutations.[15]
-
RNA-based: RNA is reverse transcribed into cDNA. Library preparation can then proceed using targeted amplification or hybrid capture methods to specifically analyze the exon 13-15 fusion transcript.
-
-
Sequencing: The prepared library is loaded onto an NGS platform (e.g., Illumina, Ion Torrent), where massively parallel sequencing is performed to generate millions of short reads.
-
Bioinformatic Analysis:
-
Reads are aligned to the human reference genome.
-
Variant calling algorithms identify single nucleotide variants (SNVs), insertions, and deletions in the splice regions flanking exon 14.
-
For RNA-seq data, algorithms detect reads that span the exon 13-15 junction.
-
-
Interpretation: The presence of a mutation known to cause exon 14 skipping or the direct detection of the exon 13-15 fusion transcript confirms a positive biomarker status.
Acquired Resistance to Capmatinib
Despite initial responses, acquired resistance to Capmatinib can develop. Understanding these mechanisms is crucial for developing subsequent lines of therapy. Key resistance pathways include:
-
Bypass Tract Activation: Upregulation of alternative signaling pathways, most commonly involving the EGFR receptor. This can occur through MET-EGFR heterodimerization or increased expression of EGFR and its ligands.[21][22]
-
Downstream Mutations: Genetic alterations in components of the pathways downstream of c-MET, such as PIK3CA amplification, can render the inhibition of MET ineffective.[21][23]
-
On-target MET Mutations: Secondary mutations in the MET gene itself can potentially alter the drug binding site, though this is less common.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. Capmatinib Demonstrates Significant Antitumor Activity in Patients with Metastatic NSCLC Who Harbor MET Exon 14 Mutation - Oncology Practice Management [oncpracticemanagement.com]
- 4. c-MET [stage.abbviescience.com]
- 5. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Molecular correlates of response to capmatinib in advanced non-small-cell lung cancer: clinical and biomarker results from a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Clinical Impact of Capmatinib in the Treatment of Advanced NonâSmall Cell Lung Cancer with MET Exon 14 Skipping Mutation or Gene Amplification [e-crt.org]
- 11. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of MET gene amplification analysis by next-generation sequencing and fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. MET Amplification in Non-Small Cell Lung Cancer (NSCLC)—A Consecutive Evaluation Using Next-Generation Sequencing (NGS) in a Real-World Setting [mdpi.com]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Liquid biopsy based biomarkers in non-small cell lung cancer for diagnosis and treatment monitoring - Pérez-Callejo - Translational Lung Cancer Research [tlcr.amegroups.org]
- 18. beckman.com [beckman.com]
- 19. ascopubs.org [ascopubs.org]
- 20. resource.aminer.org [resource.aminer.org]
- 21. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 23. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking Synergistic Potential: Capmatinib in Combination with Other Kinase Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Capmatinib's synergistic effects with other kinase inhibitors, supported by experimental data from preclinical and clinical studies. The focus is on overcoming resistance and enhancing therapeutic efficacy in non-small cell lung cancer (NSCLC) and other malignancies.
Capmatinib, a potent and selective MET inhibitor, has demonstrated significant clinical activity in patients with MET-driven cancers, particularly NSCLC with MET exon 14 skipping mutations. However, the emergence of primary and acquired resistance necessitates the exploration of combination strategies. This guide delves into the synergistic interactions of Capmatinib with various classes of kinase inhibitors, providing a detailed overview of the underlying mechanisms, experimental validation, and clinical implications.
Capmatinib and EGFR Inhibitors: A Strategy to Overcome Resistance
One of the most explored combination strategies involves pairing Capmatinib with Epidermal Growth Factor Receptor (EGFR) inhibitors. MET amplification is a known mechanism of resistance to EGFR tyrosine kinase inhibitors (TKIs) in EGFR-mutant NSCLC.[1][2] Co-inhibition of both MET and EGFR pathways has shown promise in preclinical models and clinical trials.
Quantitative Data Summary: Capmatinib with EGFR Inhibitors
| Combination | Cancer Type | Model | Key Findings | Reference |
| Capmatinib + Gefitinib | EGFR-mutant, MET-dysregulated NSCLC | Phase Ib/II Clinical Trial (NCT01610336) | Overall Response Rate (ORR): 27%. In patients with high MET amplification (gene copy number ≥ 6), the ORR was 47%.[1] | [1] |
| Capmatinib + Erlotinib | MET-positive NSCLC | Phase I/II Clinical Trial | Recommended Phase II Dose (RP2D): Capmatinib 400 mg twice daily + Erlotinib 150 mg daily. In patients with EGFR mutations and acquired resistance to TKIs, the ORR was 50%.[3] | [3] |
| Capmatinib + Afatinib | MET-amplified NSCLC (Capmatinib-resistant cell line EBC-CR2) | In vitro | Synergistically inhibited cell proliferation. The IC50 was lower for the combination compared to either drug alone.[4] | [4] |
| Capmatinib + Osimertinib | EGFR-mutant, MET-amplified NSCLC | Preclinical (Patient-Derived Xenograft) & Case Report | Overcame Osimertinib resistance and improved survival in a PDX mouse model. A patient with acquired resistance to Osimertinib due to a MET Y1003N mutation showed a partial response to the combination.[5] | [5] |
Experimental Protocols
In Vitro Cell Viability Assay (Capmatinib + Afatinib): [4]
-
Cell Line: EBC-CR2, a Capmatinib-resistant NSCLC cell line with MET amplification and EGFR-MET heterodimerization.
-
Treatment: Cells were treated with increasing concentrations of Capmatinib, Afatinib, or a combination of both (e.g., Afatinib at a constant concentration of 0.1 μmol/L with varying concentrations of Capmatinib).
-
Duration: 72 hours.
-
Assay: Cell viability was assessed using a standard method such as the Cell Counting Kit-8 (CCK8) assay.
-
Analysis: The half-maximal inhibitory concentration (IC50) was calculated for each treatment condition to determine synergistic effects.
Patient-Derived Xenograft (PDX) Model (Capmatinib + Osimertinib): [5]
-
Model: Immunocompromised mice engrafted with tumors from a patient with EGFR-mutant, MET-amplified NSCLC who had developed resistance to Osimertinib.
-
Treatment Groups:
-
Vehicle control
-
Osimertinib alone
-
Capmatinib alone
-
Capmatinib + Osimertinib combination
-
-
Administration: Drugs were administered orally at predetermined doses and schedules.
-
Endpoints: Tumor growth was monitored over time. Survival analysis was also performed.
-
Analysis: Tumor burden and survival curves were compared between the different treatment groups to evaluate the efficacy of the combination therapy.
Signaling Pathway and Experimental Workflow
Caption: Dual inhibition of MET and EGFR pathways by Capmatinib and an EGFR inhibitor.
Caption: General workflow for in vitro synergy studies.
Capmatinib and MEK Inhibitors: Targeting Downstream Signaling
Hyperactivation of the MAPK signaling pathway is another mechanism of resistance to MET TKIs.[6] The combination of Capmatinib with a MEK inhibitor, such as Trametinib, aims to simultaneously block both the upstream MET receptor and a key downstream effector in the MAPK pathway.[6][7]
Quantitative Data Summary: Capmatinib with MEK Inhibitors
| Combination | Cancer Type | Model | Key Findings | Reference |
| Capmatinib + Trametinib | MET-altered NSCLC (with acquired resistance to MET inhibitor monotherapy) | Phase I/Ib Clinical Trial (NCT05435846) | Ongoing trial to assess safety and efficacy. Preclinical models showed this combination could overcome resistance to MET TKI monotherapy.[6][7] | [6][7][8] |
Experimental Protocols
Phase I/Ib Clinical Trial Design (Capmatinib + Trametinib): [6][7][8]
-
Patient Population: Patients with advanced or metastatic NSCLC harboring MET exon 14 skipping mutations, MET amplification, or MET fusion who had previously progressed on a single-agent MET inhibitor.
-
Phase I (Dose Escalation): A conventional 3+3 design is used to determine the recommended Phase II dose (RP2D) of Capmatinib in combination with Trametinib.
-
Phase Ib (Dose Expansion): Once the RP2D is identified, additional patients are enrolled to further characterize the safety and efficacy of the combination.
-
Treatment Regimen: Patients receive Capmatinib orally twice daily and Trametinib orally once daily in 28-day cycles.[8]
-
Primary Endpoints:
-
Phase I: RP2D of the combination.
-
Phase Ib: Safety profile of the combination.
-
-
Secondary Endpoints: Overall response rate, progression-free survival, and disease control rate.
Signaling Pathway
Caption: Combined blockade of MET and the downstream MEK pathway.
Capmatinib and Other MET Inhibitors: A Dual-Targeting Approach
Combining Capmatinib with other MET-targeting agents, such as the bispecific antibody Amivantamab (which targets both EGFR and MET), represents a novel strategy to achieve a more potent and comprehensive inhibition of the MET signaling pathway.
Quantitative Data Summary: Capmatinib with Other MET Inhibitors
| Combination | Cancer Type | Model | Key Findings | Reference |
| Capmatinib + Amivantamab | Advanced NSCLC with MET alterations | Phase I/II Clinical Trial (METalmark) | Ongoing trial to identify the recommended Phase 2 combination dose and evaluate antitumor activity. Preliminary results show promising activity with no unexpected adverse events.[9] | [9] |
| Capmatinib + Merestinib (Type II MET inhibitor) | TPR-MET mutant Ba/F3 cell lines | In vitro | Combination of a Type I (Capmatinib) and Type II (Merestinib) MET inhibitor showed cellular synergy and inhibited the development of common resistance mutations.[10] | [10] |
Experimental Protocols
Phase I/II Clinical Trial Design (Capmatinib + Amivantamab): [9]
-
Patient Population: Patients with unresectable metastatic NSCLC with MET exon 14 skipping mutations or MET amplification.
-
Phase I (Dose Selection): To identify the recommended Phase 2 combination dose (RP2CD).
-
Phase II (Expansion): To evaluate the antitumor effect of the combination at the RP2CD in different patient cohorts (treatment-naïve and previously treated).
-
Treatment Regimen: Participants receive Capmatinib orally twice daily in combination with Amivantamab administered via intravenous infusion.
-
Primary Endpoints:
-
Phase I: Dose-limiting toxicities.
-
Phase II: Antitumor activity.
-
Logical Relationship of Dual MET Inhibition
Caption: Amivantamab and Capmatinib target different domains of the MET receptor.
Conclusion
The synergistic combination of Capmatinib with other kinase inhibitors presents a powerful strategy to enhance anti-tumor activity and overcome resistance mechanisms in various cancers, particularly in NSCLC. The combinations with EGFR and MEK inhibitors are supported by robust preclinical and emerging clinical data, offering new therapeutic avenues for patients with MET-driven malignancies. Further investigation into these and other novel combinations will be crucial for optimizing treatment outcomes and expanding the clinical utility of Capmatinib.
References
- 1. researchgate.net [researchgate.net]
- 2. Phase I/II Study of Capmatinib Plus Erlotinib in Patients With MET-Positive Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Current Trial Report: A Multicenter Phase I/Ib study of Capmatinib Plus Trametinib in Patients with Metastatic Non-Small Cell Lung Center Harboring MET exon 14 Skipping Mutations and other MET-Alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the MEK signaling pathway in non-small cell lung cancer (NSCLC) patients with RAS aberrations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib [e-crt.org]
- 8. Acquired Resistance of MET-Amplified Non-small Cell Lung Cancer Cells to the MET Inhibitor Capmatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. researchgate.net [researchgate.net]
Independent Verification of Capmatinib Hydrochloride's Anti-Tumor Activity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Capmatinib Hydrochloride's anti-tumor activity against other MET inhibitors, supported by experimental data from key clinical trials.
Capmatinib (brand name Tabrecta®) is a potent and selective oral MET inhibitor that has demonstrated significant anti-tumor activity in patients with non-small cell lung cancer (NSCLC) harboring MET exon 14 skipping (METex14) mutations.[1][2][3][4][5][6][7] This guide summarizes key clinical trial data for Capmatinib and compares it with other notable MET inhibitors: Crizotinib, Tepotinib, and Savolitinib, which have also been investigated for this indication.
Comparative Efficacy of MET Inhibitors in METex14 NSCLC
The following tables summarize the clinical efficacy of Capmatinib and its alternatives based on data from their respective pivotal clinical trials. It is important to note that these are not head-to-head comparisons and trial populations may differ.
Table 1: Comparison of Overall Response Rate (ORR)
| Drug | Clinical Trial | Patient Population | ORR (Blinded Independent Review Committee) |
| Capmatinib | GEOMETRY mono-1[1][2][3][4] | Treatment-Naïve | 68% (95% CI: 48–84) |
| Previously Treated | 41% (95% CI: 29–53) | ||
| Tepotinib | VISION[8][9][10][11] | Treatment-Naïve | 57.3% (95% CI, 49.4%-65.0%) |
| Previously Treated | 45.0% (95% CI, 36.8%-53.3%) | ||
| Crizotinib | PROFILE 1001[12][13][14][15][16] | Previously Treated | 32% (95% CI, 21–45) |
| Savolitinib | Phase II Study (NCT02897479)[17][18][19][20] | Mixed Population | 47.5% (95% CI: 34.6%–60.7%) |
Table 2: Comparison of Duration of Response (DOR)
| Drug | Clinical Trial | Patient Population | Median DOR (months) |
| Capmatinib | GEOMETRY mono-1[1][2][3] | Treatment-Naïve | 12.6 (95% CI: 5.6–NE) |
| Previously Treated | 9.7 (95% CI: 5.6–13.0) | ||
| Tepotinib | VISION[11] | Treatment-Naïve | 46.4 (95% CI, 13.8-NE) |
| Previously Treated | 12.6 (95% CI, 9.5-18.5) | ||
| Crizotinib | PROFILE 1001[12] | Previously Treated | 9.1 (95% CI: 6.4–12.7) |
| Savolitinib | Phase II Study (NCT02897479)[17] | Mixed Population | Not Reached |
Table 3: Comparison of Progression-Free Survival (PFS)
| Drug | Clinical Trial | Patient Population | Median PFS (months) |
| Capmatinib | GEOMETRY mono-1[1][2] | Treatment-Naïve | 12.4 (95% CI: 8.2–NE) |
| Previously Treated | 5.4 (95% CI: 4.2–7.0) | ||
| Tepotinib | VISION[10] | L+/T+ population | 8.6 (95% CI: 6.9-11.0) |
| Crizotinib | PROFILE 1001[12] | Previously Treated | 7.3 (95% CI: 5.4–9.1) |
| Savolitinib | Phase II Study (NCT02897479)[17] | All Treated Patients | 6.8 (95% CI: 4.2-13.8) |
Mechanism of Action: MET Signaling Pathway Inhibition
Capmatinib and other MET inhibitors function by targeting the MET receptor tyrosine kinase. In cancers with METex14 skipping mutations, the MET protein is constitutively active, leading to uncontrolled cell growth, proliferation, and survival through downstream signaling pathways such as RAS/MAPK and PI3K/AKT. By inhibiting MET, these drugs block these downstream signals.
Experimental Protocols
Detailed methodologies for the key clinical trials are summarized below. For more in-depth information, referring to the primary publications is recommended.
GEOMETRY mono-1 (Capmatinib)
-
Study Design: A multicenter, open-label, multi-cohort Phase II study.[3][4]
-
Patient Population: Adult patients with advanced NSCLC with METex14 skipping mutations or MET amplification, who were either treatment-naïve or had received up to two prior lines of therapy.[2][3] Patients had EGFR wild-type and ALK-negative tumors.[2]
-
Treatment: Capmatinib was administered orally at a dose of 400 mg twice daily.[2][3][4]
-
Efficacy Assessment: The primary endpoint was ORR as assessed by a blinded independent review committee (BIRC) according to RECIST v1.1.[2][3][4]
VISION (Tepotinib)
-
Study Design: A single-arm, open-label, multicenter, non-randomized, multicohort Phase II study.[8][9]
-
Patient Population: Patients with advanced or metastatic NSCLC harboring METex14 skipping alterations.[8][9]
-
Treatment: Tepotinib was administered orally at a dose of 500 mg once daily.[8][10]
-
Efficacy Assessment: The primary endpoint was ORR by an independent review committee.[10][11]
PROFILE 1001 (Crizotinib)
-
Study Design: An expansion cohort of a Phase I study.[12][14][15][16]
-
Patient Population: Patients with advanced NSCLC harboring METex14 alterations.[12][14][15][16]
-
Treatment: Crizotinib was administered orally at a starting dose of 250 mg twice daily.[14][15]
-
Efficacy Assessment: Responses were assessed using RECIST v1.0 criteria.[14]
Phase II Study of Savolitinib (NCT02897479)
-
Study Design: A multicenter, multi-cohort, single-arm Phase II study.[18]
-
Patient Population: Patients with unresectable or metastatic NSCLC with METex14 skipping mutations.[17][18]
-
Treatment: Savolitinib was administered orally once daily (600 mg for patients ≥50 kg and 400 mg for patients <50 kg).[17][18]
-
Efficacy Assessment: The primary endpoint was ORR assessed by an independent review committee.[17][18]
In Vitro and In Vivo Experimental Workflow
The preclinical evaluation of MET inhibitors like Capmatinib typically follows a standardized workflow to assess their anti-tumor activity.
Generalized In Vitro Cell Viability Assay (MTT Assay) Protocol
-
Cell Seeding: Plate cancer cells with known METex14 mutations in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the MET inhibitor (e.g., Capmatinib) and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[21][22][23][24][25]
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[21]
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the drug that inhibits cell growth by 50%.
Generalized In Vivo Xenograft Model Protocol
-
Cell Implantation: Subcutaneously inject cancer cells with METex14 mutations into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the MET inhibitor (e.g., Capmatinib) orally or via another appropriate route to the treatment group and a vehicle control to the control group.
-
Tumor Measurement: Measure the tumor volume at regular intervals using calipers.
-
Efficacy Evaluation: At the end of the study, compare the tumor growth between the treated and control groups to determine the anti-tumor efficacy of the compound. The primary endpoint is often tumor growth inhibition.
-
Ethical Considerations: All animal experiments should be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.
References
- 1. GEOMETRY Mono-1 Study: Capmatinib in MET Exon 14–Mutated or MET-Amplified NSCLC [theoncologynurse.com]
- 2. GEOMETRY Mono-1: Capmatinib in MET Exon 14–Mutated Advanced NSCLC - Conference Correspondent [conference-correspondent.com]
- 3. Capmatinib in MET exon 14-mutated non-small-cell lung cancer: final results from the open-label, phase 2 GEOMETRY mono-1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. novartis.com [novartis.com]
- 5. MET Exon 14 Skipping Mutations in Non–Small-Cell Lung Cancer: An Overview of Biology, Clinical Outcomes, and Testing Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Recent advances in the treatment of non-small cell lung cancer with MET inhibitors [frontiersin.org]
- 7. Therapeutic strategies in METex14 skipping mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tepotinib Treatment in Patients With MET Exon 14–Skipping Non–Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Largest METex14+ trial [tepmetko.com]
- 10. ascopubs.org [ascopubs.org]
- 11. Tepotinib Treatment in Patients With MET Exon 14-Skipping Non-Small Cell Lung Cancer: Long-term Follow-up of the VISION Phase 2 Nonrandomized Clinical Trial [scientiasalut.gencat.cat]
- 12. Antitumor Activity of Crizotinib in Lung Cancers Harboring a MET Exon 14 Alteration - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Efficacy and safety of crizotinib in patients (pts) with advanced MET exon 14-altered non-small cell lung cancer (NSCLC) - Conference Correspondent [conference-correspondent.com]
- 15. ascopubs.org [ascopubs.org]
- 16. onclive.com [onclive.com]
- 17. Savolitinib Shows Potential for Patients with NSCLC and MET Exon 14 Skipping Mutations [theoncologynurse.com]
- 18. ascopubs.org [ascopubs.org]
- 19. mdpi.com [mdpi.com]
- 20. HUTCHMED - THE LANCET Respiratory Medicine: Savolitinib Phase IIIb confirmatory study in treatment-naive METex14 NSCLC patients in China [hutch-med.com]
- 21. broadpharm.com [broadpharm.com]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. texaschildrens.org [texaschildrens.org]
- 24. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 25. MTT assay protocol | Abcam [abcam.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Capmatinib Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Capmatinib Hydrochloride, a potent kinase inhibitor. Adherence to these procedures is critical to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Safety Precautions
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin contact.[1][2][3] It is harmful if swallowed, may cause skin irritation, and can lead to serious eye irritation.[3] Some data also suggests it may be toxic if swallowed and may cause damage to fertility or the unborn child, as well as potential liver damage through prolonged or repeated oral exposure.[4]
| Hazard Classification | Description | Precautionary Statements |
| Acute Oral Toxicity | Harmful if swallowed.[2][3] | Do not eat, drink or smoke when using this product. If swallowed, call a poison center or doctor. Rinse mouth.[2][3] |
| Skin Corrosion/Irritation | Causes skin irritation.[3] | Wear protective gloves. If on skin, wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[3] | Wear eye protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
| Reproductive Toxicity | May damage fertility or the unborn child.[4] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3] May cause damage to the liver through prolonged or repeated exposure.[4] | Avoid breathing dust. Use only outdoors or in a well-ventilated area.[3] |
| Aquatic Hazard | Very toxic to aquatic life with long lasting effects.[2] | Avoid release to the environment. Collect spillage.[2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory when handling this compound. The level of protection should be based on a risk assessment of the specific procedure being performed.[5]
| PPE Component | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested nitrile gloves.[5] | Prevents skin contact and absorption. Double-gloving provides additional protection in case of a tear or puncture in the outer glove. |
| Gown | Disposable, lint-free, solid-front gown with long sleeves and tight-fitting cuffs.[6] Gown should be demonstrated to be resistant to permeability by hazardous drugs.[5] | Protects skin and clothing from contamination.[6] |
| Eye Protection | Safety glasses with side shields or goggles.[3] A full face shield should be worn when there is a risk of splashes.[7] | Protects eyes from dust particles and splashes.[7][8] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator is recommended, especially when handling the powder outside of a containment device.[7] | Minimizes the risk of inhaling hazardous dust particles. |
Operational Plans: Step-by-Step Guidance
1. Preparation and Weighing of this compound Powder:
-
Engineering Controls: All handling of powdered this compound must be conducted within a certified chemical fume hood, biological safety cabinet, or a containment ventilated enclosure (glove box) to minimize airborne particles. The work area should be maintained under negative pressure.
-
Pre-Handling:
-
Designate a specific area for handling potent compounds and clearly label it with warning signs.[9]
-
Ensure a hazardous drug waste container and a spill kit are readily accessible.
-
Don appropriate PPE as outlined in the table above.
-
-
Weighing Procedure:
-
Perform weighing on a disposable liner or weigh paper to contain any spills.
-
Use dedicated, clearly labeled utensils (spatulas, etc.).
-
Handle the container with care to avoid generating dust. Open containers away from your face.
-
After weighing, carefully seal the primary container.
-
Decontaminate the balance and surrounding surfaces with an appropriate cleaning agent.
-
Dispose of the weigh paper and any contaminated materials in the designated hazardous waste container.[9]
-
2. Solubilization:
-
Procedure:
-
Add solvent to the vessel containing the weighed this compound slowly to avoid splashing.
-
If sonication is required, ensure the vessel is securely capped.
-
If heating is necessary, use a controlled heating block or water bath within the containment device.
-
Disposal Plan
All materials contaminated with this compound are considered hazardous waste and must be disposed of according to federal, state, and local regulations.[10][11][12]
-
Waste Segregation:
-
Sharps: Needles, syringes, and other sharp objects contaminated with this compound should be placed in a designated, puncture-resistant sharps container labeled "Hazardous Drug Waste".[9]
-
Solid Waste: Contaminated PPE (gloves, gowns), disposable labware, and cleaning materials should be placed in a thick, leak-proof plastic bag, clearly labeled "Hazardous Drug-Related Wastes".[10] This bag should be kept in a covered container also marked as "HAZARDOUS DRUG WASTE ONLY".[10]
-
Liquid Waste: Unused solutions containing this compound should be collected in a sealed, leak-proof container and disposed of as hazardous chemical waste. Do not pour down the drain.[4]
-
-
Waste Collection and Removal:
Visual Guides
The following diagrams illustrate the standard workflow for handling this compound and a decision-making process for selecting the appropriate level of personal protective equipment.
References
- 1. keyorganics.net [keyorganics.net]
- 2. Capmatinib(INCB28060)|1029712-80-8|MSDS [dcchemicals.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. pogo.ca [pogo.ca]
- 6. dupont.com.sg [dupont.com.sg]
- 7. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ipservices.care [ipservices.care]
- 9. www1.udel.edu [www1.udel.edu]
- 10. osha.gov [osha.gov]
- 11. cleanmanagement.com [cleanmanagement.com]
- 12. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
